Isoprenaline sulphate
Description
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLBALGTFCCTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985824 | |
| Record name | Isoprenaline sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-95-6, 6779-80-2 | |
| Record name | Isoproterenol sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+)-, sulfate (2:1) (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052RYF6JDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of Beta-Adrenergic Pharmacology: A Technical Guide to the Discovery of Isoprenaline Sulphate
For Immediate Release
An In-depth Exploration of the Scientific Journey Behind a Foundational Sympathomimetic Amine, Providing Researchers and Drug Development Professionals with a Comprehensive Historical and Technical Perspective.
This technical guide delves into the discovery and historical context of isoprenaline sulphate, a cornerstone of adrenergic pharmacology. We will explore the pivotal experiments that elucidated its mechanism of action, the prevailing scientific understanding of the time, and the innovative methodologies that paved the way for modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this landmark discovery.
Executive Summary
Isoprenaline, a synthetic catecholamine, was first synthesized in 1940 and introduced into medical use in 1947.[1] Its discovery was a seminal event in pharmacology, leading to a paradigm shift in the understanding of the sympathetic nervous system. Isoprenaline was the first compound identified as a selective beta-adrenergic receptor agonist, a concept that was not yet fully formed at the time of its initial development.[1] This guide will provide a detailed account of the scientific journey that not only brought isoprenaline to the forefront of therapeutics but also laid the groundwork for the classification of adrenoceptors, fundamentally shaping the course of cardiovascular and respiratory medicine.
Historical Context: The Adrenergic Dilemma of the Early 20th Century
Prior to the 1940s, the understanding of the sympathetic nervous system's actions was largely based on the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine). These endogenous catecholamines exhibited a confusing dualism, causing both excitatory and inhibitory effects on various tissues. For instance, adrenaline could constrict blood vessels in the skin while dilating those in skeletal muscle. This led to the prevailing "sympathin theory," which postulated the existence of two distinct sympathetic neurotransmitters, "Sympathin E" (excitatory) and "Sympathin I" (inhibitory), to explain these contradictory observations.
The synthesis of isoprenaline, the N-isopropyl analogue of norepinephrine, further challenged this theory.[1] Early investigations revealed that isoprenaline possessed potent bronchodilatory and cardiac stimulatory effects, similar to adrenaline, but surprisingly lacked the vasoconstrictor properties. This unique pharmacological profile could not be readily explained by the existing sympathin theory and hinted at a more complex underlying mechanism of action.
The Pivotal Experiments of Raymond P. Ahlquist
The breakthrough in understanding isoprenaline's action came from the meticulous work of the American pharmacologist Raymond P. Ahlquist. In his landmark 1948 paper, "A Study of the Adrenotropic Receptors," Ahlquist systematically investigated the effects of a series of six sympathomimetic amines, including adrenaline, noradrenaline, and isoprenaline, on a variety of tissues from dogs, cats, rats, and rabbits.[2][3][4][5]
Experimental Protocols
Ahlquist employed a range of in vivo and in vitro experimental setups, which were state-of-the-art for the 1940s.
In Vivo Experiments (Anesthetized Dogs):
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Blood Pressure and Heart Rate Measurement: Dogs were anesthetized, and blood pressure was recorded from a carotid artery using a mercury manometer connected to a kymograph, a rotating drum with smoked paper for recording physiological signals.[6][7][8][9][10] Heart rate was often determined from the blood pressure tracings.
-
Drug Administration: The sympathomimetic amines were administered intravenously to observe their systemic effects on the cardiovascular system.
In Vitro Experiments (Isolated Organ Baths):
-
Tissue Preparations: Various smooth muscle tissues, including segments of intestine, uterus, and blood vessels, were isolated from different animal species and suspended in an organ bath.[11] The organ bath contained a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated with oxygen.
-
Measurement of Muscle Contraction and Relaxation: The tissues were attached to a lever system connected to a kymograph.[11] Contractions and relaxations of the muscle in response to the addition of the sympathomimetic amines to the bath were recorded as vertical movements on the smoked paper.[11][12] This allowed for the quantification of the magnitude of the response.
The Rank Order of Potency and the Birth of a New Theory
Ahlquist's crucial insight was to analyze the relative potencies of the six amines in producing their effects on different tissues. He observed two distinct rank orders of potency:
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Alpha (α) Receptor-Mediated Responses: For responses such as vasoconstriction, stimulation of the nictitating membrane, and uterine contraction, the rank order of potency was: Adrenaline > Noradrenaline > Isoprenaline .
-
Beta (β) Receptor-Mediated Responses: For responses such as vasodilation, uterine relaxation, and myocardial stimulation, the rank order of potency was: Isoprenaline > Adrenaline > Noradrenaline .
This clear dichotomy in the rank order of potency led Ahlquist to propose a revolutionary new theory: that there were not two different neurotransmitters, but rather two different types of "adrenotropic receptors" which he termed alpha (α) and beta (β) .
This elegant hypothesis provided a clear and rational explanation for the seemingly contradictory effects of sympathomimetic amines. Isoprenaline's unique pharmacological profile was now understood: it was a potent agonist at β-receptors, responsible for its bronchodilatory and cardiac stimulatory effects, but had very weak activity at α-receptors, explaining its lack of vasoconstrictor activity.
Quantitative Data from Early Studies
The following tables summarize the qualitative and semi-quantitative findings from Ahlquist's and other contemporary studies, which laid the foundation for the classification of adrenoceptors. It is important to note that the quantitative methods of the 1940s and 1950s were less precise than modern techniques, and the data presented here reflects the relative potencies observed in those early experiments.
| Physiological Response | Receptor Type (Ahlquist's Classification) | Rank Order of Agonist Potency |
| Vasoconstriction (e.g., skin, kidney) | Alpha (α) | Adrenaline ≥ Noradrenaline > Isoprenaline |
| Myocardial Contraction (Inotropic) | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |
| Heart Rate (Chronotropic) | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |
| Bronchodilation | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |
| Uterine Contraction (pregnant cat) | Alpha (α) | Adrenaline ≥ Noradrenaline > Isoprenaline |
| Uterine Relaxation (non-pregnant cat) | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |
| Intestinal Smooth Muscle Relaxation | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |
Table 1: Relative Potency of Sympathomimetic Amines on Various Tissues as Observed in Early Studies.
Synthesis of Isoprenaline
The synthesis of isoprenaline (N-isopropylnorepinephrine) involves the introduction of an isopropyl group to the amine of norepinephrine. Early synthetic methods were crucial for providing the purified compound for pharmacological testing. A general synthetic scheme is outlined below.
A common early laboratory-scale synthesis involved the reaction of 3,4-dihydroxy-α-chloroacetophenone with isopropylamine (B41738), followed by reduction of the resulting ketone.
Step-by-Step Synthesis Protocol (Conceptual):
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Acylation of Catechol: Catechol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3,4-dihydroxy-α-chloroacetophenone.
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Amination: The resulting chloroacetophenone is then reacted with isopropylamine. The isopropylamine displaces the chlorine atom via nucleophilic substitution to form the corresponding amino-ketone.
-
Reduction: The ketone group of the amino-ketone is then reduced to a secondary alcohol. This can be achieved using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation.
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Purification: The final product, isoprenaline, is then purified, typically by crystallization of its salt form (e.g., sulphate or hydrochloride).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in this guide.
Conclusion
The discovery of this compound and the subsequent elucidation of its mechanism of action represent a pivotal moment in the history of pharmacology. The unique properties of this synthetic catecholamine directly challenged the prevailing theories of sympathetic nervous system function and, in the hands of astute investigators like Raymond P. Ahlquist, became a critical tool for unraveling the complexities of adrenergic signaling. The distinction between α- and β-adrenoceptors, a direct consequence of isoprenaline research, has had a profound and lasting impact on medicine, leading to the development of numerous selective adrenergic agonists and antagonists that are in widespread clinical use today. This in-depth guide has provided a technical and historical overview of this seminal discovery, offering valuable insights for today's researchers and drug development professionals.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A study of the adrenotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the adrenotropic receptors. | Semantic Scholar [semanticscholar.org]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. Dog blood pressure | PPTX [slideshare.net]
- 9. mycalpharm.com [mycalpharm.com]
- 10. JaypeeDigital | Effect of Drugs on Dog Blood Pressure [jaypeedigital.com]
- 11. dmt.dk [dmt.dk]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Isoprenaline sulphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol, is a synthetic sympathomimetic amine and a potent, non-selective β-adrenoreceptor agonist.[1][2] Structurally analogous to epinephrine, it exhibits minimal to no activity at α-adrenergic receptors.[3][4] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to isoprenaline sulphate, a common salt form of the compound.
Chemical Structure and Properties
This compound is the sulphate salt of isoprenaline. The chemical structure of the isoprenaline cation is depicted below, followed by a summary of its key chemical and physical properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate |
| CAS Number | 6700-39-6 |
| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O |
| Molecular Weight | 556.6 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 130°C |
| Solubility | Freely soluble in water, very slightly soluble in ethanol. |
| pKa | 8.96 |
Mechanism of Action and Signaling Pathway
Isoprenaline is a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.
The binding of isoprenaline to β-adrenergic receptors triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). The activated Gs alpha subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological effects of isoprenaline. In cardiac myocytes, PKA phosphorylates L-type calcium channels, increasing calcium influx and leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[2] In bronchial smooth muscle, PKA activation leads to muscle relaxation and bronchodilation.[1][2]
References
Isoprenaline Sulphate's Mechanism of Action on Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors (β-ARs), exhibiting high affinity and potent activity at β1 and β2 subtypes, with comparatively lower potency at the β3 subtype.[1] Its mechanism of action is primarily centered on the activation of the Gs-protein coupled receptor (GPCR) signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[2] This canonical pathway mediates a wide range of physiological responses, including increased cardiac contractility and heart rate, as well as smooth muscle relaxation.[3] More recent research has also elucidated a G-protein-independent signaling pathway involving β-arrestin, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. This guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies used to characterize the interaction of isoprenaline with β-adrenergic receptors.
Quantitative Pharmacological Profile of Isoprenaline
The affinity and potency of isoprenaline for the three main β-adrenergic receptor subtypes have been quantified in various studies. The following table summarizes key pharmacological parameters for isoprenaline at human β1, β2, and β3-adrenoceptors, primarily derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes.
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | Reference |
| pKi (Binding Affinity) | 7.23 ± 0.08 | 7.09 ± 0.06 | 5.51 ± 0.11 | [1] |
| pD2 (Potency) | 7.97 ± 0.06 | 7.58 ± 0.05 | 6.43 ± 0.08 | [1] |
| Intrinsic Efficacy | Similar across all three subtypes | Similar across all three subtypes | Similar across all three subtypes | [1] |
-
pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the ligand for the receptor. A higher pKi value signifies a higher binding affinity.
-
pD2: The negative logarithm of the EC50 value, representing the potency of the agonist in eliciting a functional response. A higher pD2 value indicates greater potency.
-
Intrinsic Efficacy: The ability of a ligand to produce a maximal response from a receptor. Isoprenaline is considered a full agonist at all three β-adrenoceptor subtypes.[1]
Signaling Pathways
Isoprenaline's activation of β-adrenergic receptors initiates two primary signaling cascades: the canonical G-protein dependent pathway and a G-protein-independent, β-arrestin-mediated pathway.
Gs-cAMP-PKA Signaling Pathway
The canonical signaling pathway for β-adrenergic receptors involves the coupling to the stimulatory G-protein, Gs.
Upon binding of isoprenaline to the β-adrenergic receptor, a conformational change occurs, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein (Gsα) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). Active PKA then phosphorylates various downstream cellular proteins, resulting in physiological responses such as increased heart rate and contractility (β1) and bronchodilation (β2).[3]
β-Arrestin and ERK Signaling Pathway
In addition to the canonical G-protein pathway, isoprenaline can also induce signaling through a G-protein-independent mechanism involving β-arrestin.
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 3-adrenoceptor agonist-induced down-regulation of Gs alpha and functional desensitization in a Chinese hamster ovary cell line expressing a beta 3-adrenoceptor refractory to down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isoprenaline Sulphate Signaling Pathway and its Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective β-adrenergic receptor agonist.[1] As a synthetic catecholamine, it mimics the effects of adrenaline and noradrenaline, eliciting a wide range of physiological responses through the activation of β-adrenergic signaling pathways.[2] This technical guide provides a comprehensive overview of the isoprenaline sulphate signaling cascade, its downstream effects at the cellular and physiological levels, and detailed experimental protocols for its investigation.
Core Signaling Pathway
The canonical signaling pathway initiated by this compound involves its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event triggers a cascade of intracellular events, primarily mediated by the activation of the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.
The key steps in the core signaling pathway are as follows:
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Receptor Binding: Isoprenaline binds to β1 and β2-adrenergic receptors on the cell surface.[1]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[3]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits of PKA.[3]
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Substrate Phosphorylation: The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, altering their activity and leading to diverse cellular responses.[3]
Downstream Effects
The activation of PKA by isoprenaline initiates a wide array of downstream effects that are tissue and cell-type specific. These effects are crucial for regulating various physiological processes.
Cardiovascular Effects
In the heart, isoprenaline exerts positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2] These are primarily mediated by the PKA-dependent phosphorylation of key proteins involved in calcium handling and myofilament function.
-
L-type Calcium Channels: PKA phosphorylates the α1C and β2a subunits of L-type calcium channels, leading to increased calcium influx into cardiomyocytes.[4][5] This contributes to the positive inotropic effect.
-
Phospholamban (PLB): Phosphorylation of phospholamban at Serine 16 by PKA relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[6] This enhances calcium reuptake into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropy).
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Troponin I (TnI): PKA-dependent phosphorylation of cardiac troponin I decreases the calcium sensitivity of the myofilaments, which also contributes to accelerated relaxation.[7][8]
Smooth Muscle Relaxation
In smooth muscle, particularly in the bronchi and vasculature, isoprenaline induces relaxation. This is also a cAMP-PKA mediated process. PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain and subsequent muscle relaxation.[3] In bronchial smooth muscle, isoprenaline-induced relaxation is also mediated by the cAMP-stimulated opening of large-conductance Ca2+-activated K+ (BKCa) channels.[9]
Gene Regulation
Isoprenaline can modulate gene expression, a critical aspect of its long-term effects, such as in cardiac hypertrophy. A key mediator of this process is the transcription factor CREB (cAMP response element-binding protein). PKA can translocate to the nucleus and phosphorylate CREB at Serine 133.[10][11] Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. For example, isoprenaline has been shown to induce the transcription of the Per1 gene in the heart via CREB activation.[10] It also stimulates the transcription of the inhibitory G protein alpha-subunit Gi alpha-2 in the rat heart.[12]
Quantitative Data
The following tables summarize key quantitative data related to the effects of isoprenaline.
Table 1: In Vitro Potency of Isoprenaline
| Parameter | Cell/Tissue Type | Value | Reference |
| K0.5 (Troponin I phosphorylation) | Isolated rat hearts | 0.13 ± 0.01 nM | [7] |
| K0.5 (Phospholamban phosphorylation) | Isolated rat hearts | 2.94 ± 0.04 nM | [7] |
| IC50 (Relaxation of rat aorta) | Rat aortic smooth muscle | 3-fold decrease with SNP | [13] |
| IC50 (Relaxation of rat aorta) | Rat aortic smooth muscle | 8 to 10-fold decrease with SNP (pre-incubation) | [13] |
Table 2: In Vivo Effects of Isoprenaline on Cardiac Parameters
| Effect | Animal Model | Dose/Concentration | Observation | Reference |
| Chronotropy | Anesthetized rats | Infusion | 34% increase in heart rate | [14] |
| Inotropy | Anesthetized rats | Infusion | 38% increase in inotropy | [14] |
| Cardiac Hypertrophy | Sprague Dawley rats | 5 mg/kg/day for 14 days | ~55% increase in heart weight to tail length ratio | [15] |
| Gene Transcription (Giα-2) | Adult rats | 2.4 mg/kg/day for 4 days | 140% increase in transcriptional activity | [12] |
Experimental Protocols
Isoprenaline-Induced Cardiac Hypertrophy in Rats
Objective: To induce a model of cardiac hypertrophy for studying the long-term effects of β-adrenergic stimulation.
Methodology:
-
Animal Model: Male Sprague Dawley rats are commonly used.[15]
-
Isoprenaline Administration: Isoprenaline is administered subcutaneously once daily at a dose of 5 mg/kg body weight for a period of 14 days.[15]
-
Control Group: A control group receives subcutaneous injections of saline.
-
Assessment of Hypertrophy:
-
Heart Weight to Body Weight Ratio: At the end of the treatment period, animals are euthanized, and the hearts are excised and weighed. The heart weight to body weight ratio is calculated as an index of hypertrophy.
-
Histological Analysis: Cardiac tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cardiomyocyte size.
-
Molecular Markers: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) can be quantified by RT-qPCR or Western blotting.[15]
-
Western Blot Analysis of PKA Substrate Phosphorylation
Objective: To detect the phosphorylation of specific PKA substrates in response to isoprenaline stimulation.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., cardiomyocytes, HEK293 cells expressing the receptor of interest). Stimulate cells with a desired concentration of isoprenaline for a specific time course (e.g., 10 minutes). A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133, anti-phospho-phospholamban Ser16) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[16]
Isolated Organ Bath for Smooth Muscle Relaxation
Objective: To measure the relaxant effect of isoprenaline on pre-contracted smooth muscle tissue.
Methodology:
-
Tissue Preparation: Isolate smooth muscle tissue (e.g., tracheal rings, aortic rings) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a stable contraction using a contractile agent (e.g., phenylephrine (B352888) for vascular smooth muscle, carbachol (B1668302) for airway smooth muscle).
-
Isoprenaline Addition: Once a stable contraction is achieved, add isoprenaline cumulatively to the organ bath to generate a concentration-response curve.
-
Data Recording: Record the changes in muscle tension using an isometric force transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the IC50 value (the concentration of isoprenaline that causes 50% of the maximal relaxation).
Conclusion
This compound is a powerful tool for studying β-adrenergic signaling. Its well-characterized signaling pathway, from receptor binding to the activation of PKA and subsequent phosphorylation of downstream targets, provides a clear framework for investigating the physiological and pathophysiological roles of this system. The downstream effects, particularly in the cardiovascular and respiratory systems, are of significant interest in both basic research and drug development. The experimental protocols outlined in this guide provide robust methods for quantifying the cellular and physiological responses to isoprenaline, enabling researchers to further elucidate the intricate mechanisms of β-adrenergic signaling.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential sensitivity to isoprenaline of troponin I and phospholamban phosphorylation in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of troponin I in the positive inotropic response to isoprenaline in mouse hearts contracting auxotonically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. HuR regulates phospholamban expression in isoproterenol-induced cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic actions of nitrovasodilators and isoprenaline on rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inotropic and chronotropic effects of isoprenaline in rats exposed to 30 bar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Isoprenaline Sulphate: A Deep Dive into Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of isoprenaline sulphate to its target beta-adrenergic receptors. Isoprenaline, a non-selective β-adrenergic agonist, is a crucial tool in both clinical practice and pharmacological research. Understanding its interaction with β1, β2, and β3 receptors at a molecular level is paramount for the development of more selective and effective therapeutics. This document synthesizes key quantitative data, details established experimental protocols for characterizing these interactions, and visualizes the associated signaling pathways and workflows.
Quantitative Analysis of Isoprenaline's Receptor Binding
Isoprenaline exhibits a high affinity for both β1 and β2-adrenergic receptors, with varying affinities reported for the β3 subtype.[1] The binding of isoprenaline to these G-protein coupled receptors initiates a cascade of intracellular events pivotal to its physiological effects. The following tables summarize the reported binding affinity (Kd/KA) and kinetic parameters (kon, koff) of isoprenaline across different receptor subtypes and biological systems.
Table 1: Binding Affinity of Isoprenaline for Beta-Adrenergic Receptors
| Receptor Subtype | Tissue/Cell Type | Species | Affinity Constant (Kd/KA) | Reference |
| β-Adrenergic | Isolated Fat Cells | Human | 0.9 - 1.0 µM (Kd) | [2] |
| β-Adrenergic | Isolated Fat Cells | Rat | 3 - 5 µM (Kd) | [2] |
| β1-Adrenergic | Ventricular Papillary Muscle | Rat (WKY) | 2 - 3 µM (KA) | |
| β1-Adrenergic | Left Atria | Rat (WKY & SHR) | 20 - 40 nM (KA) | |
| β1-Adrenergic | Right Atrium | Rat (SHR) | 10 - 40 nM (KA) | |
| β1-Adrenergic | CHW-1102 Cells | Mammalian | 61.7 ± 18.3 nM (KH) | [3] |
| β2-Adrenergic | Aorta | Rat (WKY) | 0.21 µM (KA) | [4] |
| β2-Adrenergic | CHW-1102 Cells | Mammalian | 11.8 ± 3.1 nM (KH) | [3] |
Table 2: Kinetic Parameters of Isoprenaline Binding to Beta-Adrenergic Receptors
| Receptor Subtype | Tissue/Cell Type | Species | Association Rate Constant (kon / k1) | Dissociation Rate Constant (koff / k2) | Reference |
| β-Adrenergic | Isolated Fat Cells | Rat | 2.01 x 10⁴ min⁻¹ M⁻¹ | 0.62 x 10⁻¹ min⁻¹ | [2] |
Note: Kd (dissociation constant) and KA (affinity constant) are inversely related. A lower Kd or a higher KA indicates a higher binding affinity. KH refers to the high-affinity state of the receptor.
Signaling Pathways of Isoprenaline
Upon binding to β-adrenergic receptors, isoprenaline triggers a well-defined signaling cascade. This pathway is initiated by the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the ultimate physiological response, such as increased heart rate and muscle relaxation.[5]
Experimental Protocols
The characterization of isoprenaline's binding affinity and kinetics relies on precise and robust experimental methodologies. The two most common techniques employed are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand (e.g., [³H]isoprenaline or a radiolabeled antagonist) to the receptor of interest.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target beta-adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
-
Saturation Binding Assay (to determine Kd and Bmax of a radioligand):
-
Set up a series of reaction tubes containing a fixed amount of membrane preparation.
-
Add increasing concentrations of the radiolabeled ligand (e.g., [³H]dihydroalprenolol).
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand (e.g., propranolol) to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Competition Binding Assay (to determine the Ki of Isoprenaline):
-
Set up reaction tubes containing the membrane preparation and a fixed concentration of the radiolabeled antagonist (typically at its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
Include control tubes for total binding (no competing ligand) and non-specific binding (excess of a potent unlabeled antagonist).
-
Incubate the tubes to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/C) using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each ligand concentration.
-
For saturation assays, plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).
-
For competition assays, plot the percentage of specific binding against the log concentration of isoprenaline and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of isoprenaline that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Experimental Workflow:
Detailed Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5) and activate the surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[7]
-
Immobilize the purified beta-adrenergic receptor onto the activated sensor surface via amine coupling. The receptor should be in a suitable buffer at an optimal pH for coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized receptor to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of isoprenaline over the sensor and reference flow cells at a constant flow rate.
-
The binding of isoprenaline to the immobilized receptor will cause a change in the refractive index at the sensor surface, which is measured in real-time and recorded as a sensorgram (response units vs. time).
-
The association phase is monitored during the injection of isoprenaline.
-
The dissociation phase is monitored as the running buffer flows over the chip after the isoprenaline injection has stopped.
-
-
Regeneration:
-
After each binding cycle, the sensor surface needs to be regenerated to remove the bound isoprenaline without denaturing the immobilized receptor.
-
This is typically achieved by injecting a pulse of a low pH buffer (e.g., glycine-HCl) or a high salt solution. The optimal regeneration solution must be determined empirically.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves of the sensorgrams from different isoprenaline concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the SPR instrument's software.
-
This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
This guide provides a foundational understanding of the binding affinity and kinetics of this compound with beta-adrenergic receptors. The quantitative data presented, along with the detailed experimental protocols, offer a valuable resource for researchers in pharmacology and drug development. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer comprehension of the underlying molecular mechanisms and the methodologies used to investigate them. Further research focusing on direct comparative studies of isoprenaline's binding to all three beta-adrenergic receptor subtypes within the same experimental system would provide a more complete and nuanced understanding of its pharmacological profile.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dhvi.duke.edu [dhvi.duke.edu]
The Pharmacodynamics of Isoprenaline Sulphate in Cardiac Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline sulphate, also known as isoproterenol, is a potent, non-selective β-adrenergic agonist that serves as a critical pharmacological tool and therapeutic agent for various cardiovascular conditions.[1][2][3] Its profound effects on cardiac tissue are mediated through the stimulation of both β1 and β2-adrenergic receptors, leading to significant alterations in cardiac function.[2][3][4] This guide provides an in-depth examination of the pharmacodynamics of isoprenaline in the heart, detailing its mechanism of action, key physiological effects, quantitative parameters, and the experimental protocols used for its characterization.
Mechanism of Action
Isoprenaline exerts its cardiac effects by binding to β1 and β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) predominantly located on the surface of cardiomyocytes.[1][2] The activation of these receptors, particularly the β1 subtype which is concentrated in the heart, initiates a well-defined intracellular signaling cascade.[2][5]
Signaling Cascade:
-
Receptor Binding & G-Protein Activation: Isoprenaline binding induces a conformational change in the β-adrenergic receptor, activating the associated stimulatory G-protein (Gs).[2] This causes the Gαs subunit to release GDP and bind GTP.[5]
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.[2][5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[2][5]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2][5]
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates several key intracellular proteins that regulate cardiac function.[5] This includes:
-
L-type Calcium Channels: Phosphorylation increases the influx of calcium (Ca2+) into the cell during an action potential, enhancing contractility.[5]
-
Ryanodine Receptors: PKA phosphorylation increases the release of Ca2+ from the sarcoplasmic reticulum (SR), further contributing to the force of contraction.[5]
-
Phospholamban: When phosphorylated, its inhibitory effect on the SR Ca2+-ATPase (SERCA) is relieved, leading to faster Ca2+ reuptake into the SR. This accelerates relaxation.
-
Troponin I: Phosphorylation decreases the sensitivity of myofilaments to Ca2+, which also contributes to a faster rate of relaxation.
-
Key Pharmacodynamic Effects on Cardiac Tissue
The activation of the β-adrenergic pathway by isoprenaline results in several pronounced effects on the electrical and mechanical properties of the heart.
-
Positive Inotropy (Increased Contractility): By enhancing Ca2+ influx and release, isoprenaline significantly increases the force of myocardial contraction.[1][3][5]
-
Positive Chronotropy (Increased Heart Rate): In pacemaker cells of the sinoatrial (SA) node, isoprenaline increases the slope of phase 4 depolarization, causing the cells to reach the firing threshold more rapidly and thus increasing the heart rate.[1][5]
-
Positive Dromotropy (Increased Conduction Velocity): Isoprenaline accelerates electrical conduction through the atrioventricular (AV) node.[1][5]
-
Positive Lusitropy (Increased Relaxation Rate): The enhanced reuptake of Ca2+ into the sarcoplasmic reticulum leads to a faster rate of myocardial relaxation, which is crucial for cardiac filling, especially at high heart rates.[5]
These combined actions lead to a significant increase in cardiac output.[1] However, this also increases myocardial oxygen demand, which can be detrimental in conditions like recent myocardial infarction.
Effects on Cardiac Electrophysiology and Ion Channels
Isoprenaline modifies the cardiac action potential (AP). Its effects can vary depending on the specific cardiac cell type (e.g., epicardial, endocardial).[6]
-
L-type Ca2+ Current (ICa): Isoprenaline robustly increases ICa, which contributes to an elevation of the AP plateau.[6][7]
-
Delayed Rectifier Potassium Currents (IKs and IKr): Isoprenaline is known to enhance the slow delayed rectifier K+ current (IKs), which can contribute to a shortening of the action potential duration (APD).[6] The effect on the rapid component (IKr) is less pronounced.[6]
-
Other Currents: Studies have also shown that isoprenaline can activate a sodium-dependent inward current and a chloride current (ICl) in ventricular myocytes.[7][8]
The net effect on APD can be complex; in some preparations, isoprenaline shortens the APD, while in others, it can cause prolongation.[6][9] These changes in ion channel function are fundamental to both the therapeutic and pro-arrhythmic potential of the drug.[8]
Quantitative Pharmacodynamic Parameters
The potency and efficacy of isoprenaline can be quantified through various parameters, which may vary based on species, tissue preparation, and experimental conditions.
| Parameter | Species / Tissue | Value | Effect Measured |
| EC50 | Rat (Trabeculae) | ~30 nM | Increase in Isometric Force |
| EC50 | Guinea Pig (Papillary Muscle) | ~25 nM | Inotropic Effect |
| EC50 | Human (Atrial Trabeculae) | ~10-100 nM | Increase in Contractile Force |
| Dose | Rat (in vivo) | 85 mg/kg (s.c.) | Induction of Myocardial Injury |
| Dose | Mouse (in vivo, acute) | 1-2 mg/kg (i.p.) | Increase in Heart Rate & Ejection Fraction |
| Infusion Rate | Human (clinical) | 0.5 - 2 mcg/min | Starting dose for Bradycardia |
Note: EC50 values are approximate and can vary significantly between studies. Doses for inducing myocardial injury are experimental and not for therapeutic use.[10][11][12]
Experimental Protocols
Characterizing the pharmacodynamics of isoprenaline requires specific and controlled experimental setups.
Isolated Langendorff-Perfused Heart
This ex vivo model allows for the study of the whole heart's response to drugs in the absence of systemic neural and hormonal influences.
Methodology:
-
Animal Euthanasia and Heart Extraction: A rodent (e.g., rat, guinea pig) is anesthetized and heparinized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused retrogradely (through the aorta) with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. This forces the aortic valve to close and allows the perfusate to enter the coronary arteries, nourishing the heart.
-
Parameter Measurement:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (LVP), contractility (dP/dt_max), and relaxation (dP/dt_min).
-
ECG electrodes are placed on the heart to monitor heart rate and detect arrhythmias.
-
-
Drug Administration: After a stabilization period, isoprenaline is added to the perfusate at increasing concentrations to generate a dose-response curve.
Patch-Clamp Electrophysiology
This technique is used to study the effect of isoprenaline on individual ion channels in isolated single cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Single ventricular myocytes are enzymatically isolated from a heart (e.g., guinea pig, canine).
-
Pipette Formation: A glass micropipette with a very fine tip (sub-micron diameter) is filled with an appropriate electrolyte solution and positioned over a single myocyte.
-
Gigaohm Seal: Gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Configuration: The whole-cell configuration is typically achieved by rupturing the patch of membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell's membrane potential is clamped at a set voltage, and the current required to maintain this voltage is measured. This current is equal and opposite to the net current flowing through the cell's ion channels.
-
Drug Application: Isoprenaline is applied to the cell via the superfusate. Specific voltage-clamp protocols are used to elicit and isolate the currents of interest (e.g., ICa, IKs) before and after drug application to quantify the effect.
Conclusion
This compound is a powerful β-adrenergic agonist with multifaceted effects on cardiac tissue, driven by the cAMP-PKA signaling pathway. Its ability to potently increase heart rate, contractility, and conduction velocity makes it an invaluable agent in specific clinical contexts and a cornerstone tool for cardiovascular research.[1][5] Understanding its detailed pharmacodynamics, from receptor binding to integrated physiological response, is essential for its safe therapeutic use and for the development of novel cardiac drugs. The experimental models described herein, such as the Langendorff-perfused heart and patch-clamp electrophysiology, remain fundamental for elucidating the intricate actions of isoprenaline and other cardiovascular agents.
References
- 1. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]
- 3. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 4. Isoprenaline - Wikipedia [en.wikipedia.org]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of action potential configuration and the contribution of Ca2+ and K+ currents to isoprenaline-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The action of isoprenaline on the electrophysiological properties of hypertrophied left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An isoprenaline activated sodium-dependent inward current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose Counteracts Isoprenaline Effects on Ion Channel Functions in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmascholars.com [pharmascholars.com]
- 12. ijrrpas.com [ijrrpas.com]
An In-depth Technical Guide to Isoprenaline Sulphate's Effects on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, also known as isoproterenol, is a potent synthetic sympathomimetic amine that acts as a non-selective β-adrenergic receptor agonist.[1] Its profound effects on smooth muscle relaxation have been extensively studied and utilized in various therapeutic applications, particularly in conditions characterized by smooth muscle hyperreactivity, such as asthma and certain cardiovascular disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying isoprenaline-induced smooth muscle relaxation, detailed experimental protocols for its investigation, and a summary of its quantitative effects across different smooth muscle tissues.
Core Mechanism of Action: The β-Adrenergic Signaling Cascade
Isoprenaline sulphate exerts its relaxant effects on smooth muscle primarily through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] While it also agonizes β1-receptors, its smooth muscle relaxant properties are predominantly mediated by the β2 subtype.[1] The binding of isoprenaline to β2-adrenergic receptors initiates a well-defined intracellular signaling cascade, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in muscle relaxation.
The key steps in this signaling pathway are as follows:
-
Receptor Binding and G-Protein Activation: Isoprenaline binds to the extracellular domain of the β2-adrenergic receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. Each PKA holoenzyme consists of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them.
-
Phosphorylation of Downstream Targets: The activated PKA catalytic subunits phosphorylate various intracellular proteins that regulate smooth muscle tone. The primary targets include:
-
Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[1] MLCK is the enzyme responsible for phosphorylating the regulatory light chain of myosin, a critical step for the interaction of actin and myosin and subsequent muscle contraction. Inactivation of MLCK leads to a decrease in phosphorylated myosin light chains, resulting in smooth muscle relaxation.
-
Phospholamban: In some smooth muscle types, PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. Phosphorylation of phospholamban relieves its inhibitory effect on SERCA, leading to increased sequestration of Ca2+ into the sarcoplasmic reticulum and a decrease in cytosolic Ca2+ levels.
-
Ion Channels: PKA can phosphorylate various ion channels, including large-conductance Ca2+-activated K+ (BKCa) channels.[3] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca2+ channels, further reducing Ca2+ influx.
-
The culmination of these events is a significant reduction in the intracellular free calcium concentration and a desensitization of the contractile machinery, leading to potent smooth muscle relaxation.
Quantitative Data on Isoprenaline-Induced Smooth Muscle Relaxation
The potency and efficacy of isoprenaline can vary depending on the smooth muscle tissue, species, and experimental conditions. The following tables summarize key quantitative parameters from various studies.
Table 1: Potency (pD2 / pEC50) of Isoprenaline in Different Smooth Muscle Preparations
| Tissue | Species | Pre-contraction Agent | pD2 / pEC50 (-log M) | Reference(s) |
| Trachea | Guinea Pig | Histamine (B1213489) | 8.08 ± 0.02 | [4] |
| Trachea (epithelium-denuded) | Guinea Pig | Carbachol | Not significantly altered | [5] |
| Aorta | Rat | Phenylephrine (B352888) | 7.46 ± 0.15 | [6][7] |
| Ileum | Guinea Pig | Histamine | ~8.19 | [4] |
| Uterus | Rat | Spontaneous | EC50: 3.21 nM (pEC50: 8.49) | [8] |
| Colon (longitudinal muscle) | Guinea Pig | Histamine | 8.08 ± 0.02 | [9] |
Table 2: Maximal Relaxation (Emax) Induced by Isoprenaline
| Tissue | Species | Pre-contraction Agent | Emax (%) | Reference(s) |
| Aorta | Rat | Phenylephrine | 85.9 ± 3.4 | [6][7] |
| Aorta (endothelium-denuded) | Rat | Phenylephrine | 66.5 ± 6.3 | [6] |
| Trachea | Guinea Pig | Carbachol | Significantly lower in stripped vs. intact | [5] |
| Colon (longitudinal muscle) | Guinea Pig | Histamine | 95.9 ± 1.9 | [9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of isoprenaline on smooth muscle relaxation.
Isometric Tension Recording in Isolated Organ Baths
This is the most common method for studying the contractile and relaxant properties of smooth muscle tissues in vitro.
3.1.1. Tissue Preparation
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Rapidly dissect the desired smooth muscle tissue (e.g., trachea, aorta, ileum).
-
Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully clean the tissue of adherent connective and fatty tissues.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide rings for aorta, longitudinal strips for ileum).
-
For studies investigating the role of the endothelium or epithelium, a denuded preparation can be created by gently rubbing the luminal surface with a small wire or wooden stick.[5]
3.1.2. Organ Bath Setup and Protocol
-
Mount the tissue preparations in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[10][11]
-
Connect one end of the tissue to a stationary hook and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1-2 grams) and allow it to equilibrate for a period of 60-90 minutes, with periodic washing with fresh PSS every 15-20 minutes.[12][13]
-
After equilibration, induce a stable contraction using a pre-determined concentration of a contractile agonist (e.g., phenylephrine for vascular muscle, histamine or methacholine (B1211447) for airway or gut muscle).[6][14]
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxant responses until a maximal effect is observed or the highest concentration of isoprenaline is reached.
-
Data are typically expressed as the percentage of relaxation relative to the pre-contracted tension.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to isoprenaline.
3.2.1. Cell Preparation and Dye Loading
-
Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, elastase).
-
Plate the isolated cells on glass coverslips and culture them in an appropriate medium until they adhere.
-
Load the cells with the ratiometric calcium indicator Fura-2 acetoxymethyl (AM) ester (typically 2-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.[15][16]
-
Wash the cells with fresh buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.[16]
3.2.2. Calcium Imaging
-
Mount the coverslip with the Fura-2-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.[17][18]
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing a contractile agonist to induce an increase in [Ca2+]i.
-
Once a stable elevated [Ca2+]i is achieved, perfuse with a solution containing isoprenaline and record the change in the F340/F380 ratio, which corresponds to a decrease in [Ca2+]i.
-
The ratio data can be converted to absolute calcium concentrations using a calibration procedure with ionomycin (B1663694) and EGTA.[16]
Measurement of Intracellular cAMP Levels
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify changes in intracellular cAMP levels.
3.3.1. Sample Preparation
-
Culture smooth muscle cells to near confluence or use freshly prepared tissue segments.
-
Pre-incubate the cells or tissues with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells or tissues with isoprenaline for a defined period (e.g., 10 minutes).[19]
-
Terminate the stimulation and lyse the cells, typically with 0.1 M HCl, to release the intracellular cAMP.[20]
-
Centrifuge the lysate to pellet cellular debris.
3.3.2. cAMP ELISA Protocol
-
Use a commercially available competitive cAMP ELISA kit.[2][21]
-
Prepare cAMP standards of known concentrations.
-
If using the acetylated format for higher sensitivity, acetylate the standards and samples.[21]
-
Pipette the standards and samples into the wells of a microplate pre-coated with an antibody against rabbit IgG.
-
Add a fixed amount of cAMP conjugated to an enzyme (e.g., alkaline phosphatase) and a rabbit polyclonal antibody to cAMP to each well.
-
During incubation, the cAMP from the sample and the enzyme-conjugated cAMP compete for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., p-nitrophenyl phosphate (B84403) for alkaline phosphatase), which will be converted to a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
-
Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a powerful tool for inducing smooth muscle relaxation, acting through the well-characterized β2-adrenergic receptor-cAMP-PKA signaling pathway. Its effects can be reliably quantified using standard pharmacological techniques such as isometric tension recording, while the underlying cellular mechanisms can be elucidated through the measurement of intracellular second messengers like calcium and cAMP. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate smooth muscle function.
References
- 1. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 2. benchchem.com [benchchem.com]
- 3. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of albumin on isoprenaline and propranolol effects on isolated rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological identification of β-adrenoceptor subtypes mediating isoprenaline-induced relaxation of guinea pig colonic longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organ Bath [bio-protocol.org]
- 11. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The effect of isoenzyme-selective PDE inhibitors on methacholine-induced contraction of guinea-pig and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 19. Effects of isoprenaline on the time course of the cyclic AMP level in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to the In Vivo and In Vitro Effects of Isoprenaline Sulphate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isoprenaline sulphate, a potent, non-selective β-adrenergic receptor agonist, serves as a critical tool in both clinical practice and fundamental research.[1][2] Its profound effects on the cardiovascular, respiratory, and metabolic systems are well-documented. However, the manifestation of these effects differs significantly between controlled in vitro environments and complex in vivo systems. This technical guide provides a comprehensive comparison of the actions of this compound in these two contexts. We will dissect its core mechanism of action, present quantitative data from both arenas, detail common experimental protocols, and visualize key pathways and workflows to offer a clear, comparative analysis for researchers and drug development professionals.
Core Mechanism of Action: The β-Adrenergic Signaling Cascade
This compound, also known as isoproterenol (B85558), exerts its effects by binding to and activating both β-1 and β-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][3][4] It has a very low affinity for α-adrenergic receptors.[4] The activation of β-receptors initiates a conserved intracellular signaling cascade.
-
Receptor Binding: Isoprenaline binds to β-1 (predominantly in cardiac tissue) and β-2 (predominantly in smooth muscle) receptors.[1]
-
G-Protein Activation: This binding triggers a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[1]
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of Gs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1]
-
Downstream Phosphorylation: PKA then phosphorylates various intracellular proteins and ion channels, leading to the final physiological response, which varies by cell type.[1]
In Vitro Effects: Direct Cellular and Tissue Responses
In vitro studies isolate specific tissues or cells, allowing for the examination of isoprenaline's direct effects without the influence of systemic feedback mechanisms.
Key In Vitro Observations:
-
Cardiac Tissue: In isolated cardiomyocytes, papillary muscles, or heart slices, isoprenaline demonstrates powerful positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[5][6] This is a direct consequence of PKA-mediated phosphorylation of calcium channels, leading to enhanced calcium influx.[1][3]
-
Smooth Muscle Relaxation: Isoprenaline is a potent relaxant of various smooth muscles. In isolated bronchial, uterine, and vascular (e.g., aortic rings) preparations, it effectively reverses pre-contracted states.[1][7][8] This is primarily a β-2 receptor-mediated effect, where PKA inhibits myosin light chain kinase (MLCK), preventing the phosphorylation of myosin necessary for contraction.[1]
-
Cellular Metabolism: In isolated cell cultures, such as hepatocytes, isoprenaline can stimulate glycogenolysis via β-2 receptor activation.[3]
Data Presentation: Quantitative In Vitro Data
| Parameter | Tissue/Cell Type | Species | Value/Effect | Reference |
| Receptor Binding | ||||
| β1-Adrenoceptor Affinity (Ki) | Rat Salivary Gland | Rat | ~20 nM (for propranolol (B1214883) competition) | [9] |
| β2-Adrenoceptor Affinity (Ki) | Rat Reticulocytes | Rat | ~20 nM (for propranolol competition) | [9] |
| Functional Potency (EC50/pD2) | ||||
| Relaxation (pEC50) | Rat Thoracic Aorta | Rat | ~7.5-8.0 | [10] |
| Relaxation (pEC50) | Rat Urinary Bladder | Rat | ~7.0-7.5 | [11] |
| Concentration Effects | ||||
| Increased BK(Ca) Current | Rat Bronchial Myocytes | Rat | 1 µM Isoprenaline | [7] |
| Oxidative Stress | Human/Rat Heart Slices | Human, Rat | 10-100 µM Isoprenaline | [12] |
| cAMP Accumulation | CHO cells (human β1-receptor) | Human | Partial agonist (37% of max) | [13] |
Experimental Protocols: Key In Vitro Methodologies
Protocol 2.1: Isolated Organ Bath for Smooth Muscle Reactivity
-
Tissue Preparation: A specific tissue, such as a rat thoracic aorta or tracheal ring, is carefully dissected and placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Mounting: The tissue is mounted between two hooks, one fixed and the other connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a set period (e.g., 60-90 minutes).
-
Pre-contraction: A contractile agent (e.g., phenylephrine (B352888) for aorta, methacholine (B1211447) for trachea) is added to induce a stable, submaximal contraction.
-
Concentration-Response Curve: Isoprenaline is added to the bath in a cumulative manner, with increasing concentrations applied after the response to the previous concentration has plateaued.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tension. This data is used to plot a concentration-response curve and calculate the pEC50 and Emax (maximal effect).[10][11]
Protocol 2.2: Radioligand Binding Assay
-
Membrane Preparation: Cells or tissues expressing the target β-receptors are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., ³H-CGP 12177) and varying concentrations of unlabeled isoprenaline.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) for isoprenaline can be calculated, reflecting its binding affinity.[9][13]
In Vivo Effects: Integrated Systemic Responses
In vivo studies reveal the net effect of isoprenaline on a whole organism, which includes not only its direct actions but also the complex interplay of homeostatic and compensatory physiological reflexes.
Key In Vivo Observations:
-
Cardiovascular System: Intravenous administration of isoprenaline produces a powerful increase in heart rate and cardiac output (β-1 effect).[1][14] Concurrently, its potent β-2 mediated vasodilation in skeletal muscle and other vascular beds causes a significant drop in peripheral vascular resistance and diastolic blood pressure.[1][4] The mean arterial pressure typically falls.[4] This hypotension can trigger the baroreceptor reflex, leading to a further reflex-mediated increase in heart rate.
-
Respiratory System: Inhaled or systemically administered isoprenaline acts as an effective bronchodilator, alleviating bronchospasm.[1][15]
-
Metabolic Effects: Isoprenaline infusions in humans lead to dose-dependent increases in plasma insulin (B600854) and glycerol (B35011) levels.[16] It can also cause hyperglycemia through β-2 mediated hepatic glycogenolysis and glucagon (B607659) release.[3]
-
Pathophysiological Modeling: High, repeated doses of isoprenaline (e.g., 85-150 mg/kg in rats) are widely used to induce experimental myocardial infarction and cardiac hypertrophy.[17][18] This model mimics many features of clinical myocardial injury, including necrosis and inflammation.[18]
Data Presentation: Quantitative In Vivo Data
| Parameter | Subject | Dosing | Effect | Reference |
| Cardiovascular Effects | ||||
| Heart Rate / Blood Pressure | Healthy Human Males | 5-15 ng/kg/min IV | Dose-dependent ↑ Heart Rate, ↑ Systolic BP, ↓ Diastolic BP | [16] |
| Cardiac Hypertrophy | Wistar Rats | 0.6 mg/kg/day SC (7 days) | Significant ↑ Left & Right Ventricular Weight | [19] |
| Hemodynamic Response | Pithed Rats | IV Infusion | ↑ dP/dt, ↑ Heart Rate (desensitization with prolonged infusion) | [20] |
| Pathophysiological Models | ||||
| Myocardial Infarction | Mice | 150 mg/kg SC (2 days) | ↑ Serum Troponin-I, CK-MB, LDH | [17] |
| Myocardial Infarction | Rats | 85 mg/kg SC | Induces infarct-like necrosis | [18] |
| Heart Failure | C57BL/6 Mice | 50-250 mg/kg SC | Induction of Chronic Heart Failure | [21] |
| Clinical Dosing | ||||
| Bradycardia / Heart Block | Adult Humans | 2-20 mcg/min IV infusion | Titrated to patient response | [22] |
Experimental Protocols: Key In Vivo Methodologies
Protocol 3.1: Induction of Myocardial Infarction in Rodents
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dosing Regimen: this compound is dissolved in saline and administered via subcutaneous (SC) injection. A common protocol involves two doses of 85 mg/kg given 24 hours apart.[18]
-
Monitoring: Animals are monitored for clinical signs of distress.
-
Endpoint Analysis (48h post-first injection):
-
Blood Collection: Blood is collected for analysis of cardiac biomarkers (Troponin, CK-MB, LDH).
-
ECG: Electrocardiograms are recorded to detect abnormalities.
-
Tissue Harvesting: Hearts are excised. A portion may be fixed in formalin for histological analysis (e.g., H&E staining to visualize necrosis) and another portion flash-frozen for biochemical assays (e.g., oxidative stress markers).[17]
-
Protocol 3.2: Hemodynamic Monitoring in Anesthetized Animals
-
Animal Preparation: An animal (e.g., rat) is anesthetized, and catheters are surgically placed in an artery (e.g., carotid) for blood pressure measurement and a vein (e.g., jugular) for drug infusion.
-
Instrumentation: The arterial catheter is connected to a pressure transducer. ECG leads are placed to monitor heart rate and rhythm.
-
Stabilization: A stabilization period allows hemodynamic parameters to reach a steady baseline.
-
Isoprenaline Infusion: Isoprenaline is infused intravenously, often at escalating doses, using a syringe pump.
-
Continuous Recording: Blood pressure, heart rate, and ECG are continuously recorded throughout the baseline, infusion, and recovery periods.
-
Data Analysis: Changes in systolic, diastolic, mean arterial pressure, and heart rate are calculated relative to the baseline.
Comparative Analysis: In Vivo vs. In Vitro
The primary distinction between in vivo and in vitro results lies in the presence or absence of systemic integration and homeostatic reflexes. In vitro results show the direct, isolated effect of the drug, while in vivo results represent the body's integrated response.
-
Direct vs. Net Effect: In vitro, isoprenaline's effect on heart rate is purely its direct chronotropic action on pacemaker cells. In vivo, the observed heart rate is a combination of this direct action and the baroreceptor reflex responding to vasodilation.[1]
-
Pharmacokinetics: In vitro studies use defined concentrations in a bath. In vivo studies use a dose that is subject to absorption, distribution, metabolism (primarily by COMT), and excretion, resulting in variable plasma concentrations over time.[3] Isoprenaline has a very short plasma half-life of 2.5-5 minutes.[3][23]
-
Compensatory Mechanisms: Prolonged in vivo exposure to isoprenaline can lead to receptor desensitization and down-regulation, attenuating its effects over time—a phenomenon less commonly studied in acute in vitro experiments.[20]
-
Complexity and Application: In vitro assays are indispensable for dissecting molecular mechanisms and for initial drug screening. In vivo studies are essential for understanding systemic physiological effects, evaluating therapeutic potential, and modeling complex diseases like heart failure.[21]
Conclusion
This compound remains an invaluable pharmacological tool. Its effects, however, are highly context-dependent. In vitro methodologies provide a reductionist view, essential for elucidating direct receptor-mediated actions and molecular signaling pathways with high precision. In contrast, in vivo studies offer an integrated perspective, revealing the compound's net effect amidst the body's complex network of physiological controls and pharmacokinetic processes. For drug development professionals and researchers, a comprehensive understanding of both domains is not merely beneficial but essential for accurately interpreting experimental data, designing meaningful studies, and translating foundational research into clinical applications. The choice of system must align with the scientific question: in vitro to ask "how," and in vivo to ask "what if."
References
- 1. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 4. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. In vitro pharmacological properties of a series of isoprenaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myofilament-based relaxant effect of isoprenaline revealed during work-loop contractions in rat cardiac trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Affinity and selectivity of beta-adrenoceptor antagonists in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoproterenol effects evaluated in heart slices of human and rat in comparison to rat heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoprenaline hydrochloride (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 15. droracle.ai [droracle.ai]
- 16. Metabolic and cardiovascular effects of infusions of low doses of isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo and In Vitro Cardioprotective Effect of Gossypin Against Isoproterenol-Induced Myocardial Infarction Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isuprel (isoproterenol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 23. Isoprenaline | Safer Care Victoria [safercare.vic.gov.au]
Isoprenaline sulphate as a synthetic catecholamine analogue
Isoprenaline Sulphate: A Synthetic Catecholamine Analogue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
This compound, a synthetic sympathomimetic amine, is a potent, non-selective β-adrenoreceptor agonist. Structurally similar to epinephrine (B1671497) but with a larger isopropyl substitution on the amine nitrogen, it exhibits high affinity for both β1 and β2 adrenergic receptors and has minimal activity at α-adrenergic receptors. This potent and direct action on the β-adrenergic system makes isoprenaline a valuable tool in both clinical practice and pharmacological research. In a clinical setting, it is primarily used to treat bradycardia and heart block. For researchers, it serves as a reliable agent to study the effects of β-adrenergic stimulation in various physiological and pathological models.
Mechanism of Action and Signaling Pathway
Isoprenaline exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Caption: Isoprenaline signaling pathway.
Pharmacological Data
The following table summarizes the binding affinities and potency of isoprenaline at human adrenergic receptors.
| Receptor | Parameter | Value | Species | Reference |
| β1-adrenergic | Ki | 16.98 nM | Human | |
| β2-adrenergic | Ki | 12.02 nM | Human | |
| α1A-adrenergic | Ki | >10,000 nM | Human | |
| α2A-adrenergic | Ki | 1,380 nM | Human |
Experimental Protocols
Isoprenaline is widely used in preclinical research to model various cardiovascular conditions. A common application is the induction of cardiac hypertrophy in rodents.
Protocol for Induction of Cardiac Hypertrophy in Rats
-
Objective: To induce cardiac hypertrophy in rats through chronic administration of isoprenaline.
-
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250g)
-
Syringes and needles for subcutaneous injection
-
-
Procedure:
-
Prepare a stock solution of this compound in saline.
-
Administer isoprenaline subcutaneously to rats at a dose of 5 mg/kg body weight once daily for a period of 14 to 28 days.
-
A control group should receive subcutaneous injections of saline only.
-
Monitor the animals daily for any adverse effects.
-
At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Measure heart weight, body weight, and calculate the heart weight to body weight ratio to assess the degree of hypertrophy.
-
Further histological and molecular analyses can be performed on the heart tissue.
-
Caption: Experimental workflow for inducing cardiac hypertrophy.
Therapeutic Applications and Side Effects
Therapeutic Uses:
-
Bradycardia: Isoprenaline is used to treat symptomatic bradycardia (a slow heart rate) by increasing heart rate through its action on β1 receptors in the heart.
-
Heart Block: It can be used as a temporary measure to increase heart rate and cardiac output in patients with heart block.
Side Effects:
The use of isoprenaline is associated with a number of side effects, primarily due to its non-selective β-adrenergic stimulation. These include:
-
Tachycardia (rapid heart rate)
-
Palpitations
-
Arrhythmias
-
Headache
-
Flushing
-
Hypotension (at high doses due to β2-mediated vasodilation)
Conclusion
This compound remains a cornerstone in both pharmacology research and specific clinical applications. Its potent, non-selective agonism of β-adrenergic receptors provides a robust mechanism for studying the downstream effects of this critical signaling pathway. While its clinical use is limited by its side effect profile, it continues to be an indispensable tool for scientists and drug development professionals investigating the complexities of the adrenergic system and its role in health and disease.
The Cellular and Molecular Cascade: An In-depth Technical Guide to Isoprenaline Sulphate Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline sulphate, a synthetic catecholamine, is a potent non-selective β-adrenergic receptor agonist. Its profound effects on cellular signaling have made it an invaluable tool in cardiovascular research and a cornerstone in the development of adrenergic drugs. This technical guide provides a comprehensive overview of the cellular and molecular responses elicited by this compound stimulation, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows. Isoprenaline acts as a full agonist at both β1 and β2-adrenergic receptors with almost no activity at α-adrenergic receptors at lower concentrations. Its stimulation triggers a cascade of intracellular events, primarily mediated by the activation of the Gs protein pathway, leading to a surge in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). These events orchestrate a multitude of physiological responses, including increased heart rate and contractility, as well as relaxation of bronchial and vascular smooth muscle.
Core Signaling Pathway
This compound exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cAMP. Elevated intracellular cAMP levels then lead to the activation of PKA, which in turn phosphorylates a variety of downstream target proteins, mediating the ultimate physiological response.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound stimulation, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (cAMP accumulation) | 8 nM | Cultured mature brown adipocytes | |
| EC50 (ICa increase) | 20.0 nM | Frog ventricular myocytes | |
| EC50 (β3-adrenoceptor) | 22.4 nM | N/A | |
| Ki (β1-adrenergic receptor) | 1.8 nM | N/A | |
| Ki (β2-adrenergic receptor) | 0.8 nM | N/A |
Table 2: Dose-Response on Heart Rate
| Isoprenaline Dose (µg) | Increase in Heart Rate (beats/min) | Patient Group | Reference |
| 4.4 | 25 | Normotensive | |
| 27 | 25 | Hypertensive (cardioselective β-blockers) | |
| 39 | 25 | Hypertensive (nonselective β-blockers) |
Table 3: Effects on cAMP Levels and PKA Activity
| Treatment | Change in cAMP Levels | Change in PKA Activity | Cell/Tissue Type | Reference |
| Isoprenaline (0.2 µM) | ~50% lower in failing vs. non-failing | Not specified | Human cardiac preparations | |
| Isoprenaline (10 nM) | Not specified | Significantly greater in ovariectomized rats | Rat hearts | |
| Isoprenaline (10⁻⁶ M, 5 min) | Slight increase (with COMT inhibition) | Not specified | Perfused rat heart | |
| Isoprenaline (10⁻⁶ M, 30 min) | No increase (with COMT inhibition) | Not specified | Perfused rat heart |
Table 4: Gene Expression Changes in Response to Isoprenaline
| Gene | Fold Change | Time Point | Cell/Tissue Type | Reference |
| Fas | Increased | Not specified | Rat myocardium | |
| CPP32 | Increased | Not specified | Rat myocardium | |
| Bcl-2 | Increased | Not specified | Rat myocardium | |
| ANP | Increased | Not specified | Rat heart | |
| BNP | Increased | Not specified | Rat heart |
Key Experimental Protocols
Detailed methodologies for assessing the cellular and molecular responses to this compound are crucial for reproducible and reliable results.
cAMP Accumulation Assay
This assay quantifies the intracellular levels of cAMP, a key second messenger in the Isoprenaline signaling pathway.
Principle: This protocol is based on a competitive immunoassay format. Cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
Cells expressing the β-adrenergic receptor of interest
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Microplate reader
Protocol:
-
Cell Culture: Seed cells in a 96- or 384-well plate and culture until they reach the desired confluency.
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well to release intracellular cAMP.
-
cAMP Detection: Follow the specific instructions of the chosen cAMP assay kit. This typically involves transferring the cell lysate to the assay plate and adding the detection reagents (e.g., labeled cAMP and antibody).
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the Isoprenaline concentration to generate a dose-response curve and determine the EC50.
PKA Kinase Activity Assay
This assay measures the enzymatic activity of PKA, the primary downstream effector of cAMP.
Principle: This protocol utilizes a specific synthetic peptide substrate for PKA that is pre-coated on a microplate. In the presence of ATP, PKA in the sample phosphorylates the substrate. The phosphorylated substrate is then detected using a phospho-specific antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
Materials:
-
Cell or tissue lysates
-
PKA kinase activity assay kit (containing PKA substrate microplate, ATP, phospho-specific antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Kinase assay dilution buffer
-
Wash buffer
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.
-
Assay Setup:
-
Dilute the samples and a positive control (purified active PKA) in kinase assay dilution buffer.
-
Add the diluted samples and controls to the wells of the PKA substrate microplate.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for a specified time (e.g., 90 minutes) at 30°C.
-
-
Detection:
-
Wash the wells to remove unbound components.
-
Add the phospho-specific substrate antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until a color change is observed.
-
-
Data Acquisition: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the PKA activity in the sample. Calculate the PKA activity relative to the positive control or a standard curve.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This method is used to quantify the changes in the expression of specific genes in response to this compound stimulation.
Principle: Total RNA is extracted from cells or tissues and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye or probe.
Materials:
-
Isoprenaline-treated and control cells or tissues
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the samples using a commercial kit or a standard protocol like Trizol extraction.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the master mix, gene-specific primers, and cDNA template.
-
Perform the PCR reaction in a real-time PCR instrument. The cycling conditions will depend on the primers and the instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in RNA input.
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Conclusion
This technical guide provides a foundational understanding of the cellular and molecular responses to this compound stimulation. The provided quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental mechanisms is critical for the continued exploration of adrenergic signaling in both physiological and pathological contexts and for the development of novel therapeutic agents targeting this vital pathway.
Methodological & Application
Application Notes and Protocols for Inducing Cardiac Hypertrophy in Mice Using Isoprenaline Sulphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for inducing cardiac hypertrophy in mice using isoprenaline (isoproterenol) sulphate, a non-selective β-adrenergic receptor agonist. This model is a well-established and reproducible method for studying the mechanisms of pathological cardiac hypertrophy and for evaluating potential therapeutic interventions.
Introduction
Cardiac hypertrophy, an increase in the mass of the heart, is an adaptive response to various physiological and pathological stimuli. Pathological hypertrophy, often driven by chronic pressure overload or neurohumoral activation, can progress to heart failure. Isoprenaline administration in mice mimics the chronic β-adrenergic stimulation observed in several cardiovascular diseases, leading to the development of cardiac hypertrophy.[1][2] This model is characterized by an increase in heart size and weight, thickening of the ventricular walls, and changes in gene expression associated with cardiac remodeling.[3][4][5]
Isoprenaline-Induced Cardiac Hypertrophy Signaling Pathway
Isoprenaline binds to β-adrenergic receptors on the surface of cardiomyocytes, primarily β1 and β2 receptors. This binding activates a cascade of intracellular signaling pathways that collectively drive the hypertrophic response. The principal pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] PKA phosphorylates various downstream targets, leading to increased intracellular calcium levels and altered gene expression.[6][8][9] Other significant pathways activated by isoprenaline include the PI3K/Akt and MAPK (JNK, p38, and ERK) signaling cascades, which are also crucial mediators of cardiomyocyte growth.[10]
Caption: Isoprenaline signaling pathway in cardiomyocytes.
Experimental Protocols
The induction of cardiac hypertrophy using isoprenaline can be achieved through various protocols, with the choice of administration route, dosage, and duration influencing the severity and characteristics of the resulting phenotype.[1][3]
Materials
-
Isoprenaline sulphate salt (e.g., Isoproterenol hydrochloride)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet) for continuous infusion
-
Syringes and needles for subcutaneous injections
-
Animal scale
-
Surgical tools for minipump implantation (if applicable)
-
Anesthetics (e.g., isoflurane)
Animal Models
C57BL/6J and FVB/N are commonly used mouse strains for this model.[1][11] The choice of strain may influence the response to isoprenaline.
Administration Protocols
Two primary methods of isoprenaline administration are commonly used: daily subcutaneous injections and continuous subcutaneous infusion via osmotic minipumps. Continuous infusion is often preferred as it provides a more stable level of β-adrenergic stimulation and may result in a more robust and consistent hypertrophic response with lower mortality compared to daily injections.[11]
Protocol 1: Continuous Subcutaneous Infusion via Osmotic Minipumps
This method provides a sustained release of isoprenaline, mimicking chronic sympathetic activation.
-
Preparation of Isoprenaline Solution: Dissolve this compound in sterile saline to the desired concentration. The concentration will depend on the pump flow rate, the desired daily dose, and the mouse body weight.
-
Pump Priming: Prime the osmotic minipumps with the isoprenaline solution according to the manufacturer's instructions. This typically involves filling the pumps and incubating them in sterile saline at 37°C for a specified period.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic.
-
Shave the fur on the back of the mouse, between the shoulder blades.
-
Make a small subcutaneous incision and create a pocket for the minipump.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Monitor the animal during recovery.
-
Protocol 2: Daily Subcutaneous Injections
This method involves daily bolus administration of isoprenaline.
-
Preparation of Isoprenaline Solution: Dissolve this compound in sterile saline to a concentration that allows for the desired dose to be administered in a small volume (e.g., 100-200 µL).
-
Administration:
-
Weigh the mouse to determine the correct volume of the isoprenaline solution to inject.
-
Administer the solution via subcutaneous injection into the scruff of the neck.
-
Repeat the injection at the same time each day for the duration of the study.
-
Experimental Workflow
Caption: General experimental workflow for isoprenaline-induced cardiac hypertrophy.
Assessment of Cardiac Hypertrophy
A comprehensive assessment of cardiac hypertrophy involves a combination of in vivo functional measurements and ex vivo analyses.
Echocardiography
Transthoracic echocardiography is a non-invasive method to assess cardiac function and morphology in live mice.[12]
-
Procedure:
-
Anesthetize the mouse lightly with isoflurane.
-
Place the mouse on a heated platform to maintain body temperature.
-
Use a high-frequency ultrasound probe to obtain parasternal long-axis and short-axis views of the heart.
-
Measure parameters such as left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), and posterior and septal wall thickness.
-
Calculate functional parameters like ejection fraction (EF) and fractional shortening (FS).
-
Gravimetric Analysis
-
Procedure:
-
At the end of the study, euthanize the mice.
-
Excise the heart, blot it dry, and weigh it.
-
Measure the body weight and the length of the tibia.
-
Calculate the heart weight to body weight ratio (HW/BW) and the heart weight to tibia length ratio (HW/TL) to normalize for differences in body size.[13]
-
Histological Analysis
-
Procedure:
-
Fix the heart in 4% paraformaldehyde and embed it in paraffin.
-
Cut sections of the heart and stain with:
-
Capture images using a microscope and quantify cardiomyocyte cross-sectional area and the extent of fibrosis using image analysis software.
-
Gene Expression Analysis
-
Procedure:
-
Isolate RNA from the ventricular tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as:
-
Atrial natriuretic peptide (ANP)
-
Brain natriuretic peptide (BNP)
-
β-myosin heavy chain (β-MHC)
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using isoprenaline to induce cardiac hypertrophy in mice.
Table 1: Isoprenaline Dosage and Administration Route Comparison
| Parameter | Control (Saline) | Isoprenaline (2 mg/kg/day, SQ injection) | Isoprenaline (10 mg/kg/day, SQ injection) | Isoprenaline (30 mg/kg/day, minipump) | Reference |
| Duration | 14 days | 14 days | 14 days | 14 days | [1][11] |
| HW/BW (mg/g) | ~4.5 - 5.5 | Increase | Significant Increase | Significant Increase | [5][15] |
| HW/TL (mg/mm) | ~7.9 | Increase | Significant Increase | 10.60 ± 0.40 | [11] |
| LV Wall Thickness (mm) | ~0.7 - 0.9 | Increase | Significant Increase | 0.87 ± 0.03 | [1][11] |
| Mortality | Low | Low | Moderate | Low | [11] |
Table 2: Echocardiographic and Histological Parameters
| Parameter | Control | Isoprenaline-Treated | Reference |
| LVPWd (mm) | 0.68 ± 0.06 | 0.87 ± 0.03 | [11] |
| Cardiomyocyte Cross-sectional Area (µm²) | Baseline | Significant Increase | [5] |
| Fibrosis (% area) | Minimal | Increased | [14] |
Table 3: Gene Expression of Hypertrophic Markers (Fold Change vs. Control)
| Gene | Isoprenaline-Treated | Reference |
| ANP | ↑ | [15] |
| BNP | ↑ | [15] |
| β-MHC | ↑ | - |
Conclusion
The isoprenaline-induced cardiac hypertrophy model in mice is a valuable tool for studying the molecular and cellular mechanisms of pathological cardiac remodeling. The choice of protocol should be guided by the specific research question, with continuous infusion via osmotic minipumps generally providing a more robust and reproducible model. Careful and comprehensive assessment using a combination of functional, gravimetric, histological, and molecular techniques is crucial for obtaining reliable and meaningful data.
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 11. [Establishment of a FVB/N mouse model of cardiac hypertrophy by isoprenaline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoprenaline Sulphate-Induced Myocardial Infarction Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Isoprenaline (Isoproterenol) Sulphate to establish reliable and reproducible animal models of myocardial infarction (MI). This model is instrumental for investigating the pathophysiology of MI and for the preclinical evaluation of novel cardioprotective therapies.
Introduction
Isoprenaline, a non-selective β-adrenergic receptor agonist, is widely used to induce experimental myocardial infarction in various animal species, most commonly in rats and mice.[1][2][3] At high doses, isoprenaline induces severe myocardial stress, leading to a state of relative ischemia, excessive production of reactive oxygen species (ROS), and intracellular calcium overload.[1][2] This cascade of events culminates in cardiomyocyte necrosis and fibrosis, closely mimicking the histopathological and biochemical changes observed in human myocardial infarction.[1][3][4]
The isoprenaline-induced MI model is valued for its simplicity, reproducibility, and the ability to produce a diffuse, subendocardial necrosis that is particularly relevant for studying certain aspects of ischemic heart disease.[5][6]
Pathophysiological Mechanism
Isoprenaline administration leads to myocardial injury through a multi-faceted mechanism. As a potent β-adrenergic agonist, it drastically increases heart rate and contractility, thereby elevating myocardial oxygen demand. Simultaneously, it can cause a drop in coronary perfusion pressure, creating a critical imbalance between oxygen supply and demand.
The subsequent signaling cascade involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and protein kinase A (PKA) levels.[2][7] This, in turn, promotes calcium influx into cardiomyocytes.[8][9] The resulting calcium overload triggers mitochondrial dysfunction, activation of proteases, and the generation of ROS, leading to oxidative stress, lipid peroxidation, and ultimately, cell death through necrosis and apoptosis.[1][2][10]
Figure 1: Signaling pathway of Isoprenaline-induced myocardial injury.
Experimental Protocols
Animal Model Induction
This protocol describes the induction of acute myocardial infarction in rats using this compound.
Materials:
-
This compound (Sigma-Aldrich, Cat. No. I5627 or equivalent)
-
Sterile 0.9% Saline Solution
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Isoprenaline Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. Prepare fresh on the day of injection.
-
Animal Dosing: Administer this compound via subcutaneous (s.c.) injection for two consecutive days.[6][11][12][13] The dosage can be adjusted based on the desired severity of infarction.[6][14]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group animals following the same injection schedule.
-
Post-Injection Monitoring: Monitor the animals for any signs of distress. The peak myocardial injury is typically observed 24-48 hours after the second injection.
Dosage Regimens for Rats:
| Dosage (mg/kg, s.c.) | Administration Schedule | Expected Outcome | Reference(s) |
|---|---|---|---|
| 85 | Daily for 2 days | Moderate to severe myocardial necrosis | [6][13][15] |
| 100 | Daily for 2 days | Severe myocardial necrosis and fibrosis | [6][11] |
| 150 | Daily for 2 days | Extensive myocardial infarction with high mortality |[6][16] |
Assessment of Myocardial Injury
Procedure:
-
Anesthetize the rats (e.g., with thiopental, 45 mg/kg, i.p.).[16]
-
Place the animal in a supine position.
-
Attach needle electrodes to the appropriate limbs for standard lead II recordings.
-
Record the ECG for at least 5 minutes.
-
Analyze the recordings for changes in heart rate, ST-segment elevation or depression, T-wave inversion, and prolongation of QT and QRS intervals.[6][16][17]
Expected ECG Changes:
| Parameter | Expected Change after Isoprenaline | Reference(s) |
|---|---|---|
| Heart Rate | Increased | [6] |
| ST Segment | Depression or elevation | [6] |
| T Wave | Inversion | [6] |
| QT Interval | Prolongation | [6][16] |
| QRS Complex | Widening | [16][18] |
| Q Wave | Appearance of pathological Q waves |[17][18][19][20] |
Procedure:
-
At the end of the experimental period, collect blood samples via cardiac puncture or retro-orbital plexus.[10]
-
Separate the serum by centrifugation.
-
Analyze the serum for the levels of cardiac marker enzymes using commercially available assay kits.
Key Biochemical Markers:
| Marker | Expected Change after Isoprenaline | Rationale | Reference(s) |
|---|---|---|---|
| Creatine Kinase-MB (CK-MB) | Increased | Release from damaged cardiomyocytes | [6][10][15] |
| Lactate Dehydrogenase (LDH) | Increased | Release from damaged cardiomyocytes | [10][15] |
| Aspartate Transaminase (AST) | Increased | Release from damaged myocardium | [10][15] |
| Alanine Transaminase (ALT) | Increased | Release from damaged myocardium | [10][15] |
| Cardiac Troponin I (cTnI) or T (cTnT) | Increased | Highly specific markers of myocardial injury |[15][21] |
Procedure:
-
Euthanize the animals and excise the hearts.
-
Wash the hearts with cold saline and fix in 10% neutral buffered formalin.
-
Process the tissues and embed in paraffin.
-
Section the ventricles (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) for general morphology and with Masson's Trichrome or Picrosirius Red for fibrosis.
-
Examine the sections under a light microscope for evidence of myocyte necrosis, inflammatory cell infiltration, edema, and fibrosis.[1][22]
Histopathological Scoring (Example):
| Grade | Description |
|---|---|
| 0 | No changes |
| 1 | Focal interstitial response |
| 2 | Focal lesions with mottled staining and muscle fiber fragmentation |
| 3 | Confluent lesions with myocyte necrosis |
| 4 | Massive infarct with extensive necrosis and inflammatory infiltrate |
Adapted from published literature.[22]
Figure 2: General experimental workflow for the Isoprenaline-induced MI model.
Data Interpretation and Troubleshooting
-
Variability: The extent of myocardial damage can vary between animals. It is crucial to use a sufficient number of animals per group to ensure statistical power.
-
Mortality: High doses of isoprenaline can lead to significant mortality.[6] If mortality is high, consider reducing the dose or providing supportive care.
-
Confounding Factors: Ensure that the animals are housed in a controlled environment with minimal stress, as stress can influence catecholamine levels and cardiovascular parameters.
Conclusion
The isoprenaline-induced myocardial infarction model is a robust and widely accepted tool in cardiovascular research. By following standardized protocols for induction and assessment, researchers can obtain valuable insights into the mechanisms of myocardial injury and effectively screen potential therapeutic agents. The detailed methodologies and quantitative data provided in these notes serve as a guide to establish and utilize this model for advancing drug development in the field of cardiology.
References
- 1. docsdrive.com [docsdrive.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclima.ro [bioclima.ro]
- 7. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoproterenol activates extracellular signal-regulated protein kinases in cardiomyocytes through calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Cardioprotective Effects to Chronic Administration of Rosa Damascena Petals in Isoproterenol Induced Myocardial Infarction: Biochemical, Histopathological and Ultrastructural Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Animal models of isoproterenol-induced myocardial infarction [bio-protocol.org]
- 12. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]
- 13. Reduction of experimental myocardial infarct size by pre-treatment with magnesium sulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrrpas.com [ijrrpas.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrocardiography in two models of isoproterenol-induced left ventricular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. E.C.G. findings in normal rats and after administration of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. E.C.G. findings in normal rats and after administration of isoproterenol. | Semantic Scholar [semanticscholar.org]
- 20. Ability of the electrocardiogram to detect myocardial lesions in isoproterenol induced rat cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoprenaline Sulphate Dose-Response Curve in Isolated Rat Atria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for generating a dose-response curve for isoprenaline sulphate in isolated rat atria. This ex vivo model is a valuable tool for studying the chronotropic (heart rate) and inotropic (force of contraction) effects of beta-adrenergic receptor agonists and antagonists. The protocols outlined below cover the isolation of rat atria, the setup of an organ bath, and the cumulative addition of isoprenaline to determine its potency and efficacy.
Quantitative Data Summary
The following tables summarize the expected dose-response relationship of this compound on the chronotropic and inotropic activity of isolated rat atria. These values are derived from studies on healthy, untreated rats and serve as a baseline for comparison.[1]
Table 1: Chronotropic Response of Isolated Rat Right Atria to Isoprenaline
| Isoprenaline Concentration (M) | Change in Heart Rate (beats/min) | % of Maximum Response |
| 1 x 10⁻⁹ | ~ +20 | ~ 10% |
| 1 x 10⁻⁸ | ~ +80 | ~ 40% |
| 5.6 x 10⁻⁸ (EC₅₀) | ~ +125 | 50% |
| 1 x 10⁻⁷ | ~ +180 | ~ 90% |
| 1 x 10⁻⁶ | ~ +250 (Eₘₐₓ) | 100% |
Note: Basal heart rate of an isolated rat right atrium is typically around 284 ± 8 beats per minute.[1] EC₅₀ and Eₘₐₓ values are approximated from literature for control animals.
Table 2: Inotropic Response of Isolated Rat Left Atria to Isoprenaline
| Isoprenaline Concentration (M) | Change in Force of Contraction (mN) | % of Maximum Response |
| 1 x 10⁻⁹ | ~ +0.5 | ~ 5% |
| 1 x 10⁻⁸ | ~ +2.0 | ~ 20% |
| 7.4 x 10⁻⁸ (EC₅₀) | ~ +5.0 | 50% |
| 1 x 10⁻⁷ | ~ +8.0 | ~ 80% |
| 1 x 10⁻⁶ | ~ +10.0 (Eₘₐₓ) | 100% |
Note: Basal force of contraction of an isolated rat left atrium is typically around 35 ± 3 mN.[1] EC₅₀ and Eₘₐₓ values are approximated from literature for control animals.
Experimental Protocols
Preparation of Krebs-Henseleit Solution
The Krebs-Henseleit solution is a physiological salt solution used to maintain the viability of the isolated atrial tissue.
Composition:
| Component | Concentration (g/L) |
| Sodium Chloride (NaCl) | 6.9 |
| Potassium Chloride (KCl) | 0.35 |
| Calcium Chloride (CaCl₂) | 0.28 |
| Potassium Phosphate Monobasic (KH₂PO₄) | 0.16 |
| Magnesium Sulfate (MgSO₄) | 0.14 |
| Sodium Bicarbonate (NaHCO₃) | 2.1 |
| D-Glucose | 2.0 |
Preparation Steps:
-
Dissolve all components except for sodium bicarbonate and calcium chloride in 900 mL of distilled water.
-
Add the calcium chloride and stir until fully dissolved.
-
Slowly add the sodium bicarbonate while stirring to avoid precipitation.
-
Adjust the pH to 7.4 by bubbling with carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Bring the final volume to 1 L with distilled water.
-
Continuously aerate the solution with carbogen gas throughout the experiment to maintain pH and oxygenation.
Isolation of Rat Atria
This procedure should be performed in accordance with institutional guidelines for animal care and use.
Materials:
-
Male Wistar rat (250-300g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical scissors, forceps, and retractors
-
Beaker with ice-cold Krebs-Henseleit solution
Procedure:
-
Anesthetize the rat and administer heparin (0.1 mL, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in a beaker of ice-cold, oxygenated Krebs-Henseleit solution.
-
Gently squeeze the heart to remove any remaining blood.
-
Under a dissecting microscope, carefully dissect the atria from the ventricles. The right atrium (for chronotropic studies) and left atrium (for inotropic studies) can be separated.
-
Tie a silk suture to the apex of each atrium for mounting in the organ bath.
Organ Bath Setup and Data Acquisition
Materials:
-
Isolated tissue organ bath system with a water jacket for temperature control (37°C)
-
Isotonic force transducer
-
Data acquisition system (e.g., PowerLab) and analysis software (e.g., LabChart)
-
Carbogen gas tank (95% O₂ / 5% CO₂)
-
This compound stock solution and dilution series
Procedure:
-
Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Mount the isolated atrium in the organ bath by attaching the suture to the tissue holder and the force transducer.
-
Apply a resting tension of 1 g to the tissue and allow it to equilibrate for 30-60 minutes, with regular washing of the organ bath with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, record the baseline heart rate (for right atrium) or force of contraction (for left atrium).
-
Begin the cumulative dose-response curve by adding the lowest concentration of this compound to the organ bath.
-
Record the response until a stable plateau is reached (typically 2-3 minutes).
-
Without washing out the previous concentration, add the next concentration of isoprenaline in a cumulative manner (e.g., in half-log increments from 10⁻⁹ M to 10⁻⁵ M).
-
Continue this process until the maximum response is achieved and further increases in concentration do not elicit a greater response.
-
At the end of the experiment, wash the tissue with fresh Krebs-Henseleit solution to return to baseline.
Mandatory Visualizations
Caption: Experimental workflow for generating an isoprenaline dose-response curve.
Caption: Isoprenaline signaling pathway in cardiomyocytes.
References
Application Notes and Protocols for Isoprenaline Sulphate Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the administration of isoprenaline sulphate (isoproterenol) in rodent models to induce cardiac hypertrophy and heart failure. The information is intended for use by trained researchers in a laboratory setting.
Introduction
Isoprenaline, a non-selective β-adrenergic agonist, is widely utilized in preclinical research to model cardiac stress and disease.[1][2][3] Its administration to rodents induces a state of sustained adrenergic stimulation, leading to pathological cardiac remodeling, including hypertrophy and fibrosis, which are hallmarks of heart failure.[1][4] The choice of administration route, dosage, and duration is critical for developing a reliable and reproducible disease model.[5][6] This document outlines the most common methods for isoprenaline administration in mice and rats.
Administration Routes
The primary routes for isoprenaline administration in rodents are subcutaneous (SQ) injections, intraperitoneal (IP) injections, and continuous infusion via subcutaneous osmotic minipumps (SMP).[5][6][7] The selection of the route depends on the desired outcome, with daily injections modeling intermittent β-adrenergic stimulation and continuous infusion mimicking chronic stimulation.[5]
Subcutaneous (SQ) Injection
Subcutaneous injections are a common and relatively simple method for isoprenaline administration. This route allows for a slower absorption rate compared to intraperitoneal injections.
Intraperitoneal (IP) Injection
Intraperitoneal injections offer a more rapid onset of action. However, care must be taken to avoid injection into the cecum or urinary bladder.[8][9]
Subcutaneous Osmotic Minipumps (SMP)
For studies requiring continuous and consistent drug delivery, osmotic minipumps are the preferred method.[5][10] This avoids the stress of repeated injections and provides a more stable level of β-adrenergic stimulation.
Quantitative Data Summary
The following tables summarize common dosage ranges and administration schedules for isoprenaline-induced cardiac hypertrophy in mice and rats. It is important to note that the optimal dose can vary depending on the specific rodent strain, age, and desired severity of the cardiac phenotype.[4][5][11]
Table 1: Isoprenaline Administration Parameters in Mice
| Administration Route | Dosage Range (mg/kg/day) | Duration | Key Outcomes | Reference(s) |
| Subcutaneous (SQ) | 2 - 10 | 14 days | Cardiac hypertrophy, fibrosis | [3][5][6] |
| Subcutaneous (SQ) | 50 - 250 | 7 days | Chronic heart failure | [4][12] |
| Intraperitoneal (IP) | 5 - 100 | 14 days | Stress cardiomyopathy | [11] |
| Subcutaneous Minipump (SMP) | 2 - 10 | 14 days | Cardiac hypertrophy, increased heart wall thickness | [3][5][6] |
| Subcutaneous Minipump (SMP) | 30 | 28 days | Cardiac remodeling | [10] |
Table 2: Isoprenaline Administration Parameters in Rats
| Administration Route | Dosage Range (mg/kg/day) | Duration | Key Outcomes | Reference(s) |
| Subcutaneous (SQ) | 5 - 10 | 14 days | Cardiac hypertrophy, increased heart weight | [1][13][14] |
| Subcutaneous (SQ) | 100 mcg/kg | 5 days | Myocardial dysfunction | [7] |
| Intraperitoneal (IP) | 1 | 14 days | Cardiac hypertrophy | [15] |
| Intraperitoneal (IP) | 100 mcg/kg | 5 days | Myocardial dysfunction | [7] |
Experimental Protocols
Protocol for Subcutaneous (SQ) Injection of Isoprenaline
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% Ethanol
Procedure:
-
Preparation of Isoprenaline Solution: Dissolve this compound in sterile saline to the desired concentration. For example, to prepare a 5 mg/mL solution, dissolve 50 mg of isoprenaline in 10 mL of sterile saline. The solution should be freshly prepared before each set of injections.
-
Animal Weighing: Weigh each animal accurately to calculate the correct injection volume.
-
Injection Site Preparation: Swab the injection site (typically the scruff of the neck or the dorsal back) with 70% ethanol.
-
Injection:
-
Gently lift the skin at the injection site to form a tent.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the isoprenaline solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Monitoring: Monitor the animals for any adverse reactions following the injection.
Protocol for Intraperitoneal (IP) Injection of Isoprenaline
Materials:
-
Same as for SQ injection.
Procedure:
-
Preparation of Isoprenaline Solution: Prepare the isoprenaline solution as described for SQ injections.
-
Animal Restraint: Proper restraint is crucial for a successful IP injection. For mice, one common method is to scruff the mouse and allow its body to rest on the forearm. For rats, a two-person technique is often preferred.[8]
-
Injection Site Identification: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
-
Injection:
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified injection site.
-
Aspirate to ensure no urine or intestinal contents are drawn into the syringe.
-
Inject the calculated volume.
-
Withdraw the needle smoothly.
-
-
Monitoring: Observe the animals for any signs of distress or discomfort.
Protocol for Subcutaneous Osmotic Minipump (SMP) Implantation
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Hair clippers or depilatory cream
-
Surgical scrub (e.g., Betadine) and 70% ethanol
Procedure:
-
Pump Priming: Prime the osmotic minipumps with the isoprenaline solution according to the manufacturer's instructions. This typically involves filling the pump and incubating it in sterile saline at 37°C for a specified period.
-
Surgical Preparation:
-
Anesthetize the animal.
-
Shave or use a depilatory cream to remove fur from the surgical site (typically on the back, between the shoulder blades).
-
Cleanse the surgical area with a surgical scrub followed by 70% ethanol.
-
-
Pump Implantation:
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer an analgesic as per your institution's animal care guidelines.
-
Monitor the animal closely during recovery from anesthesia.
-
Check the incision site daily for signs of infection or inflammation.
-
Signaling Pathways and Experimental Workflow Visualization
Isoprenaline-Induced Cardiac Hypertrophy Signaling Pathway
Isoprenaline activates β-adrenergic receptors, leading to the activation of downstream signaling cascades that promote cardiac hypertrophy.[1] Key pathways include the activation of protein kinase A (PKA) and subsequent modulation of calcium handling proteins and transcription factors.
Caption: Signaling pathway of isoprenaline-induced cardiac hypertrophy.
Experimental Workflow for Isoprenaline Administration
The following diagram illustrates a typical experimental workflow for an in vivo rodent study using isoprenaline.
Caption: General experimental workflow for isoprenaline rodent studies.
Logical Relationship of Administration Routes
This diagram illustrates the relationship between the different administration routes and the type of β-adrenergic stimulation they produce.
Caption: Relationship between administration route and stimulation type.
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isosteviol prevents the development of isoprenaline-induced myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 4. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoproterenol-induced myocardial injury: a systematic comparison of subcutaneous versus intraperitoneal delivery in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. Vincristine attenuates isoprenaline-induced cardiac hypertrophy in male Wistar rats via suppression of ROS/NO/NF-қB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprenaline Sulphate in Beta-Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline sulphate, also known as isoproterenol (B85558), is a potent synthetic catecholamine that acts as a non-selective agonist for both β1 and β2-adrenergic receptors.[1][2] Its high affinity and full agonist activity make it an invaluable tool in cell culture-based research for elucidating the signaling pathways, pharmacological characteristics, and regulatory mechanisms of beta-adrenergic receptors. These receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are crucial mediators of physiological responses in various tissues, including the heart, lungs, and smooth muscle.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture to study beta-receptor function, including downstream signaling, receptor internalization, and desensitization.
Key Applications
-
Characterization of β-adrenergic receptor signaling: Investigating the canonical Gs-adenylyl cyclase-cAMP pathway and alternative signaling cascades such as the MAPK/ERK pathway.[3][4]
-
Pharmacological profiling: Determining the potency and efficacy of novel beta-agonists and antagonists.
-
Receptor regulation studies: Examining agonist-induced receptor desensitization, internalization, and down-regulation.[5][6][7]
-
High-throughput screening: Developing cell-based assays for the discovery of new modulators of the beta-adrenergic system.
Data Presentation
This compound Activity in Various Cell Lines
| Cell Line | Receptor(s) Studied | Assay | Endpoint | Effective Concentration / EC50 | Reference |
| HEK293 | β2-AR | cAMP Accumulation | Increased intracellular cAMP | EC50: 14 nM | [8] |
| HEK293 | α1A-AR and β2-AR | Ca2+ Mobilization | Biphasic increase in intracellular Ca2+ | High potency phase (β2-AR mediated), Low potency phase (α1A-AR mediated at >100 nM) | [4] |
| 16HBE14o- (Human Bronchial Epithelial) | β2-AR | Western Blot | ERK1/2 Phosphorylation | Stimulation observed with 10 µM for 5 min | [9] |
| Neonatal Rat Cardiomyocytes | β-AR | Western Blot | ERK Activation | Not specified | [10][11] |
| Primary Mouse Astrocytes | β1-AR and β2-AR | Western Blot | ERK1/2 Phosphorylation | Nanomolar concentrations (β2-AR), Micromolar concentrations (β1-AR) | [12] |
| RIN-m5F (Rat Pancreatic Islet) | β-AR | Western Blot, Annexin-V | RAF-1 and PDX-1 expression, Apoptosis | 5 µM, 10 µM, 20 µM for 6, 12, 24h | |
| S49 Lymphoma Cells | β-AR | Receptor Binding | Receptor Internalization | t1/2 ~ 1 min | [5] |
| HEK293 expressing β2-AR variants | β2-AR | Ligand Binding, Confocal Microscopy | Receptor Down-regulation, Lysosomal Trafficking | 1 µM for 24h | [6][13] |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Cascade
The activation of beta-adrenergic receptors by isoprenaline initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][14] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response.[3] Additionally, beta-receptor activation can trigger non-canonical pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can be mediated by Gs/Gi switching or through β-arrestin scaffolding.[4][12]
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels following stimulation with this compound.
Workflow for cAMP Measurement
Materials:
-
Cultured cells expressing beta-adrenergic receptors (e.g., HEK293, CHO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate complete medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow adherent cells to attach overnight.[15]
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium or a suitable stimulation buffer.
-
It is recommended to include a PDE inhibitor like IBMX in the stimulation buffer to prevent cAMP degradation.[15]
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the stimulation buffer containing the PDE inhibitor and pre-incubate for 10-15 minutes at 37°C.
-
Add the isoprenaline dilutions to the respective wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate the plate at 37°C for an optimal stimulation time (e.g., 15-30 minutes).[15]
-
-
Cell Lysis:
-
After incubation, aspirate the treatment solutions.
-
Add the recommended volume of cell lysis buffer to each well.
-
Incubate on a plate shaker for the time specified by the lysis buffer protocol to ensure complete lysis.[15]
-
-
cAMP Quantification:
-
Perform the cAMP quantification assay on the cell lysates according to the manufacturer's instructions for the chosen immunoassay kit.[16]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the isoprenaline concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol outlines the steps to detect the activation of the MAPK/ERK pathway through the measurement of ERK1/2 phosphorylation.
Workflow for ERK1/2 Phosphorylation Assay
Materials:
-
Cultured cells of interest
-
Complete culture medium and serum-free medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 5 minutes).[9] Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Protocol 3: Beta-Receptor Internalization Assay
This protocol provides a method to quantify agonist-induced receptor internalization by measuring the loss of cell surface receptors using a radiolabeled antagonist.
Workflow for Receptor Internalization Assay
Materials:
-
Cultured cells expressing the beta-receptor of interest
-
This compound
-
Hydrophilic, membrane-impermeant radiolabeled beta-antagonist (e.g., [3H]dihydroalprenolol (DHA) or [3H]CGP-12177)
-
Binding buffer
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate density in multi-well plates.
-
-
Agonist Treatment:
-
Treat cells with a saturating concentration of this compound for various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) at 37°C to induce internalization.
-
-
Radioligand Binding:
-
Stop the internalization process by rapidly washing the cells with ice-cold PBS.
-
Perform all subsequent steps at 4°C to prevent further receptor trafficking.
-
Incubate the intact cells with a saturating concentration of the radiolabeled antagonist in binding buffer.[5]
-
For determining non-specific binding, incubate a parallel set of wells with the radioligand in the presence of an excess of a non-labeled antagonist.
-
-
Washing and Lysis:
-
Wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
The amount of specific binding is proportional to the number of receptors on the cell surface.
-
Plot the percentage of initial surface receptors remaining against time to determine the rate of internalization (t1/2).[5]
-
Conclusion
This compound remains a cornerstone for the in vitro study of beta-adrenergic receptors. The protocols and data presented herein provide a framework for researchers to investigate the multifaceted roles of these receptors in cellular physiology and to screen for novel therapeutic agents. Careful optimization of experimental conditions, including cell type, agonist concentration, and incubation time, is crucial for obtaining robust and reproducible results.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic analysis of beta-adrenergic receptor internalization and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Isoproterenol activates extracellular signal-regulated protein kinases in cardiomyocytes through calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the β-agonist, isoprenaline, on the down-regulation, functional responsiveness and trafficking of β2-adrenergic receptors with N-terminal polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-collection.ethz.ch [research-collection.ethz.ch]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Isoprenaline Sulphate Infusion in the Study of Bronchospasm in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of isoprenaline sulphate infusion in guinea pig models of bronchospasm. This experimental setup is a valuable tool for investigating the mechanisms of bronchodilation and for the preclinical evaluation of novel anti-asthmatic drugs. The guinea pig is a well-established model for asthma research due to the anatomical and physiological similarities of its respiratory system to that of humans.[1][2]
Overview
Isoprenaline, a non-selective β-adrenergic agonist, is a potent bronchodilator.[3] Its mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This signaling cascade ultimately results in the relaxation of the bronchial smooth muscle, alleviating bronchospasm.[4][6] This protocol details the intravenous infusion of this compound to counteract experimentally induced bronchospasm in anesthetized guinea pigs.
Experimental Protocols
Animal Preparation
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-600 g) are suitable for this model.[7][8]
-
Anesthesia: Anesthetize the guinea pigs with an appropriate anesthetic agent, such as urethane (B1682113) (1.25 g/kg, intraperitoneal injection).[9]
-
Surgical Preparation:
-
Place the anesthetized animal in a supine position.
-
Perform a tracheotomy and intubate with an endotracheal cannula to facilitate artificial ventilation.[7][9]
-
Cannulate the jugular vein for the intravenous administration of bronchoconstrictors and this compound infusion.[7][9]
-
Cannulate the carotid artery for blood pressure monitoring.[7]
-
-
Ventilation: Connect the animal to a small animal ventilator. Maintain artificial respiration at a constant volume and frequency (e.g., 60 breaths/min).[7]
Induction of Bronchospasm
Bronchospasm can be induced using various agents. Histamine (B1213489) and acetylcholine (B1216132) are commonly used for their robust and reproducible effects in guinea pigs.[7][8][10]
-
Histamine-induced Bronchospasm: Administer histamine intravenously. A typical dose to elicit a significant bronchoconstrictor response is in the range of 1.0-1.8 µg/kg.[11][12] Alternatively, an aerosolized solution of 0.5% histamine can be used.[8]
-
Acetylcholine-induced Bronchospasm: Administer acetylcholine intravenously.[13][14] An aerosolized solution of 0.5% acetylcholine can also be employed to induce bronchospasm.[8]
This compound Infusion
-
Preparation of Infusion Solution: Prepare a stock solution of this compound in sterile saline or 5% dextrose solution.[15][16] The concentration should be calculated to allow for the desired infusion rates.
-
Infusion Protocol:
-
Once a stable bronchoconstriction is achieved, commence the intravenous infusion of this compound.
-
The infusion rate can be varied to establish a dose-response relationship. A range of 1-100 µg/kg/h has been shown to be effective.[11][12]
-
The infusion is typically administered for a set duration, for example, 30 minutes.[17]
-
Measurement of Airway Mechanics
-
Parameters: The primary parameters to measure are airway resistance (Raw) and dynamic lung compliance (Cdyn).[9][11]
-
Methodology:
Data Presentation
The following table summarizes the quantitative data for this compound infusion in guinea pigs as reported in the literature.
| Parameter | Value | Effect | Reference |
| Animal Model | Male Dunkin-Hartley Guinea Pigs | --- | [7][8] |
| Anesthesia | Urethane (1.25 g/kg, i.p.) | --- | [9] |
| Bronchoconstrictor | Histamine | 1.0-1.8 µg/kg, i.v. | [11] |
| Acetylcholine | 0.5% aerosol | [8] | |
| Isoprenaline Infusion Rate | 1-100 µg/kg/h, i.v. | Enhanced airway responses to histamine and bombesin. | [11][12] |
| 0.4 µmol/h/kg for 30 min, i.v. | Caused bronchodilation and a fall in blood pressure. | ||
| 0.2 µmol/h/kg for 30 min, i.v. | Enhanced reactivity to histamine. | [17] | |
| Measured Parameters | Airway Resistance (Raw), Dynamic Compliance (Cdyn) | --- | [9][11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying bronchospasm in guinea pigs.
Isoprenaline Signaling Pathway in Bronchial Smooth Muscle
References
- 1. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenaline Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]
- 5. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Increased airway reactivity in the guinea-pig follows exposure to intravenous isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased airway reactivity in the guinea-pig follows exposure to intravenous isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anmfonline.org [anmfonline.org]
- 16. droracle.ai [droracle.ai]
- 17. Enhancement of airway reactivity to histamine by isoprenaline and related beta-adrenoceptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Isoprenaline Sulphate in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline sulphate, a non-selective β-adrenergic receptor agonist, serves as a important pharmacological tool in the study of asthma.[1][2] Its potent bronchodilatory effects, mediated through the activation of β2-adrenergic receptors on airway smooth muscle, make it an invaluable agent for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics.[1][3] These application notes provide detailed protocols for the use of this compound in common in vivo and ex vivo asthma research models, along with data presentation guidelines and visualizations of the key signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. In the context of asthma, the activation of β2-adrenergic receptors on airway smooth muscle cells is of primary importance.[1][3] This initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[1][4]
Signaling Pathway of Isoprenaline-Induced Bronchodilation
The binding of isoprenaline to the β2-adrenergic receptor triggers the activation of a stimulatory G-protein (Gs).[1] The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][5] PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and the relaxation of airway smooth muscle, leading to bronchodilation.[1]
Figure 1: Signaling pathway of isoprenaline-induced bronchodilation.
Experimental Protocols
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice
This model is widely used to mimic the key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.[6][7] Isoprenaline can be used in this model to assess its ability to reverse established AHR.
Experimental Workflow:
Figure 2: Workflow for in vivo isoprenaline studies.
Materials:
-
BALB/c mice (female, 6-8 weeks old)[8]
-
Ovalbumin (OVA), Grade V[8]
-
Aluminum hydroxide (B78521) (Alum) adjuvant[8]
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Whole-body plethysmography system for AHR measurement
-
Nebulizer
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[8]
-
-
Challenge:
-
From day 14 to day 17, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily.[8]
-
-
Isoprenaline Administration and AHR Measurement:
-
24 hours after the final OVA challenge, assess airway hyperresponsiveness.
-
Administer this compound (e.g., 0.1 - 10 µg/kg, intraperitoneally or intravenously) 15-30 minutes prior to the methacholine (B1211447) challenge.[9]
-
Measure AHR by whole-body plethysmography in response to increasing concentrations of nebulized methacholine (e.g., 3.125 to 50 mg/mL).[10]
-
Data Presentation:
| Treatment Group | Methacholine Concentration (mg/mL) | Penh (Enhanced Pause) |
| Control (Saline) | 0 | Value |
| 6.25 | Value | |
| 12.5 | Value | |
| 25 | Value | |
| 50 | Value | |
| OVA-sensitized + Vehicle | 0 | Value |
| 6.25 | Value | |
| 12.5 | Value | |
| 25 | Value | |
| 50 | Value | |
| OVA-sensitized + Isoprenaline | 0 | Value |
| 6.25 | Value | |
| 12.5 | Value | |
| 25 | Value | |
| 50 | Value |
Note: Data should be presented as mean ± SEM.
Ex Vivo Model: Isolated Tracheal Ring Assay
This ex vivo model allows for the direct assessment of the relaxant effects of isoprenaline on airway smooth muscle, independent of systemic influences.[11]
Experimental Workflow:
Figure 3: Workflow for ex vivo tracheal ring assay.
Materials:
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the animal and carefully dissect the trachea.
-
Place the trachea in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.[11]
-
-
Mounting and Equilibration:
-
Suspend the tracheal rings between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[3][13]
-
Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.[3][13]
-
-
Induction of Contraction and Isoprenaline Treatment:
-
Data Acquisition:
-
Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-induced contraction.
-
Data Presentation:
| Isoprenaline Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | Value |
| 1 x 10⁻⁸ | Value |
| 1 x 10⁻⁷ | Value |
| 1 x 10⁻⁶ | Value |
| 1 x 10⁻⁵ | Value |
From the concentration-response curve, key pharmacological parameters can be determined:
| Parameter | Description | Typical Value (Guinea Pig Trachea) |
| EC₅₀ | The concentration of isoprenaline that produces 50% of its maximal relaxant effect. | ~10⁻⁷ M to 10⁻⁸ M |
| pD₂ | The negative logarithm of the EC₅₀ value, a measure of potency. | ~7.0 - 8.0 |
| Eₘₐₓ | The maximum relaxant effect produced by isoprenaline. | ~100% |
Note: These values can vary depending on the specific experimental conditions.
Conclusion
This compound remains a fundamental tool for researchers in the field of asthma. The protocols and data presentation guidelines provided here offer a framework for conducting robust and reproducible experiments to investigate airway smooth muscle function and to evaluate the potential of novel bronchodilator therapies. Careful adherence to these methodologies will ensure the generation of high-quality, comparable data, ultimately advancing our understanding and treatment of asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relaxant actions of isoprenaline on guinea-pig isolated tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta2 adrenergic receptor-Gs protein complex - Proteopedia, life in 3D [proteopedia.org]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenaline produces the relaxation of guinea-pig airway smooth muscle primarily through the mediation of beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of isoenzyme-selective PDE inhibitors on methacholine-induced contraction of guinea-pig and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolerance of guinea-pig airway muscle preparations to relaxant agonists induced by chronic exposure to isoprenaline in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Isoprenaline Sulphate Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective β-adrenergic receptor agonist with a structural resemblance to epinephrine.[1] It is widely utilized in both clinical practice and biomedical research. In clinical settings, it is employed to treat conditions such as bradycardia (slow heart rate) and heart block.[1][2] For laboratory applications, isoprenaline is an invaluable tool for studying the signaling pathways of G-protein coupled receptors (GPCRs), specifically the β-adrenergic system, and for developing novel therapeutics targeting this pathway.[2][3]
Isoprenaline sulphate is the sulphate salt of isoprenaline and appears as a white to off-white crystalline powder. Proper preparation, handling, and storage of this compound solutions are critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and other laboratory uses.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Description | Reference(s) |
| Chemical Name | 3,4-Dihydroxy-α-[(isopropylamino)methyl]benzyl alcohol sulfate (B86663) (2:1) (salt) dihydrate | [4] |
| CAS Number | 6700-39-6 | |
| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O | [5] |
| Molecular Weight | 556.63 g/mol | [5] |
| Appearance | White or almost white, fine crystalline powder | [4] |
| Solubility | Freely soluble in water; very slightly soluble in ethanol; practically insoluble in ether. | [4] |
| Storage Temperature | 2-8°C, protected from light. | [5] |
| Stability | Solutions darken on exposure to light and air, turning pink to brownish-pink, especially if alkaline.[6] | [6] |
Mechanism of Action: β-Adrenergic Signaling Pathway
Isoprenaline exerts its effects by activating both β-1 and β-2 adrenergic receptors, which are G-protein coupled receptors.[1][2] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
-
β-1 Receptor Activation: Predominantly found in cardiac tissue, activation leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity (positive dromotropy).[1][2]
-
β-2 Receptor Activation: Primarily located in the smooth muscles of the bronchi and blood vessels, activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[2][3]
The binding of isoprenaline to β-adrenergic receptors activates the stimulatory G-protein (Gs).[2] The Gs alpha subunit then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[2] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins to elicit the final cellular response.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be stored and diluted for various experimental needs.
Materials:
-
This compound powder (CAS: 6700-39-6)
-
Sterile, deionized, or ultrapure water (e.g., Water for Injection or cell culture grade water)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
Cryovials or amber microcentrifuge tubes for aliquoting
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. This compound is considered a hazardous substance.[6]
-
Calculation: Determine the mass of this compound powder required. For a 10 mM solution in 10 mL of water:
-
Molecular Weight (MW) = 556.63 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 556.63 g/mol = 5.5663 mg
-
-
Weighing: Accurately weigh out approximately 5.57 mg of this compound powder using an analytical balance.
-
Dissolution: Aseptically transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of sterile, ultrapure water.[4]
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.[4]
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into small, single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes or cryovials to protect from light.[6][7]
-
Store aliquots at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage.[5]
-
Note: Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium appropriate for the cell line being used.
-
Sterile microcentrifuge tubes
-
Sterile micropipettes and tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature or on ice, protected from light.
-
Serial Dilutions: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 µM working solution for treating cells in a 10 mL culture volume:
-
A common practice is to prepare an intermediate dilution first. For instance, dilute the 10 mM stock 1:100 in media to get a 100 µM solution (e.g., 10 µL of stock into 990 µL of media).
-
Then, add a specific volume of the intermediate or stock solution to the final cell culture plate. To achieve a final concentration of 1 µM in a 1 mL well, you would add 10 µL of the 100 µM intermediate solution.
-
-
Important Considerations for Cell Culture:
-
The stability of isoprenaline can be medium-dependent.[8][9] It has been shown to be less stable in RPMI medium compared to TexMACS medium.[8] It is advisable to prepare fresh working solutions immediately before each experiment.
-
Solutions can oxidize and change color (to pink or brown), indicating degradation. Do not use discolored solutions.[6][7]
-
-
Final Application: Add the calculated volume of the final working solution to your cell cultures. Ensure gentle mixing to evenly distribute the compound.
Experimental Workflow: In Vitro Cardiomyocyte Contraction Assay
The following diagram illustrates a typical workflow for assessing the effect of isoprenaline on the contractility of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Stability and Storage
Proper storage is crucial to maintain the potency of this compound solutions.
| Parameter | Recommendation | Reference(s) |
| Powder | Store in a tightly closed container at 2-8°C, protected from light. | [4] |
| Stock Solution | Store in single-use aliquots in amber or light-blocking tubes. Short-term (up to 1 week) at 2-8°C. Long-term at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [10] |
| Working Solution | Prepare fresh immediately before use from a thawed stock aliquot. Do not store diluted working solutions. | [11] |
| Indicators of Degradation | Discoloration of the solution (pink, brown, or darker than slightly yellow) or the presence of a precipitate indicates degradation. Such solutions should be discarded.[6][7] | [6][7] |
| Stabilizers | For some applications, antioxidants like sodium metabisulphite can be added to improve stability, though this may not be suitable for all cell culture experiments.[11] | [11] |
A study on isoproterenol hydrochloride (4 µg/mL in 0.9% sodium chloride) showed that the solution was stable for up to 90 days when stored at either room temperature or under refrigeration, provided it was protected from light in UV light-blocking bags.[10]
Safety Precautions
This compound is a biologically active and hazardous compound. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the powder or solutions.[6][12]
-
Handling: Avoid inhalation of the powder and prevent contact with skin and eyes.[6] Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for hazardous chemical waste.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[6][12][13][14][15]
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.who.int [cdn.who.int]
- 5. lookchem.com [lookchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. globalrph.com [globalrph.com]
- 8. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [kops.uni-konstanz.de]
- 10. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ofipharma.com [ofipharma.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. SDS of this compound, Safety Data Sheets, CAS 299-95-6 - chemBlink [ww.chemblink.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Isoprenaline Sulphate in Cardiac Cell Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline sulphate, also known as isoproterenol, is a potent, non-selective β-adrenergic receptor agonist.[1] In cardiac electrophysiology, it is an invaluable pharmacological tool for investigating the influence of the sympathetic nervous system on cardiac myocytes. By activating both β1 and β2 adrenergic receptors, isoprenaline triggers a signaling cascade that modulates the function of various ion channels, thereby altering the cardiac action potential and cellular excitability.[1][2][3] These application notes provide detailed protocols for the use of isoprenaline in electrophysiological studies of cardiac cells, summarize its quantitative effects, and illustrate the key signaling pathways and experimental workflows.
Mechanism of Action
Isoprenaline binds to β-adrenergic receptors on the surface of cardiac myocytes, which are G-protein coupled receptors (GPCRs).[4] This binding event initiates the dissociation of the Gαs subunit from the receptor, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] As a crucial second messenger, cAMP activates Protein Kinase A (PKA).[3] PKA then phosphorylates several key intracellular proteins, including L-type calcium channels (LTCCs), ryanodine (B192298) receptors (RyRs), and various potassium channels, leading to changes in their activity and consequently altering the electrophysiological properties of the cell.[3][5]
Key Electrophysiological Effects
Isoprenaline exerts a range of effects on cardiac myocyte electrophysiology, including:
-
Increased L-type Ca2+ current (ICa,L): PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to a larger inward calcium current during the plateau phase of the action potential.[3]
-
Modulation of Delayed Rectifier Potassium Currents: Isoprenaline has been shown to enhance the slow delayed rectifier potassium current (IKs).[5][6] Its effect on the rapid delayed rectifier potassium current (IKr) is more complex, with some studies reporting an increase, a slight decrease, or no significant change.[5][6]
-
Alteration of Action Potential Duration (APD): The net effect of isoprenaline on APD can vary depending on the species, cell type (e.g., epicardial vs. endocardial), and the concentration of the drug.[6][7] In many preparations, particularly at lower concentrations, it can cause an initial prolongation followed by a shortening of the APD at higher concentrations.[7] The shortening is often attributed to the enhanced IKs.[6]
-
Increased Pacemaker Rate: In sinoatrial node cells, isoprenaline increases the pacemaker rate by augmenting the "funny" current (If) and ICa,L, as well as increasing the rate of deactivation of the delayed rectifier potassium current.[8]
-
Induction of Arrhythmias: Due to its effects on calcium handling and repolarization, isoprenaline can induce both early and delayed afterdepolarizations, which can trigger arrhythmias. This property is utilized in clinical electrophysiology studies to provoke and diagnose catecholamine-sensitive arrhythmias.[9]
Data Presentation
Table 1: Quantitative Effects of Isoprenaline on Cardiac Action Potential Duration
| Cell Type | Species | Isoprenaline Concentration | Effect on APD | Reference |
| Ventricular Myocytes | Canine | 10-100 nM | Shortening | [6] |
| Purkinje Fibres | Sheep | 20-80 ng/mL | Concentration-dependent shortening | [2] |
| Papillary Muscle | Guinea Pig | 10-8 M | Sustained prolongation | [7] |
| Papillary Muscle | Guinea Pig | 10-7 M - 10-6 M | Initial prolongation, then shortening | [7] |
| Ventricular Myocytes | Rabbit | Chronic administration | Shortening of APD90 | [1] |
Table 2: Quantitative Effects of Isoprenaline on Cardiac Ion Currents
| Ion Current | Cell Type | Species | Isoprenaline Concentration | Effect on Current | Reference |
| ICa,L | Atrial Myocytes | Bull-frog | 0.1-100 µM | Dose-dependent increase | [10] |
| IKs | Ventricular Myocytes | Canine | 10-100 nM | Increase | [6] |
| IKr | Ventricular Myocytes | Canine | 10-100 nM | No significant change | [6] |
| IK (total delayed rectifier) | Sinoatrial Node Cells | Rabbit | 20 nM | Increased amplitude | [8] |
| Na+-K+ pump current (Ip) | Ventricular Myocytes | Guinea Pig | 0.5 µM | ~25% increase (at 1.4 µM intracellular Ca2+) | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile deionized water or dimethyl sulfoxide (B87167) (DMSO), microcentrifuge tubes, vortex mixer, -20°C freezer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water or DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the external recording solution.[4]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiac Myocytes
-
Cell Preparation: Isolate cardiac myocytes from the desired species and cardiac region using established enzymatic digestion protocols. Store the isolated cells in a high-K⁺ solution at 4°C and use them within 8-12 hours.[4]
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4] (Note: Ionic composition may be varied to isolate specific currents).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[4] (Note: Ionic composition may be varied based on the experimental goals).
-
-
Patch-Clamp Recording:
-
Transfer the isolated myocytes to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min, maintaining the desired temperature (room temperature or physiological temperature).[4]
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.[4]
-
Approach a myocyte and form a giga-ohm seal (>1 GΩ) by applying gentle suction.[4]
-
Rupture the cell membrane to achieve the whole-cell configuration.[4]
-
Record baseline electrophysiological parameters (e.g., action potentials, specific ion currents) using appropriate voltage-clamp or current-clamp protocols.
-
-
Application of Isoprenaline:
-
After obtaining a stable baseline recording, switch the perfusion to the external solution containing the desired concentration of isoprenaline.
-
Allow 3-5 minutes for the drug effect to reach a steady state before recording the post-drug parameters.[4]
-
To test for reversibility, perfuse the chamber with the control external solution (washout) and record the parameters again.[4]
-
Visualizations
Caption: β-adrenergic signaling pathway activated by isoprenaline in cardiac myocytes.
Caption: Experimental workflow for an electrophysiological study using isoprenaline.
References
- 1. Effect of isoprenaline chronic stimulation on APD restitution and ventricular arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of noradrenaline and isoprenaline, in combination with α- and β-receptor blocking substances, on the action potential of cardiac Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Beta-adrenergic stimulation reverses the IKr–IKs dominant pattern during cardiac action potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of action potential configuration and the contribution of Ca2+ and K+ currents to isoprenaline-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenoceptors in cardiac ventricular muscle and changes in duration of action potential caused by noradrenaline and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of delayed rectifier potassium current, iK, by isoprenaline in rabbit isolated pacemaker cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Modulation of the delayed rectifier K+ current by isoprenaline in bull-frog atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoprenaline, Ca2+ and the Na(+)-K+ pump in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoprenaline Sulphate: A Versatile Tool for Interrogating Beta-Adrenergic Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline sulphate, a synthetic catecholamine, is a potent, non-selective agonist for β-adrenergic receptors (β-ARs). Its high affinity for both β1- and β2-adrenergic receptors makes it an invaluable pharmacological tool for elucidating the intricate signaling cascades initiated by these G-protein coupled receptors (GPCRs).[1] Activation of β-ARs by isoprenaline triggers a canonical signaling pathway involving the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[1] This elevation in intracellular cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, culminating in diverse physiological responses. Furthermore, isoprenaline-mediated β-AR activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document provides detailed application notes and experimental protocols for utilizing this compound to study these key signaling events.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on key signaling molecules in commonly used cell lines. These values can serve as a reference for experimental design and data interpretation.
Table 1: Isoprenaline-Induced cAMP Accumulation
| Cell Line | Agonist | EC50 (nM) | Reference |
| HEK293 | Isoprenaline | ~14 - 20 | [1][2] |
| HEK293 (β2-AR overexpressing) | Isoprenaline | ~0.5 - 0.6 | [3] |
| CHO | Isoprenaline | Varies with receptor expression | [4] |
| Brown Adipocytes | Isoprenaline | ~8 | [5] |
Table 2: Isoprenaline-Induced PKA Activation
| Cell System | Agonist Concentration | Fold Increase in PKA Activity | Reference |
| Rat Ventricular Myocytes | 1 µM | Significant increase | [6] |
| Human MSCs | 10 µM | Time-dependent increase | [7] |
| HEK293 Cells | 1 µM | 2-3 fold increase in PDE4 activity (PKA-dependent) |
Table 3: Isoprenaline-Induced ERK1/2 Phosphorylation
| Cell Line | Agonist Concentration | Time Point | Fold Increase in p-ERK1/2 | Reference |
| 16HBE14o- | 0.1 nM - 1 µM | 5 min | Concentration-dependent increase | [8] |
| Rat Parotid Acinar Cells | 10 µM | 2 min | Inhibitory effect on carbachol-induced phosphorylation | [9] |
| Primary Astrocytes | Nanomolar to Micromolar | Varies | Concentration-dependent activation | [10] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways activated by isoprenaline and the general workflow for studying these pathways.
Isoprenaline-activated beta-adrenergic signaling pathways.
General experimental workflow for studying beta-adrenergic signaling.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol describes a method for quantifying intracellular cAMP levels in response to isoprenaline stimulation using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit.
Materials:
-
Cell line of interest (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer (provided with the kit or RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): For some cell types, serum starvation for 2-4 hours prior to the experiment can reduce basal cAMP levels.
-
Compound Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Perform serial dilutions to create a range of concentrations for the dose-response experiment. Also, prepare a working solution of the PDE inhibitor.
-
Cell Treatment: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add pre-warmed serum-free medium containing the PDE inhibitor to each well and incubate for 10-15 minutes at 37°C. d. Add the different concentrations of isoprenaline to the respective wells. Include a vehicle control. e. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: a. Aspirate the medium. b. Add the recommended volume of cell lysis buffer to each well. c. Incubate on a plate shaker for 10-15 minutes at room temperature.
-
cAMP Measurement: Follow the specific instructions provided with the cAMP assay kit. This typically involves transferring the cell lysates to the assay plate, adding the kit reagents, incubating, and then reading the absorbance on a microplate reader.
-
Data Analysis: Calculate the cAMP concentration in each sample based on the standard curve generated. Plot the cAMP concentration against the log of the isoprenaline concentration to determine the EC50.
Protocol 2: PKA Activity Assay
This protocol outlines a general procedure for measuring PKA activity in cell lysates using a commercially available kinase activity kit.
Materials:
-
Cell lysates prepared as in Protocol 1 (or as recommended by the kit)
-
PKA kinase activity kit (containing PKA substrate, ATP, and detection antibodies)
-
Kinase assay buffer
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from isoprenaline-treated and control cells. Determine the protein concentration of each lysate.
-
Assay Setup: a. Prepare the reagents as described in the PKA kinase activity kit manual.[11][12] b. Add the kinase assay buffer to the wells of the substrate-coated microplate. c. Add equal amounts of protein from each cell lysate to the wells. Include a positive control (purified PKA) and a negative control (no lysate).
-
Kinase Reaction: a. Initiate the reaction by adding ATP to each well. b. Incubate the plate at 30°C for the time recommended in the kit protocol (e.g., 60-90 minutes).[11][12]
-
Detection: a. Stop the reaction and wash the wells as per the kit's instructions. b. Add the primary antibody (specific for the phosphorylated substrate) and incubate. c. Wash the wells and add the secondary antibody (e.g., HRP-conjugated). d. Wash the wells and add the detection substrate (e.g., TMB). e. Stop the color development and read the absorbance on a microplate reader.
-
Data Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the PKA activity as a fold change relative to the untreated control.
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol provides a detailed method for detecting the phosphorylation of ERK1/2 in response to isoprenaline stimulation.
Materials:
-
Cell lysates from isoprenaline-treated and control cells (prepared in RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (for Total ERK1/2): a. To normalize for protein loading, strip the membrane to remove the bound antibodies. b. Re-block the membrane and incubate with the anti-total-ERK1/2 primary antibody. c. Repeat the washing, secondary antibody incubation, and detection steps.
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol describes how to measure changes in the expression of target genes downstream of β-adrenergic signaling using two-step reverse transcription-quantitative PCR (RT-qPCR).
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit (with reverse transcriptase, dNTPs, and primers)
-
qPCR master mix (containing DNA polymerase and SYBR Green or TaqMan probes)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with isoprenaline for the desired time. Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): a. Synthesize first-strand cDNA from the RNA samples using a reverse transcription kit.[15] This involves mixing the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT)s, random hexamers, or gene-specific primers).[15] b. Incubate the reaction mixture according to the kit's protocol.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture by combining the qPCR master mix, gene-specific forward and reverse primers, and the synthesized cDNA. b. Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).[16][17]
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Normalize the Ct values of the target genes to the Ct values of a stably expressed reference gene (e.g., GAPDH, β-actin). c. Calculate the relative gene expression using the ΔΔCt method.[17]
Conclusion
This compound is a powerful and widely used tool for investigating β-adrenergic signaling. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute experiments aimed at understanding the multifaceted roles of these receptors in cellular physiology and pathophysiology. Careful optimization of experimental conditions and adherence to detailed protocols are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoproterenol and cAMP Block ERK Phosphorylation and Enhance [Ca2+]i Increases and Oxygen Consumption by Muscarinic Receptor Stimulation in Rat Parotid and Submandibular Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 17. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isoprenaline Sulphate Solutions: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper handling, storage, and stability assessment of isoprenaline sulphate solutions. Adherence to these guidelines is critical for ensuring the integrity and efficacy of isoprenaline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: this compound solutions are sensitive to light, air (oxygen), and high temperatures. For optimal stability, solutions should be stored in tightly sealed, light-resistant containers (e.g., amber vials) at refrigerated temperatures (2°C to 8°C).[1][2][3] Some formulations may be stable at controlled room temperature (20°C to 25°C) if protected from light.[4]
Q2: My this compound solution has changed color to pink or brown. Can I still use it?
A2: No. A pink or brownish discoloration indicates oxidative degradation of the isoprenaline molecule.[5][6] Do not use any solution that is discolored or contains a precipitate.[4][6][7] The color change is a visual indicator of reduced potency and the potential presence of degradation products.
Q3: What factors can accelerate the degradation of this compound in solution?
A3: Several factors can accelerate degradation:
-
Exposure to Light: UV and visible light can catalyze photo-oxidation.[8][9]
-
Exposure to Oxygen: The catechol group in isoprenaline is highly susceptible to oxidation.[9][10]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.
-
Alkaline pH: Isoprenaline is unstable in alkaline conditions, which can lead to rapid degradation.[5][10]
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.[11]
Q4: What is the stability of this compound after dilution in common intravenous fluids?
A4: The stability of diluted this compound solutions depends on the diluent and storage conditions. After dilution in 0.9% sodium chloride or 5% glucose solutions, chemical and physical stability has been demonstrated for up to 48 hours at both 25°C and 2°C – 8°C.[2][3] However, from a microbiological standpoint, it is recommended to use diluted solutions immediately. If immediate use is not possible, store at 2°C to 8°C for no longer than 24 hours.[2][3] A study has shown that a 4 μg/mL solution in 0.9% sodium chloride is stable for up to 90 days at room temperature and under refrigeration when protected from light in PVC bags.[9][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution Discoloration (Pink/Brown) | Oxidation due to exposure to light, air, or alkaline pH. | Discard the solution immediately. Prepare a fresh solution, ensuring minimal exposure to light and air. Use pH-adjusted buffers if necessary and store in a tightly sealed, light-resistant container. |
| Precipitate Formation | Incompatibility with other mixed medicinal products or changes in pH or temperature. | Do not use the solution. Review the compatibility of all components in the solution. Ensure the solution is stored at the recommended temperature. |
| Inconsistent Experimental Results | Degradation of the isoprenaline solution leading to lower effective concentration. | Prepare fresh solutions for each experiment. Verify the storage conditions of the stock solution. Perform a stability check of your solution using a suitable analytical method like HPLC. |
| Rapid Loss of Potency | Improper storage, frequent opening of the container, or contamination. | Aliquot the stock solution into smaller, single-use vials to minimize repeated exposure of the bulk solution to air and potential contamination. Store aliquots at the recommended temperature and protect from light. |
Stability Data Summary
The stability of this compound solutions is influenced by concentration, diluent, temperature, and light exposure. The following table summarizes stability data from various studies.
| Concentration & Diluent | Storage Temperature | Light Conditions | Container | Duration of Stability | Reference |
| 0.2 mg/ml concentrate | 2°C – 8°C | Protected from light | Amber ampoules | 18 months | [2] |
| Diluted in 0.9% NaCl or 5% Glucose | 2°C – 8°C and 25°C | Not specified | Not specified | 48 hours (chemical/physical) | [2][3] |
| 4 µg/mL in 0.9% NaCl | 3°C–5°C and 23°C–25°C | Protected from light | PVC bags in amber UV blocking bags | 90 days (<10% degradation) | [9][12] |
| 1 in 10,000 in Water for Injection with Sodium Metabisulphite | 15-20°C | Not specified | Sealed ampoules | 16 months (no significant loss of biological activity) | [11] |
Signaling and Degradation Pathways
Isoprenaline Beta-Adrenergic Signaling Pathway
Isoprenaline is a non-selective β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, initiating a signaling cascade that involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). This pathway mediates various physiological responses, including increased heart rate and contractility, and smooth muscle relaxation.
Caption: Isoprenaline beta-adrenergic signaling pathway.
Isoprenaline Oxidative Degradation Pathway
The primary degradation pathway for isoprenaline is oxidation of its catechol group. This process can be initiated by light, oxygen, metal ions, or alkaline pH. The oxidation leads to the formation of a quinone intermediate, which then undergoes cyclization to form aminochromes, resulting in the characteristic pink to brown discoloration of the solution.
Caption: Oxidative degradation pathway of isoprenaline.
Experimental Protocols
Protocol 1: Visual Inspection for Physical Stability
Objective: To assess the physical stability of an this compound solution over time.
Materials:
-
This compound solution
-
Light-resistant storage containers (e.g., amber glass vials)
-
Black and white background for observation
-
pH meter
Procedure:
-
Prepare the this compound solution under aseptic conditions.
-
Aliquot the solution into several light-resistant containers and seal them.
-
Store the containers under the desired experimental conditions (e.g., refrigerated, room temperature).
-
At specified time points (e.g., 0, 24, 48 hours, 7 days, etc.), remove a container for analysis.
-
Visually inspect the solution against a black and white background for any signs of particulate matter, cloudiness, or color change.
-
Measure and record the pH of the solution.
-
Document all observations meticulously. A stable solution should remain clear, colorless, and free of precipitates.
Protocol 2: HPLC-Based Stability-Indicating Assay
Objective: To quantify the concentration of this compound and detect the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade methanol (B129727) and water
-
Buffer components (e.g., triethylamine (B128534), orthophosphoric acid)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% triethylamine in water, pH adjusted) and methanol in a specific ratio (e.g., 80:20 v/v).[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
Detection Wavelength: 279 nm or 280 nm[13]
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10-60 µg/mL) by diluting with the mobile phase.[9]
-
-
Preparation of Sample Solutions:
-
At each stability time point, take an aliquot of the stored this compound solution and dilute it with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent isoprenaline peak.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Determine the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining at least 90% of the initial concentration.
-
Experimental Workflow for Stability Testing
Caption: General workflow for isoprenaline solution stability testing.
References
- 1. Isoprenaline hydrochloride (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoprenaline Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoprenaline Hydrochloride Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 8. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 9. jpsionline.com [jpsionline.com]
- 10. researchgate.net [researchgate.net]
- 11. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Assay for Isoprenaline HCl in a Pharmaceutical Injectable Formulation by RP-HPLC Method: A Molecular Docking and DFT Study of Isoprenaline HCl | AVESİS [avesis.istanbul.edu.tr]
Preventing Isoprenaline sulphate degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isoprenaline sulphate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a non-selective β-adrenergic agonist used in various research applications to study the sympathetic nervous system and its effects on cardiac and smooth muscle tissues.[1] As a catecholamine, its chemical structure, featuring a catechol (benzene-1,2-diol) group, is highly susceptible to oxidation.[2][3] This degradation can lead to a loss of potency and the formation of confounding byproducts, impacting the accuracy and reproducibility of experimental results.[4]
Q2: What are the main factors that cause this compound degradation?
The primary factors contributing to the degradation of this compound in solution are:
-
Oxidation: The catechol ring is prone to oxidation, especially in the presence of oxygen. This process can be catalyzed by light, heat, and metal ions.[2][3]
-
pH: Isoprenaline is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.[5][6]
-
Light: Exposure to light, particularly UV light, can accelerate the degradation process.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[3][6]
-
Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze oxidative degradation.[2]
Q3: What are the visible signs of this compound degradation?
Degraded this compound solutions often exhibit a color change, turning pink, pinky-brown, or brown.[7] Any solution that is discolored or contains a precipitate should not be used.
Q4: How should I store my this compound stock solutions?
To ensure maximum stability, this compound stock solutions should be:
-
Stored at refrigerated temperatures (2-8°C).
-
Protected from light by using amber vials or by wrapping the container in foil.[3][4]
-
Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown upon preparation. | 1. High pH of the buffer: The buffer pH may be neutral or alkaline, accelerating oxidation. 2. Presence of oxidizing agents: Contaminants in the buffer or water can promote oxidation. 3. Exposure to light: Preparation under direct light can initiate degradation. | 1. Adjust buffer pH: Prepare buffers with a pH in the acidic range (ideally between 3.5 and 5.5).[5][8] 2. Use high-purity reagents: Use deoxygenated, high-purity water and analytical grade buffer components. 3. Work in low-light conditions: Prepare the solution away from direct sunlight or strong artificial light. |
| Loss of biological activity in the experiment. | 1. Degradation during the experiment: The experimental conditions (e.g., physiological pH, temperature) are causing rapid degradation. 2. Improper storage of stock solution: The stock solution may have degraded prior to use. | 1. Add an antioxidant: Include an antioxidant like ascorbic acid (0.1 mg/mL) or sodium metabisulfite (B1197395) (0.1-0.5 mg/mL) in the experimental buffer.[6][9] 2. Prepare fresh solutions: Prepare the this compound solution immediately before each experiment. 3. Verify stock solution integrity: Check the stock solution for any discoloration. If in doubt, prepare a fresh stock. |
| Inconsistent experimental results. | 1. Variable degradation rates: Inconsistent preparation methods are leading to different levels of degradation between experiments. 2. Batch-to-batch variability of this compound. | 1. Standardize the protocol: Follow a strict, standardized protocol for solution preparation, including pH, temperature, and light exposure. 2. Use a chelating agent: If metal ion contamination is suspected, add a chelating agent like EDTA (0.1 mg/mL) to the buffer. 3. Perform quality control: Qualify each new batch of this compound to ensure consistent potency. |
Data on this compound Stability
The stability of Isoprenaline is significantly influenced by pH, temperature, and the presence of antioxidants.
Table 1: Influence of pH on this compound Stability
| pH | Stability | Observations |
| 3.5 - 5.5 | High | Optimal pH range for stability. Solutions remain clear for extended periods.[5][8] |
| 6.0 - 7.0 | Moderate | Gradual degradation occurs, with a potential for slight discoloration over time. |
| > 7.0 | Low | Rapid degradation, often accompanied by a visible color change to pink or brown.[2] |
Table 2: Effect of Temperature on Isoprenaline Hydrochloride (4 µg/mL in 0.9% NaCl, protected from light)
| Temperature | Storage Duration | Remaining Concentration (%) | Reference |
| Refrigerated (3°C - 5°C) | 90 days | >90% | [3] |
| Room Temperature (23°C - 25°C) | 90 days | >90% | [3] |
Note: While this data is for Isoprenaline Hydrochloride, similar trends are expected for the sulphate salt.
Table 3: Efficacy of Common Antioxidants
| Antioxidant | Typical Concentration | Efficacy |
| Ascorbic Acid | 0.1 mg/mL | Highly effective in preventing oxidation.[6] |
| Sodium Metabisulfite | 0.1 - 0.5 mg/mL | Commonly used and effective at inhibiting oxidation.[9] |
| EDTA | 0.1 mg/mL | Acts as a chelating agent to remove catalytic metal ions. |
Experimental Protocols
Protocol for Preparing a Stable this compound Solution
-
Buffer Preparation:
-
Prepare a suitable acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) with a pH between 3.5 and 5.5.
-
Use deoxygenated, high-purity water (e.g., by boiling and cooling under nitrogen gas).
-
-
Addition of Stabilizers (Optional but Recommended):
-
Add an antioxidant such as ascorbic acid to a final concentration of 0.1 mg/mL.
-
If metal ion contamination is a concern, add EDTA to a final concentration of 0.1 mg/mL.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder in a low-light environment.
-
Dissolve the powder in the prepared buffer to the desired final concentration.
-
-
Storage:
-
Store the solution in a sterile, amber glass vial or a clear vial wrapped in aluminum foil.
-
Refrigerate at 2-8°C for short-term storage. For long-term storage, aliquot and freeze at -20°C or -80°C.
-
Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Sample Preparation:
-
Prepare this compound solutions in the buffers and conditions to be tested.
-
At specified time points, withdraw an aliquot of the solution. .
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted to 7.0). An example ratio is 20:80 (v/v) Methanol:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 279 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the Isoprenaline peak at each time point.
-
Calculate the percentage of Isoprenaline remaining relative to the initial (time zero) concentration.
-
A common stability threshold is the retention of at least 90% of the initial concentration.
-
Visualizations
Caption: Oxidative degradation pathway of Isoprenaline.
References
- 1. rdlaboratories.com [rdlaboratories.com]
- 2. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 3. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Isoprenaline Hydrochloride Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoprenaline Sulphate Off-Target Effects in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Isoprenaline Sulphate in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Higher-than-expected cytotoxicity observed at concentrations intended for β-adrenergic stimulation.
-
Possible Cause 1: Oxidative Stress and Free Radical Formation.
-
Explanation: At higher concentrations, Isoprenaline can undergo auto-oxidation, leading to the production of cytotoxic free radicals and quinones. This cytotoxicity is independent of its action on β-adrenergic receptors.[1] Studies in neonatal rat cardiac myocytes have shown that Isoprenaline-induced cell damage can be mitigated by free radical scavengers.[1]
-
Troubleshooting Steps:
-
Include Antioxidants: Co-incubate your primary cell cultures with antioxidants like N-acetylcysteine (NAC) or Trolox to determine if cytotoxicity is reduced.
-
Use a Non-oxidizable β-agonist: As a negative control, use a β-adrenergic agonist that is not prone to oxidation, such as fenoterol, to confirm if the observed cytotoxicity is specific to Isoprenaline.[1]
-
Monitor Cell Viability: Perform dose-response curves with and without antioxidants using assays like MTT or LDH release to quantify the extent of cytotoxicity.[2][3]
-
-
-
Possible Cause 2: Cell Culture Medium-Dependent Instability.
-
Explanation: The stability of Isoprenaline and the formation of its oxidation products can vary significantly between different cell culture media.[4] For instance, Isoprenaline shows higher stability in TexMACS medium compared to RPMI medium.[4] This can lead to inconsistent results and unexpected toxicity.
-
Troubleshooting Steps:
-
Analyze Isoprenaline Stability: If possible, use analytical methods like HPLC to determine the concentration of Isoprenaline in your specific culture medium over the time course of your experiment.
-
Standardize Medium: Ensure consistent use of the same batch and formulation of cell culture medium for all related experiments.
-
Consider Medium Composition: Be aware that components in the medium can interact with Isoprenaline and affect its stability.
-
-
Issue 2: Activation of unexpected signaling pathways, such as MAPK/ERK, without significant cAMP production.
-
Possible Cause: Biased Agonism at α1A-Adrenergic Receptors.
-
Explanation: At micromolar concentrations, Isoprenaline can act as a biased agonist at α1A-adrenergic receptors, selectively activating the MAPK/ERK signaling pathway without stimulating the canonical Gαq/PLC pathway that leads to inositol (B14025) phosphate (B84403) production and calcium mobilization.[5][6]
-
Troubleshooting Steps:
-
Use Selective Antagonists: Co-treat cells with a selective α1A-adrenergic receptor antagonist (e.g., RS100329) to see if the unexpected signaling is blocked.[5]
-
Dose-Response Analysis: Perform a detailed dose-response curve for Isoprenaline's effect on both cAMP production and ERK phosphorylation. Off-target α1A-AR activation typically occurs at higher concentrations than β-AR activation.[5]
-
Measure Inositol Phosphates: To confirm the lack of Gαq activation, measure inositol phosphate accumulation in response to Isoprenaline.[5]
-
-
-
Possible Cause: β-arrestin-mediated Signaling.
-
Explanation: In addition to G-protein-mediated signaling, β-adrenergic receptors can signal through β-arrestin pathways, which can lead to the activation of MAPK/ERK.[5]
-
Troubleshooting Steps:
-
Use β-arrestin Biased Ligands: Compare the signaling profile of Isoprenaline with known β-arrestin biased agonists for the β2-adrenergic receptor.
-
siRNA Knockdown: If feasible in your primary cell culture system, use siRNA to knock down β-arrestin and observe the effect on Isoprenaline-induced ERK activation.
-
-
Issue 3: Diminished or absent response to repeated Isoprenaline stimulation.
-
Possible Cause: Receptor Desensitization and Down-regulation.
-
Explanation: Prolonged or repeated exposure to an agonist like Isoprenaline can lead to receptor desensitization (uncoupling from G-proteins) and down-regulation (a decrease in the total number of receptors at the cell surface).[7][8] This is a physiological response to prevent overstimulation and is not a true off-target effect, but it can be misinterpreted as such.
-
Troubleshooting Steps:
-
Time-Course Experiment: Characterize the time-course of the response to Isoprenaline. Desensitization can occur rapidly, within minutes to hours.[7]
-
Receptor Binding Assays: Quantify the number of β-adrenergic receptors on the cell surface using radioligand binding assays before and after prolonged Isoprenaline treatment.[8]
-
Washout Periods: Include washout periods in your experimental design to allow for receptor re-sensitization.
-
Use a β-blocker: Co-treatment with a β-antagonist like propranolol (B1214883) can prevent desensitization.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: At what concentration does Isoprenaline typically start showing off-target effects on α1A-adrenergic receptors?
A1: Off-target effects on α1A-adrenergic receptors, such as the activation of the MAPK/ERK pathway, are generally observed at higher concentrations of Isoprenaline, typically in the micromolar (μM) range.[5][6] In contrast, its effects on β-adrenergic receptors occur at nanomolar (nM) concentrations.[7]
Q2: Can the differentiation state of my primary cells influence their response to Isoprenaline?
A2: Yes, the differentiation state of primary cells can significantly impact their susceptibility to Isoprenaline's effects, including cytotoxicity. For example, differentiated H9c2 cardiomyoblasts are more susceptible to Isoprenaline-induced toxicity than their undifferentiated counterparts.[9] This may be due to changes in the expression levels of adrenergic receptors and other signaling molecules during differentiation.[9]
Q3: Is the cytotoxicity of Isoprenaline mediated by β-adrenergic receptors?
A3: Studies have shown that Isoprenaline-induced cardiotoxicity at high concentrations is not primarily mediated by excessive β-adrenoceptor activation.[1] The application of the β-blocker propranolol did not prevent the cytotoxic effects in neonatal rat myocytes.[1] Instead, this toxicity is linked to the formation of free radicals from the oxidation of Isoprenaline.[1]
Q4: Can Isoprenaline affect cellular processes other than signaling, such as metabolism?
A4: Yes, Isoprenaline can influence metabolic processes in certain primary cell types. In fibroblast-like cells from newborn rat hearts, Isoprenaline stimulation has been shown to cause a loss of membrane phospholipids (B1166683) and hydrolysis of triglycerides.[10] It can also stimulate the production of prostacyclin.[10]
Q5: Are there any alternatives to this compound that are less likely to have these off-target effects?
A5: The choice of an alternative depends on the specific β-adrenergic receptor subtype you are targeting. For more selective β1- or β2-adrenergic stimulation, specific agonists for these receptors can be used. If the goal is to avoid the oxidative effects, a non-catecholamine β-agonist that is not prone to oxidation, such as fenoterol, could be considered.[1]
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Cytotoxicity (Cell Injury) | Neonatal Rat Myocytes | > 2.5 x 10⁻⁴ M | Progressive increase in irreversible cell injury. | [1] |
| α1A-AR Biased Agonism (ERK Activation) | Neonatal Rat Ventricular Myocytes | EC50 ~21 µM | 5-fold increase in phosphorylated ERK. | [6] |
| α1A-AR Biased Agonism (Hypertrophy) | Neonatal Rat Ventricular Myocytes | EC50 ~15 µM | 1.6-fold increase in myocyte total protein content. | [6] |
| β-AR Desensitization | Cultured Chick Embryo Ventricular Cells | 1 x 10⁻⁶ M | Inotropic response reduced to 40% of initial after 30 min. | [7] |
| β-AR Down-regulation | CHO cells expressing human β2AR | 1 µM | Significant receptor loss after 24 hours of treatment. | [8] |
Experimental Protocols
Protocol 1: Assessing Isoprenaline-Induced Cytotoxicity via MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. For comparison, prepare parallel treatments with Isoprenaline + an antioxidant (e.g., 1 mM N-acetylcysteine) and a non-oxidizable β-agonist.
-
Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the untreated control.
Protocol 2: Analysis of MAPK/ERK Activation by Western Blotting
-
Cell Culture and Serum Starvation: Grow primary cells to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with this compound at various concentrations and time points (e.g., 5, 10, 30 minutes). Include controls with selective α1A- and β-adrenergic antagonists.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Signaling Pathways and Experimental Workflows
Caption: Canonical on-target signaling pathway of Isoprenaline via β-adrenergic receptors.
Caption: Off-target signaling of high-concentration Isoprenaline via α1A-adrenergic receptors.
Caption: A logical workflow for troubleshooting unexpected results with Isoprenaline.
References
- 1. Isoproterenol-induced cytotoxicity in neonatal rat heart cell cultures is mediated by free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innspub.net [innspub.net]
- 3. Positive effect of Periostin on repair of Isopreternol induced ischemic damaged cardiomyocyte: an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Desensitization to the inotropic effect of isoproterenol in cultured ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of isoproterenol on lipid metabolism and prostaglandin production in cultures of newborn rat heart cells, under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting paradoxical bradycardia with Isoprenaline infusion
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering paradoxical bradycardia during Isoprenaline (isoproterenol) infusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical bradycardia in the context of Isoprenaline infusion?
Isoprenaline is a non-selective β-adrenergic agonist expected to increase heart rate (positive chronotropic effect).[1] Paradoxical bradycardia is an unexpected decrease in heart rate observed during its infusion. This is a rare phenomenon, but it is a recognized clinical and preclinical finding.[2][3][4]
Q2: What is the primary mechanism behind Isoprenaline-induced paradoxical bradycardia?
The most probable mechanism is the activation of the Bezold-Jarisch reflex (BJR).[2] This cardioinhibitory reflex is triggered by the stimulation of mechanoreceptors in the left ventricle.[5] Isoprenaline's potent inotropic (increased contractility) and vasodilatory effects can lead to a vigorously contracting, yet underfilled ventricle, which activates the BJR, resulting in a sudden increase in parasympathetic (vagal) tone, leading to bradycardia and hypotension.[5][6]
Q3: At what doses is this paradoxical effect typically observed?
While Isoprenaline is generally used to increase heart rate, paradoxical bradycardia has been noted in various contexts. In a study on rats, repeated low doses of Isoprenaline (5 and 10 mg/kg/day, subcutaneously) resulted in a significant decrease in heart rate over 14 days.[7] In human studies, this effect has been observed with infusion rates of 2-4 μ g/min during electrophysiological testing.[3][4]
Q4: Can my experimental setup cause readings that mimic paradoxical bradycardia?
Yes, several factors can lead to erroneous data. It is crucial to distinguish these from a true physiological response. Potential issues include:
-
Anesthetic Effects: Anesthetics are known to affect the cardiovascular system and can alter autonomic tone, potentially influencing the response to Isoprenaline.[3]
-
Faulty ECG/Telemetry Equipment: Signal dropout, noise, or incorrect lead placement can lead to inaccurate heart rate calculations. Movement artifacts in non-anesthetized animals can also be a significant issue.[3][8]
-
Hypothermia: A drop in core body temperature, especially in anesthetized rodents, can independently cause bradycardia.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Sudden drop in heart rate and blood pressure after starting Isoprenaline infusion.
| Possible Cause | Troubleshooting Steps |
| Physiological Response (Bezold-Jarisch Reflex) | 1. Confirm the Response: Verify that the bradycardia is accompanied by hypotension. This combination is characteristic of the BJR.[5] 2. Check Vagal Dependence: If your experimental design allows, administer a muscarinic antagonist like atropine. Abolition of the bradycardia would strongly suggest a vagal reflex mechanism. 3. Review Isoprenaline Dose: Consider if a lower dose or a slower infusion rate might avoid triggering the reflex. |
| Experimental Artifact | 1. Inspect ECG/Pressure Waveforms: Manually inspect the raw data traces. Look for clear, consistent P-QRS-T complexes and a clean arterial pressure waveform. Rule out signal noise or movement artifacts that could be misinterpreted by analysis software.[3] 2. Verify Catheter Patency: For blood pressure measurements, ensure the arterial catheter is not clotted or kinked. A dampened pressure waveform can lead to inaccurate readings. 3. Check Animal's Core Temperature: Ensure the animal is normothermic, as anesthesia can induce hypothermia, leading to bradycardia. |
| Drug Preparation/Delivery Error | 1. Verify Concentration: Double-check your calculations and the final concentration of the Isoprenaline solution. 2. Check Infusion Pump: Ensure the infusion pump is calibrated and delivering the correct volume at the programmed rate. |
Issue 2: Heart rate is highly variable and does not show the expected tachycardia.
| Possible Cause | Troubleshooting Steps |
| Autonomic Instability | 1. Acclimatization: Ensure the animal is adequately acclimatized to the experimental setup (e.g., housing, telemetry equipment) to minimize stress-induced fluctuations in autonomic tone.[9] 2. Anesthesia Plane: If the animal is anesthetized, ensure a stable plane of anesthesia is maintained, as fluctuations can cause significant changes in heart rate. |
| Signal Quality Issues (Telemetry/ECG) | 1. Check Lead Placement: In telemetry models, ensure the ECG leads are correctly implanted and have not migrated. Secure placement is critical for a stable signal.[10] 2. Analyze Raw Data: Export segments of the raw ECG data. Look for signs of poor signal-to-noise ratio, baseline wander, or intermittent lead connection which could confound automated heart rate analysis.[8] |
Quantitative Data Summary
The following table summarizes expected heart rate and blood pressure changes during a standard Isoprenaline infusion versus a paradoxical response in a rodent model. These are illustrative values based on typical experimental findings.
| Parameter | Condition | Expected Response (Tachycardia) | Paradoxical Response (Bradycardia) |
| Heart Rate (BPM) | Baseline | 350 ± 20 | 350 ± 20 |
| Isoprenaline Infusion | ↑ to 500 ± 30 | ↓ to 250 ± 40 | |
| Mean Arterial Pressure (mmHg) | Baseline | 110 ± 5 | 110 ± 5 |
| Isoprenaline Infusion | ↔ or ↓ slightly to 100 ± 10 | ↓ significantly to 70 ± 15 |
Note: Values are representative for rats and can vary based on species, strain, anesthetic, and Isoprenaline dose.[6][11]
Experimental Protocols & Methodologies
Protocol: Isoprenaline Infusion in Anesthetized Rats for Cardiovascular Assessment
This protocol describes a method for inducing and monitoring cardiovascular responses to Isoprenaline in an anesthetized rat.
-
Animal Preparation:
-
Anesthetize a male Wistar rat (300-350g) with an appropriate anesthetic (e.g., isoflurane, urethane).
-
Place the animal on a heating pad to maintain a core body temperature of 37°C.
-
Perform a tracheotomy to ensure a patent airway if necessary.
-
-
Catheterization:
-
Cannulate the right femoral artery with a polyethylene (B3416737) catheter connected to a pressure transducer to monitor arterial blood pressure.
-
Cannulate the right femoral vein for intravenous drug infusion.
-
-
ECG Monitoring:
-
Insert subcutaneous needle electrodes for a Lead II ECG configuration to monitor heart rate and rhythm.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes post-surgery until heart rate and blood pressure are steady.
-
-
Isoprenaline Infusion:
-
Prepare a fresh solution of Isoprenaline hydrochloride in sterile saline (e.g., 1 µg/mL).
-
Begin a continuous intravenous infusion at a low rate (e.g., 0.05 µg/kg/min) using a syringe pump.
-
Increase the dose in a stepwise manner (e.g., 0.1, 0.2, 0.4 µg/kg/min) every 5-10 minutes, allowing hemodynamic parameters to stabilize at each step.
-
-
Data Acquisition:
-
Continuously record ECG and arterial blood pressure throughout the baseline, infusion, and recovery periods using a data acquisition system.
-
Visualizations
Signaling Pathway and Reflex Arc
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats [frontiersin.org]
- 5. litfl.com [litfl.com]
- 6. Impaired cardiac contractile response to isoproterenol in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Heart Rate in Freely Moving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Assessment of the Bezold-Jarisch reflex in experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoprenaline Sulphate Concentration for Maximal Inotropic Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in optimizing isoprenaline sulphate concentration for achieving maximal inotropic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound to elicit a maximal inotropic effect?
A1: The concentration of isoprenaline required to achieve a maximal inotropic effect can vary depending on the experimental model. However, a concentration of 1 µM is frequently cited as sufficient to produce a maximal response in isolated cardiac preparations, such as atrial strips. For dose-response curves, concentrations can range from 10⁻⁹ M to 10⁻⁵ M.
Q2: I am not observing the expected positive inotropic effect. What could be the issue?
A2: Several factors could contribute to a lack of response. Consider the following:
-
Drug Stability: Isoprenaline solutions can be unstable, particularly in certain cell culture media. It is recommended to prepare fresh solutions for each experiment.[1] Stability can also be affected by the diluent; for instance, significant decomposition has been observed in glucose solutions at a pH above this.[2]
-
Tissue Viability: Ensure your cardiac preparation (e.g., isolated cardiomyocytes, papillary muscle, Langendorff-perfused heart) is viable and healthy. Poor tissue health will lead to a diminished response.
-
Receptor Desensitization: Prolonged exposure to isoprenaline can lead to β-adrenergic receptor desensitization, reducing the inotropic response.
-
Experimental Conditions: Factors such as temperature, pH, and the composition of the perfusion buffer (e.g., calcium concentration) can significantly impact the inotropic response.[3]
Q3: My preparation is showing arrhythmias at higher concentrations of isoprenaline. How can I avoid this?
A3: Tachyarrhythmias are a known side effect of high concentrations of isoprenaline due to its potent chronotropic and dromotropic effects.[4] To mitigate this, it is crucial to carefully titrate the concentration and establish a full dose-response curve to identify the concentration that provides a maximal inotropic effect without inducing significant arrhythmias. If arrhythmias persist, consider using a lower, sub-maximal concentration that still provides a robust inotropic response. Continuous ECG monitoring is recommended during experiments.[5][6]
Q4: How long should I wait between cumulative doses when constructing a concentration-response curve?
A4: Allow the response to each concentration to stabilize before adding the next dose. The time required for stabilization can vary between preparations. Typically, a 3-5 minute interval between cumulative doses is sufficient for isolated tissue preparations.
Q5: What is the stability of this compound in physiological salt solutions?
A5: Isoprenaline hydrochloride diluted to a concentration of 4 µg/mL in 0.9% sodium chloride has been shown to be stable for up to 90 days when stored in ultraviolet light blocking bags at room temperature or under refrigeration.[1] However, it is always best practice to use freshly prepared solutions for in vitro experiments to ensure potency. The stability of isoprenaline can be culture medium-dependent.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inotropic response | Degraded isoprenaline solution | Prepare fresh this compound solution for each experiment. Protect from light. |
| Non-viable tissue preparation | Assess tissue viability before starting the experiment (e.g., check for spontaneous contractions, response to electrical stimulation). | |
| Incorrect receptor subtype expression | Verify the expression of β1 and β2 adrenergic receptors in your experimental model. | |
| Weak inotropic response | Sub-optimal drug concentration | Perform a full dose-response curve to determine the optimal concentration. |
| Receptor desensitization | Avoid prolonged exposure to high concentrations of isoprenaline. | |
| Low extracellular calcium | Ensure the perfusion buffer contains an appropriate physiological concentration of calcium, as the inotropic effect of isoprenaline is calcium-dependent.[3] | |
| Tachyarrhythmias | Excessively high isoprenaline concentration | Titrate the concentration carefully. Use the lowest concentration that produces a maximal inotropic effect. Monitor ECG continuously.[5][6] |
| High variability between experiments | Inconsistent experimental conditions | Standardize all experimental parameters, including temperature, pH, perfusion rate, and tissue preparation method. |
| Instability of isoprenaline in the buffer | Confirm the stability of isoprenaline in your specific physiological salt solution or culture medium over the time course of your experiment.[7] |
Quantitative Data on Isoprenaline's Inotropic Effect
The following table summarizes the effective concentrations of isoprenaline for producing a positive inotropic effect in various experimental models. Note that EC₅₀ (half-maximal effective concentration) and pD₂ (-logEC₅₀) values can vary between studies and preparations.
| Experimental Model | Parameter | Concentration/Value | Reference |
| Isolated rat papillary muscle | EC₅₀ | ~3 x 10⁻⁸ M | [8] |
| Isolated rat left atrial strips | Maximal Response | 1 µM | [9] |
| Langendorff-perfused rat heart | Concentration Range | 10⁻¹² to 10⁻⁴ M | [10] |
| Isolated 7-day-old chick embryo heart ventricles | Potency Order | Isoprenaline = Noradrenaline > Dopamine (B1211576) | [11] |
| Aged transgenic mice left atrial assay | p[A]₅₀ (negative inotropic response) | ~6.3 | [9] |
| Aged transgenic mice left atrial assay (with β2-blockade) | p[A]₅₀ (positive inotropic response) | 7.36 ± 0.15 | [9] |
Experimental Protocols
Isolated Papillary Muscle Preparation
Objective: To measure the inotropic effect of isoprenaline on isolated cardiac papillary muscle.
Methodology:
-
Animal Euthanasia and Heart Excision: Euthanize a rodent (e.g., rat, guinea pig) according to approved institutional guidelines. Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Papillary Muscle Dissection: Isolate the left ventricle and carefully dissect a thin, uniform papillary muscle.
-
Mounting the Preparation: Mount the papillary muscle vertically in an organ bath containing Krebs-Henseleit solution bubbled with 95% O₂ and 5% CO₂ at 37°C. Attach one end to a force transducer and the other to a fixed hook.
-
Stimulation and Equilibration: Stimulate the muscle electrically with platinum electrodes at a constant frequency (e.g., 1 Hz). Allow the preparation to equilibrate for at least 60 minutes, adjusting the resting tension to achieve a stable baseline contractile force.
-
Isoprenaline Administration: Prepare a stock solution of this compound in distilled water. Add cumulative concentrations of isoprenaline to the organ bath at logarithmic intervals (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Data Acquisition: Record the isometric contractile force at each concentration after the response has stabilized.
-
Analysis: Construct a dose-response curve by plotting the increase in contractile force against the logarithm of the isoprenaline concentration. Calculate the EC₅₀ value.
Langendorff-Perfused Isolated Heart Preparation
Objective: To assess the global inotropic effect of isoprenaline on an isolated, retrogradely perfused heart.
Methodology:
-
Animal Preparation and Heart Excision: Heparinize and anesthetize a rodent. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.
-
Cannulation and Perfusion: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Equilibration: Allow the heart to stabilize for approximately 20-30 minutes until a steady-state of heart rate and left ventricular developed pressure (LVDP) is achieved.
-
Isoprenaline Infusion: Infuse this compound at increasing concentrations directly into the perfusion line before it enters the heart.
-
Data Recording: Continuously record LVDP, heart rate, and coronary flow.
-
Data Analysis: Determine the dose-dependent changes in LVDP to assess the inotropic response.
Visualizations
Signaling Pathway of Isoprenaline-Induced Inotropy
References
- 1. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbth.nhs.uk [dbth.nhs.uk]
- 3. Effects of isoproterenol on the mechanical activity of isolated papillary muscles and perfused rat hearts in various calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 5. anmfonline.org [anmfonline.org]
- 6. anmfonline.org [anmfonline.org]
- 7. Isoprenaline | Safer Care Victoria [safercare.vic.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Negative inotropic effects of isoprenaline on isolated left atrial assays from aged transgenic mice with cardiac over-expression of human β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Receptors involved in the positive inotropic action induced by dopamine on the ventricle of a 7-day-old chick embryo heart - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid beta-receptor desensitization with chronic Isoprenaline sulphate exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering beta-receptor desensitization with chronic Isoprenaline sulphate exposure.
Frequently Asked Questions (FAQs)
Q1: What is beta-receptor desensitization?
A1: Beta-adrenergic receptor desensitization is a process where prolonged exposure to an agonist, such as Isoprenaline, leads to a diminished response of the cell or tissue to that agonist.[1] This phenomenon, also known as tachyphylaxis or tolerance, is a critical consideration in both clinical applications and experimental settings.[2] It involves several molecular mechanisms that reduce the signaling capacity of the beta-adrenergic receptors.[3]
Q2: What are the primary molecular mechanisms driving Isoprenaline-induced beta-receptor desensitization?
A2: Chronic Isoprenaline exposure triggers a cascade of events leading to desensitization:
-
Receptor Phosphorylation: The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[1][4]
-
Beta-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[5]
-
Receptor Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with its cognate G protein (Gs), thereby "uncoupling" it from downstream signaling pathways.[5]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis into clathrin-coated pits.[5]
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Receptor Downregulation: Following internalization, receptors can either be recycled back to the cell surface (resensitization) or targeted for lysosomal degradation, leading to a net loss of receptors from the cell surface (downregulation).[2][3]
Q3: How quickly does desensitization occur with Isoprenaline exposure?
A3: The onset of desensitization can be rapid, with some functional uncoupling occurring within minutes of agonist exposure.[1] Significant receptor internalization is typically observed within hours of continuous exposure.[2] Chronic exposure over several days leads to profound receptor downregulation.[6]
Q4: Are all beta-receptor subtypes equally susceptible to desensitization?
A4: Studies have shown that beta-2 adrenergic receptors (β2AR) may be more susceptible to downregulation than beta-1 adrenergic receptors (β1AR) following prolonged Isoprenaline treatment.[6]
Troubleshooting Guides
Problem: I am observing a diminishing response to Isoprenaline in my cell culture or animal model over time.
| Possible Cause | Troubleshooting Steps |
| Homologous Desensitization | 1. Confirm Desensitization: Perform a concentration-response curve to Isoprenaline at different time points of exposure. A rightward shift in the EC50 and/or a decrease in the maximal response (Emax) indicates desensitization.[7] 2. Assess Receptor Levels: Quantify beta-receptor density at the cell surface using radioligand binding assays. A decrease in receptor number confirms downregulation. 3. Measure Downstream Signaling: Evaluate cAMP accumulation in response to Isoprenaline. A blunted cAMP response is a hallmark of desensitization. |
| Experimental Variability | 1. Standardize Protocols: Ensure consistent Isoprenaline concentrations, exposure times, and cell densities across experiments. 2. Control for Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing. |
Problem: How can I avoid or mitigate beta-receptor desensitization in my experiments?
| Strategy | Experimental Approach |
| Inhibition of G Protein-Coupled Receptor Kinases (GRKs) | 1. Use GRK Inhibitors: Employ small molecule inhibitors of GRKs, such as heparin (in permeabilized cells) or more specific inhibitors if available, to prevent receptor phosphorylation.[8][9] 2. Genetic Approaches: Utilize cell lines with genetic knockout or knockdown of specific GRKs (e.g., GRK2, GRK5, GRK6) to assess their role in desensitization. |
| Use of Biased Agonists | 1. Select Gs-Biased Agonists: These ligands preferentially activate the Gs signaling pathway leading to bronchodilation and other therapeutic effects, while having a reduced ability to recruit β-arrestin, thus minimizing desensitization.[10] 2. Characterize Ligand Bias: Perform assays to compare the potency and efficacy of your agonist for Gs activation (e.g., cAMP accumulation) versus β-arrestin recruitment. |
| Modulation of Downstream Signaling | 1. Phosphodiesterase (PDE) Inhibitors: Co-administer a PDE inhibitor (e.g., a PDE4 inhibitor like rolipram) to increase intracellular cAMP levels and potentially counteract the effects of receptor uncoupling.[11] Note that this may not prevent receptor internalization. |
| Intermittent Dosing | 1. Pulsatile Agonist Exposure: Instead of continuous exposure, apply Isoprenaline in pulses followed by washout periods to allow for receptor resensitization.[12] |
Quantitative Data Summary
Table 1: Effect of Chronic Isoprenaline Infusion on Beta-Adrenergic Receptor Signaling in Rat Cardiac Tissues [7]
| Tissue | Parameter | Control | Isoprenaline-Treated | Fold Shift in EC50 |
| Right Atria (Chronotropic Response) | Isoprenaline EC50 | - | - | 7.9 |
| Forskolin EC50 | - | - | 3.2 | |
| Left Atria (Inotropic Response) | Isoprenaline EC50 | - | - | 4.0 |
| Forskolin EC50 | - | - | 4.0 | |
| Dibutyryl cAMP EC50 | - | - | 3.2 | |
| Left Ventricular Papillary Muscle | Forskolin EC50 | - | - | 5.0 |
| Dibutyryl cAMP EC50 | - | - | 3.2 | |
| Isobutyl methyl xanthine (B1682287) EC50 | - | - | 15.8 | |
| Right Ventricular Papillary Muscle | Forskolin EC50 | - | - | 5.0 |
| Dibutyryl cAMP EC50 | - | - | 2.0 | |
| Isobutyl methyl xanthine EC50 | - | - | 6.3 |
Table 2: Effect of Chronic Isoprenaline on Beta-Adrenoceptor Subtype Population in Rat Ventricular Plasma Membranes [6]
| Parameter | Control Group | Isoprenaline-Treated Group |
| Total Beta-Adrenoceptors | 100% | ~50% |
| % Beta-2 Adrenoceptors | 50% | 28% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is used to functionally assess beta-adrenergic receptor activation and desensitization by measuring the production of the second messenger cyclic AMP.
-
Cell Preparation:
-
Culture cells (e.g., HEK293, A431, or primary cells) expressing the beta-adrenergic receptor of interest in appropriate media.[13]
-
For desensitization experiments, pre-treat cells with this compound at the desired concentration and for the specified duration. Control cells should be incubated with vehicle.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.[14]
-
Stimulate the cells with varying concentrations of Isoprenaline for a defined period (e.g., 15-30 minutes) at 37°C.[14]
-
Terminate the reaction by lysing the cells.
-
-
cAMP Quantification:
-
Measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[15]
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP concentration against the logarithm of the Isoprenaline concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Compare the EC50 and Emax values between control and Isoprenaline-pre-treated cells to quantify the degree of desensitization.
-
Protocol 2: Radioligand Binding Assay for Receptor Density
This protocol is used to quantify the number of beta-adrenergic receptors on the cell surface.
-
Membrane Preparation (Optional, for membrane-based assays):
-
Homogenize cells or tissues in a suitable buffer.
-
Perform differential centrifugation to isolate the membrane fraction.[16]
-
-
Binding Assay (for whole cells or membranes):
-
Incubate the prepared membranes or whole cells with a saturating concentration of a radiolabeled beta-adrenergic receptor antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).[2][17]
-
To determine non-specific binding, a parallel set of incubations should include a high concentration of an unlabeled antagonist (e.g., 1 µM propranolol).[16]
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[17]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the receptor density (Bmax), typically expressed as fmol/mg protein.
-
Compare the Bmax values between control and Isoprenaline-treated samples to quantify receptor downregulation.
-
Protocol 3: Beta-Arrestin Recruitment Assay
This assay measures the interaction between the activated beta-adrenergic receptor and β-arrestin, a key step in desensitization.
-
Cell Line:
-
Assay Procedure:
-
Plate the cells in a microplate.
-
Add varying concentrations of the agonist (e.g., Isoprenaline or a biased agonist).
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[18]
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol. The recruitment of β-arrestin to the receptor brings the two reporter components into proximity, generating a measurable signal (e.g., chemiluminescence).[18]
-
-
Data Analysis:
-
Generate concentration-response curves and calculate EC50 values for β-arrestin recruitment.
-
Compare the β-arrestin recruitment profile of different ligands to assess their bias.
-
Visualizations
Caption: Signaling pathway of Isoprenaline-induced beta-receptor desensitization.
Caption: Experimental workflow for studying beta-receptor desensitization.
References
- 1. Desensitization and resensitization of beta-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A different desensitization pattern of cardiac beta-adrenoceptor subtypes by prolonged in vivo infusion of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of desensitization of the beta-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 4.3. β-. Arrestin Assay [bio-protocol.org]
Technical Support Center: Isoprenaline Sulphate in Cell-Based Assays
Welcome to the technical support center for researchers utilizing isoprenaline (isoproterenol) sulphate in cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your experiments with isoprenaline sulphate.
Q1: I'm observing inconsistent or no cytotoxic effects with isoprenaline. What are the common causes?
A1: Inconsistent results with isoprenaline can stem from several factors:
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Cell Line and Differentiation State: The sensitivity of cells to isoprenaline is highly dependent on the cell type and its differentiation state. For instance, differentiated H9c2 cardiomyoblasts are more susceptible to isoprenaline-induced toxicity than their undifferentiated counterparts.[1] Ensure you are using a consistent cell passage number and differentiation protocol.
-
Concentration and Incubation Time: The cytotoxic effects of isoprenaline are dose and time-dependent. A common issue is using a concentration that is too low or an incubation period that is too short to induce a measurable effect. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.[2]
-
Reagent Stability: Isoprenaline solutions can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment to ensure reagent potency.
Q2: What is the primary mechanism of isoprenaline-induced cytotoxicity?
A2: Isoprenaline, a non-selective β-adrenergic receptor agonist, primarily induces cytotoxicity through a multi-faceted mechanism centered around oxidative stress.[3][4] Overstimulation of β-adrenergic receptors leads to:
-
Generation of Reactive Oxygen Species (ROS): Isoprenaline can induce the production of free radicals, leading to oxidative stress.[2][3][5]
-
Mitochondrial Dysfunction: Increased oxidative stress can damage mitochondria, impairing energy metabolism, increasing proton leakage, and reducing ATP production.[5][6][7][8] This can also lead to the release of pro-apoptotic factors.[2]
-
Induction of Apoptosis and Necrosis: The cascade of events initiated by oxidative stress and mitochondrial damage can ultimately lead to programmed cell death (apoptosis) and necrosis.[2][9][10] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[1][11]
Q3: My MTT assay results are showing a bell-shaped dose-response curve. Why is this happening?
A3: This phenomenon can be attributed to the chemical properties of catecholamines like isoprenaline and their interaction with the MTT reagent. At higher concentrations, isoprenaline can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.
-
Solution: To correct for this, include a "no-cell" control with different concentrations of isoprenaline to measure its direct effect on the MTT reagent. Subtract this background absorbance from your experimental values. Alternatively, consider using a different cytotoxicity assay that is less prone to chemical interference, such as the lactate (B86563) dehydrogenase (LDH) release assay.[12]
Q4: The results from my LDH and MTT assays don't align. What could be the reason?
A4: Discrepancies between LDH and MTT assays can occur because they measure different aspects of cell death. The MTT assay measures metabolic activity, which can decrease early in the apoptotic process. In contrast, the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a later event in apoptosis and a hallmark of necrosis.[12]
-
Solution: To get a more complete picture of the mode of cell death, consider performing a time-course experiment to measure both endpoints at different time points (e.g., 24, 48, and 72 hours). Additionally, using an assay that specifically measures apoptosis, such as a caspase-3 activity assay or Annexin V staining, can provide further clarity.
Q5: How can I confirm that oxidative stress is the cause of cytotoxicity in my cell line?
A5: To confirm the involvement of oxidative stress, you can:
-
Measure ROS Levels: Utilize fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) to directly measure intracellular ROS generation after isoprenaline treatment.[2]
-
Assess Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, and the levels of reduced glutathione (B108866) (GSH). Isoprenaline-induced oxidative stress is often associated with decreased activity of these enzymes.[13][14]
-
Use Antioxidant Co-treatment: Test whether a known antioxidant, such as N-acetylcysteine (NAC), can rescue the cytotoxic effects of isoprenaline. If the antioxidant mitigates the cell death, it strongly suggests the involvement of oxidative stress.
Quantitative Data on Isoprenaline-Induced Effects
The following tables summarize quantitative data from various studies on the effects of isoprenaline in different cell lines.
Table 1: Effective Concentrations of Isoprenaline in H9c2 Cardiomyocytes
| Effect | Concentration | Incubation Time | Outcome | Reference |
| Cytotoxicity (IC50) | 100 µM | 24 hours | 50% reduction in cell viability. | [2] |
| Myocardial Injury | 80 µM | 48 hours | Induces cell death in 40-50% of cells. | [9] |
| Hypertrophy | Not specified | 6, 12, 24 hours | Increased cell area and β-MHC mRNA expression. |
Table 2: Isoprenaline-Induced Changes in Biochemical Markers
| Cell Line | Isoprenaline Concentration | Marker | Change | Reference |
| H9c2 | 80 µM | LDH Release | Increased | [9] |
| H9c2 | 80 µM | CK-MB Release | Increased | [9] |
| H9c2 | Not specified | Bax | Increased | [1] |
| H9c2 | Not specified | Bcl-2 | Decreased (in differentiated cells) | [1] |
| HL-1 | 0.01-2.5 mM | ATP Production | Decreased | [5] |
| HL-1 | 2.5 mM | Proton Leak | Increased | [5] |
| NRCMs | Not specified | MDA Level | Increased | [13] |
| NRCMs | Not specified | SOD Activity | Decreased | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess isoprenaline-induced toxicity and cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired incubation period (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Apoptosis Detection using Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with isoprenaline as described previously.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the caspase-3 activity assay kit.[15]
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[15]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[15]
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity and indicates the level of apoptosis.
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to isoprenaline cytotoxicity experiments.
Caption: Signaling pathway of isoprenaline-induced cytotoxicity.
Caption: General workflow for assessing isoprenaline cytotoxicity.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innspub.net [innspub.net]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol Induces Vascular Oxidative Stress and Endothelial Dysfunction via a Giα-Coupled β2-Adrenoceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenaline modified the lipidomic profile and reduced β-oxidation in HL-1 cardiomyocytes: In vitro model of takotsubo syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapagliflozin Suppresses Isoprenaline-Induced Cardiac Hypertrophy Through Inhibition of Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathological Alterations in Heart Mitochondria in a Rat Model of Isoprenaline-Induced Myocardial Injury and Their Correction with Water-Soluble Taxifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qi-Li-Qiang-Xin Alleviates Isoproterenol-Induced Myocardial Injury by Inhibiting Excessive Autophagy via Activating AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gypensapogenin I Ameliorates Isoproterenol (ISO)-Induced Myocardial Damage through Regulating the TLR4/NF-κB/NLRP3 Pathway [mdpi.com]
- 12. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Isoprenaline Sulphate-Induced Arrhythmias in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoprenaline sulphate-induced arrhythmia models in animals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal dose and route of administration for isoprenaline to induce arrhythmias?
A1: The optimal dose and administration route of isoprenaline are critical for successfully inducing arrhythmias and can vary depending on the animal model and the desired outcome (e.g., acute arrhythmia, myocardial injury, or cardiac hypertrophy). A common approach in rats involves subcutaneous (SC) or intraperitoneal (IP) injections. For instance, a single overdose of 150 mg/kg (SC) can be used to evoke myocardial infarction, while repeated injections of 5 mg/kg (SC) for 7 days can induce myocardial hypertrophy.[1][2] Some studies suggest that a combination of SC and IP injections, such as the "6 + 1" method (5 mg/kg SC for 6 days followed by 3 mg/kg IP for 1 day), can create a more stable arrhythmia model.[3][4] In mice, doses can range from 5 to 100 mg/kg via intraperitoneal injection for 14 consecutive days to establish a stress cardiomyopathy model.[5]
Q2: My animals are experiencing high mortality rates after isoprenaline administration. What can I do to reduce this?
A2: High mortality is often associated with the dose of isoprenaline. High doses can lead to a sharp increase in myocardial contractility and oxygen consumption, resulting in severe arrhythmia and myocardial ischemic necrosis.[5] To mitigate this, consider the following:
-
Dose Reduction: Start with a lower dose and titrate upwards to find the optimal dose that induces arrhythmias without causing excessive mortality.
-
Administration Route: Subcutaneous injections may lead to a more gradual absorption and potentially lower peak plasma concentrations compared to intraperitoneal or intravenous routes, which might reduce acute toxicity.
-
Monitoring: Closely monitor the animals' ECG and general condition after administration.[3][6]
-
Hydration and Nutrition: Ensure animals have adequate access to food and water, as weight loss due to insufficient intake can contribute to poor outcomes.[5]
Q3: I am not observing consistent arrhythmias in my animal model. How can I improve the stability and reproducibility of the model?
A3: Inconsistent arrhythmia induction is a common challenge. To improve model stability:
-
Combined Administration Protocol: A combined subcutaneous and intraperitoneal injection strategy, such as the "6 + 1" method in rats, has been shown to establish a more stable arrhythmia model compared to single injection methods.[3][4]
-
Animal Strain and Age: The arrhythmogenic effect of isoprenaline can be influenced by the strain and age of the animals. For example, aged spontaneously hypertensive rats show an enhanced responsiveness to isoprenaline.[7]
-
Anesthesia: The type and depth of anesthesia can affect the induction of arrhythmias. Some anesthetics may suppress arrhythmias, so it's crucial to use a consistent and appropriate anesthetic regimen.[8] In some cases, avoiding general anesthesia or deep sedation is recommended.[8]
-
Baseline ECG: Ensure that animals have a normal baseline ECG before inducing arrhythmias. Animals with pre-existing abnormalities should be excluded.[4]
Q4: What are the expected ECG changes after isoprenaline administration?
A4: Isoprenaline administration typically leads to several characteristic ECG changes, including:
-
Changes in the ST segment (elevation or depression), indicative of myocardial ischemia.[5]
-
Appearance of ventricular premature contractions (VPCs), ventricular tachycardia (VT), and other arrhythmias.[6]
-
Changes in wave amplitudes, such as an increased R wave amplitude.[1][2]
Q5: How should I prepare and store my this compound solution?
A5: Proper preparation and storage are crucial for maintaining the stability and efficacy of isoprenaline solutions.
-
Dilution: Isoprenaline hydrochloride can be diluted with 5% glucose or 0.9% sodium chloride.[11][12]
-
Storage: Unopened vials should be stored at controlled room temperature.[13][14] After dilution, the solution's stability can vary. For instance, a 4 µg/mL solution in 0.9% sodium chloride stored in ultraviolet light-blocking bags is stable for up to 90 days at room temperature or under refrigeration.[13] It is generally recommended to use freshly prepared solutions.
-
Appearance: Do not use the solution if it is pinkish, darker than slightly yellow, or contains a precipitate.[14]
Quantitative Data Summary
Table 1: Isoprenaline Dosages for Arrhythmia Induction in Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |
| Sprague Dawley Rats | 5 mg/kg | Subcutaneous (SC) | 2 consecutive days | Ventricular premature beats, ST-segment depression | [4] |
| Sprague Dawley Rats | 5 mg/kg | Intraperitoneal (IP) | 2 consecutive days | Ventricular premature beats, ST-segment depression | [4] |
| Sprague Dawley Rats | 5 mg/kg SC for 6 days, then 3 mg/kg IP for 1 day ("6+1" method) | SC and IP | 7 days | More stable and severe arrhythmia model | [3][4] |
| Wistar Rats | 5 mg/kg | SC | 7 days | Myocardial hypertrophy, longer QT interval, QRS complex | [1][2] |
| Wistar Rats | 150 mg/kg | SC | Single dose | Myocardial infarction, ventricular remodeling | [1][2] |
| C57BL/6 Mice | 5, 10, 25, 50, 100 mg/kg | IP | 14 consecutive days | Stress cardiomyopathy, increased ST height, prolonged QT interval | [5] |
| Mice | 100 mg/kg | SC | 5 consecutive days | Left ventricular fibrosis | [15] |
Experimental Protocols
Protocol 1: Induction of a Stable Arrhythmia Model in Sprague Dawley Rats (Adapted from the "6+1" Method)
-
Animal Selection: Use healthy, male Sprague Dawley rats with normal baseline ECGs.
-
Isoprenaline Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline.
-
Induction Phase (Days 1-6): Administer isoprenaline at a dose of 5 mg/kg via subcutaneous injection once daily for six consecutive days.
-
Arrhythmia Induction (Day 7): On the seventh day, administer a final dose of 3 mg/kg isoprenaline via intraperitoneal injection.
-
ECG Monitoring: Continuously record the ECG for at least 60 minutes following the final IP injection to monitor for arrhythmias such as ventricular premature beats, non-sustained ventricular tachycardia (NSVT), and supraventricular tachycardia (SVT).[4]
-
Data Analysis: Score the severity of arrhythmias based on a predefined scoring system.
Protocol 2: Induction of Stress Cardiomyopathy in C57BL/6 Mice
-
Animal Selection: Use healthy, female C57BL/6 mice.
-
Isoprenaline Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline.
-
Induction Protocol: Administer isoprenaline at a dose of 25 or 50 mg/kg via intraperitoneal injection once daily for 14 consecutive days.[5]
-
Monitoring: Monitor the animals daily for any signs of distress or significant weight loss.
-
ECG and Echocardiography: After the 14-day treatment period, perform ECG to assess for changes such as increased ST segment height and QT interval prolongation. Conduct echocardiography to evaluate cardiac function.[5]
Visualizations
Caption: Signaling pathway of isoprenaline-induced arrhythmia.
Caption: General experimental workflow for isoprenaline-induced arrhythmia.
References
- 1. Electrocardiography in two models of isoproterenol-induced left ventricular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKII inhibition reduces isoproterenol-induced ischemia and arrhythmias in hypertrophic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological basis for the enhanced cardiac arrhythmogenic effect of isoprenaline in aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anesthesia for electrophysiology procedures - Hicks - AME Medical Journal [amj.amegroups.org]
- 9. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Isoprenaline hydrochloride (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 12. medicines.org.uk [medicines.org.uk]
- 13. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
- 15. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoprenaline Sulphate in Cell Viability Experiments
Welcome to the technical support center for researchers utilizing Isoprenaline Sulphate in cell viability and related assays. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound, also known as Isoproterenol Sulphate, is a non-selective β-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to β-adrenergic receptors on the cell surface, which activates the Gs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[2] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing numerous cellular processes.[2]
The impact of this compound on cell viability is context-dependent and can be either pro-proliferative or pro-apoptotic. In some cell types, such as neuroblastoma cells, it has been shown to increase cell viability and proliferation.[3] Conversely, in other contexts, particularly at higher concentrations or in specific cell lines like cardiomyocytes, it can induce apoptosis and decrease cell viability.[4][5]
Q2: What are the typical concentrations of this compound used in cell culture experiments?
The optimal concentration of this compound varies significantly depending on the cell type and the specific biological question. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup. Based on published studies, concentrations can range from nanomolar (nM) to millimolar (mM). For instance, concentrations as low as 10 nM have been shown to have physiological effects, while concentrations in the micromolar (µM) to millimolar (mM) range are often used to induce hypertrophy or apoptosis in cardiomyocytes.[4][6]
Q3: How long should I incubate my cells with this compound?
The incubation time is another critical parameter that requires optimization. The effects of this compound can be observed in as little as a few minutes for signaling events or may require hours to days for changes in cell viability or gene expression.[1][4] Time-course experiments are recommended to identify the optimal endpoint for your assay. For cell viability assays, incubation times typically range from 12 to 72 hours.[3]
Q4: What are the essential experimental controls to include?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the solvent used to dissolve the this compound (e.g., sterile PBS or culture medium) at the same volume as the experimental wells. This control accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells cultured in medium alone, without any treatment. This serves as a baseline for normal cell viability.
-
Positive Control (for apoptosis assays): A known inducer of apoptosis (e.g., staurosporine) to confirm that the assay is working correctly.
-
Negative Control (for apoptosis assays): Untreated or vehicle-treated cells to establish the baseline level of apoptosis.
-
Compound Interference Control (for colorimetric/fluorometric assays): To check if this compound itself interferes with the assay reagents, include wells with the compound in cell-free media.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension by thorough mixing before and during plating. Use reverse pipetting for viscous suspensions.[7] |
| "Edge effect" in 96-well plates | Fill the perimeter wells with sterile PBS or media without cells and exclude them from data analysis. Ensure proper humidification in the incubator.[7] | |
| Pipetting errors | Calibrate pipettes regularly and maintain a consistent pipetting technique.[7] | |
| No observable effect of this compound | Incorrect concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Inappropriate incubation time | Conduct a time-course experiment to determine the optimal time point for observing the effect. | |
| Cell line is not responsive | Verify the expression of β-adrenergic receptors in your cell line. Consider using a different cell line known to be responsive to Isoprenaline. | |
| Unexpected decrease in cell viability with all concentrations | Compound toxicity | The concentrations used may be too high for your specific cell line. Test lower concentrations. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. | |
| MTT assay: Low signal or inconsistent results | Incomplete solubilization of formazan (B1609692) crystals | Ensure complete dissolution of the purple crystals by adding a sufficient volume of solubilization solution and allowing adequate incubation time. Microscopic inspection can confirm complete solubilization.[7] |
| MTT reagent toxicity | Optimize the concentration of the MTT reagent and the incubation time to minimize toxicity to the cells.[7] | |
| Interference from the compound | Run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent.[7] |
Quantitative Data Summary
The following tables summarize representative data on the effects of this compound on cell viability from published studies. Note that these values are cell-type specific and should be used as a guideline for designing your own experiments.
Table 1: Dose-Dependent Effect of Isoprenaline on H9c2 Cardiomyocyte Viability
| Isoprenaline Concentration (mol/L) | Incubation Time (h) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 0.0025 | 24 | ~80 |
| 0.005 | 24 | ~65 |
| 0.01 | 24 | 47.1 ± 1.2 |
| 0.015 | 24 | ~35 |
Data adapted from a study on H9c2 cardiomyocytes, showing a dose-dependent decrease in cell viability as measured by MTT assay.[4]
Table 2: Time-Dependent Effect of Isoprenaline (0.01 mol/L) on H9c2 Cardiomyocyte Viability
| Isoprenaline Concentration (mol/L) | Incubation Time (h) | Cell Viability (%) |
| 0.01 | 8 | ~70 |
| 0.01 | 16 | ~55 |
| 0.01 | 24 | 47.1 ± 1.2 |
| 0.01 | 32 | ~40 |
Data adapted from the same study, illustrating a time-dependent toxic effect of Isoprenaline on H9c2 cardiomyocytes.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.
Protocol 2: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[12]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[12]
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on a suitable surface and treat with this compound and controls for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[12]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature to allow the enzyme to access the nucleus.[12]
-
TUNEL Staining: Wash with deionized water and incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12]
-
Washing: Wash the cells with PBS or a provided wash buffer to remove unincorporated nucleotides.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI to visualize all cell nuclei.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for Cell Viability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Refinement of Isoprenaline Sulphate Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isoprenaline (Isoproterenol) sulphate in long-term animal studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the appropriate dose of Isoprenaline for my long-term study?
A1: The optimal dose of Isoprenaline depends on the animal model (species and strain), the desired pathological outcome (e.g., cardiac hypertrophy, fibrosis, heart failure), and the duration of the study. High doses can lead to significant mortality.[1][2] It is crucial to start with a dose-finding study if you are using a new model or strain.
-
For Cardiac Hypertrophy: Lower doses administered over a longer period are often sufficient. For instance, in rats, a dose as low as 0.02 mg/kg once daily for 13-31 days has been shown to induce significant myocardial weight gain.[3] In mice, doses up to 10 mg/kg/day for two weeks can induce cardiac hypertrophy.[4]
-
For Myocardial Injury and Fibrosis: Higher doses are generally required. In mice, repetitive administration of 100 mg/kg for 5 consecutive days can induce substantial left ventricular fibrosis.[5] However, the fibrotic response is highly strain-dependent.[6]
-
For Heart Failure: Chronic infusion or repeated high-dose injections are used. For example, a continuous infusion of 30 mg/kg/day for 21 days via an osmotic pump is a common protocol in mice.[7] In rats, a single high dose of 150 mg/kg has been used to induce heart failure, although this is associated with an 80% survival rate.[2]
Q2: What is the best route of administration: subcutaneous injections or continuous infusion via osmotic minipumps?
A2: The choice of administration route depends on whether you want to model intermittent or chronic β-adrenergic stimulation.[4]
-
Subcutaneous (SQ) Injections: Daily SQ injections model intermittent stimulation. This method can effectively induce cardiac hypertrophy and fibrosis.[4][8] However, it can cause stress to the animals due to repeated handling and injection.[1]
-
Osmotic Minipumps: Continuous infusion via surgically implanted osmotic minipumps provides a model of chronic, sustained β-adrenergic stimulation.[4][9][10] This method can produce more pronounced increases in heart weight and may be more suitable for modeling chronic heart failure.[4][7] It also avoids the stress of daily injections.
Q3: I am observing high mortality in my study group. What could be the cause and how can I mitigate it?
A3: High mortality is a common issue in long-term Isoprenaline studies, especially with high doses.
-
Cause: High doses of Isoprenaline can cause severe stress and acute myocardial ischemia, leading to death.[1] For example, doses of 100 mg/kg in mice have been associated with a high mortality rate.[1]
-
Mitigation:
-
Dose Reduction: The most effective way to reduce mortality is to lower the dose of Isoprenaline. A dose of 25 or 50 mg/kg was found to establish a stable stress cardiomyopathy model in mice with a lower mortality rate than 100 mg/kg.[1]
-
Strain Selection: Different mouse strains have varying susceptibility to Isoprenaline-induced cardiac damage and mortality.[6][7] Consider using a more resistant strain if mortality is high.
-
Close Monitoring: Monitor the animals closely for signs of distress, such as extreme physical discomfort or a very slow heartbeat, especially after injections or under anesthesia.[1]
-
Q4: How should I prepare and store the Isoprenaline sulphate solution for long-term use?
A4: Proper preparation and storage are critical for ensuring the stability and sterility of the Isoprenaline solution.
-
Preparation: this compound should be dissolved in a sterile vehicle, such as 0.9% saline.[8][9] Some protocols also include 0.05% ascorbic acid in the vehicle to prevent oxidation.[11] For osmotic pumps, the solution should be prepared in a sterile environment, like a biosafety cabinet.[7]
-
Storage: Isoprenaline solutions are sensitive to light and oxidation. Store ampoules below 25°C and protect them from light.[12] Prepared infusion solutions are generally stable for up to 24 hours.[12] For longer-term storage, compounded solutions in UV light-blocking bags have been shown to be stable for up to 90 days at room temperature or under refrigeration.[13] Do not use the solution if it is colored (pink to pinky-brown) or contains a precipitate.[14]
Q5: My results are inconsistent across different experiments. What are the potential sources of variability?
A5: Inconsistency can arise from several factors:
-
Animal Strain: The severity of Isoprenaline-induced cardiac remodeling is highly dependent on the mouse strain used.[6][7] Ensure you are using the same strain for all experiments you wish to compare.
-
Age and Body Size: Younger or smaller mice (<20 g) may have a higher surgical mortality rate associated with osmotic pump implantation.[7] Standardize the age and weight of the animals used in your studies.
-
Anesthesia: Anesthetics like isoflurane (B1672236) can have a negative impact on cardiac function.[7] Use a consistent dose and duration of anesthesia for all procedures, such as echocardiography.
-
Drug Stability: Ensure your Isoprenaline solution is freshly prepared or has been stored properly to prevent degradation, which would lead to a lower effective dose being administered.
Data Summary Tables
Table 1: Summary of Isoprenaline Dosages and Administration Routes in Rodent Models
| Species/Strain | Dosage | Administration Route | Duration | Key Outcome | Reference |
| Mouse (BALB/c) | 100 or 300 µg/kg | Not specified | Long-term | Increased regenerated muscle volume | [15] |
| Rat | 0.02 mg/kg | Subcutaneous injection (daily) | 13 and 31 days | Myocardial hypertrophy | [3] |
| Mouse (C57BL/6J) | 2, 4, and 10 mg/kg/day | SQ injection or SQ minipump | 14 days | Cardiac hypertrophy | [4] |
| Mouse | 100 mg/kg | Subcutaneous injection (daily) | 5 days | Left ventricular fibrosis | [5] |
| Mouse | 25 or 50 mg/kg | Intraperitoneal injection (daily) | 14 days | Stress cardiomyopathy | [1] |
| Rat | 4.2 mg/kg/day | Osmotic minipump | 7 days | Increased left and right ventricular weight | [9] |
| Rat (Wistar) | 150 mg/kg | Single injection | 2 and 16 weeks | Heart failure | [2] |
| Rat (Wistar) | 5 or 10 mg/kg/day | Subcutaneous injection (daily) | 14 days | Increased heart weight and blood pressure | [8] |
| Rat (Wistar) | 5 mg/kg/day | Osmotic minipump | 7 days | Increased left ventricular mass | [10] |
| Mouse (105 inbred strains) | 30 mg/kg/day | Intraperitoneal osmotic pump | 21 days | Heart failure | [7] |
Table 2: Effects of Isoprenaline on Cardiac Parameters in C57BL/6J Mice (14-day treatment)
| Administration Route | Dose (mg/kg/day) | Change in Heart Weight | Change in LV Mass | Change in Hypertrophic Gene Markers | Change in Fibrotic Gene Markers | Reference |
| Subcutaneous (SQ) | 4 | Significant increase | Significant increase | Greater increase | Greater increase | [4] |
| Subcutaneous Minipump (SMP) | 2 | More pronounced increase | Increased | Less pronounced increase | Less pronounced increase | [4] |
| Subcutaneous Minipump (SMP) | 4 | More pronounced increase | Increased | Less pronounced increase | Less pronounced increase | [4] |
| Subcutaneous Minipump (SMP) | 10 | More pronounced increase | Increased | Less pronounced increase | Less pronounced increase | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Required Materials: this compound powder, sterile 0.9% NaCl solution, sterile vials, analytical balance, 5-micron filter needle.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% NaCl solution to achieve the desired final concentration. Glucose 5% can also be used as a diluent.[14][16]
-
Draw up the solution using a 5-micron filter needle to ensure it is free of particulates.[14]
-
Store the solution in a sterile, light-protected container. For immediate use, store at room temperature. For longer-term storage, refer to the storage guidelines above.
-
Protocol 2: Administration via Daily Subcutaneous Injections
-
Animal Restraint: Gently restrain the mouse or rat.
-
Injection Site: Lift the skin on the back, slightly away from the spine, to form a tent.
-
Injection: Insert a sterile needle (e.g., 27-gauge) into the base of the skin tent, parallel to the body. Ensure the needle is in the subcutaneous space and not into the muscle.
-
Administration: Slowly inject the prepared Isoprenaline solution.
-
Post-injection: Withdraw the needle and gently apply pressure to the injection site if necessary. Monitor the animal for any adverse reactions.
Protocol 3: Administration via Osmotic Minipump Implantation
-
Pump Preparation:
-
Surgical Procedure:
-
Anesthetize the animal using a standard protocol (e.g., isoflurane).
-
Shave and sterilize the surgical area (e.g., the back or the intraperitoneal region).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection or make a small incision in the abdominal wall for intraperitoneal placement.
-
Insert the filled osmotic minipump into the pocket or abdominal cavity.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animal for signs of pain, infection, or other complications.
-
Remove sutures after 7-10 days.[17]
-
Visualizations
Caption: Isoprenaline signaling through the β-adrenergic pathway.
Caption: Workflow for a long-term Isoprenaline animal study.
Caption: Troubleshooting decision tree for Isoprenaline studies.
References
- 1. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciepublish.com [sciepublish.com]
- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safercare.vic.gov.au [safercare.vic.gov.au]
- 13. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoprenaline Hydrochloride Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 15. Long-term isoprenaline administration and its effect on the revascularisation and regeneration of skeletal muscle transplants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoprenaline hydrochloride (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Isoprenaline Sulphate and Dobutamine for Inotropic Support in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Inotropic Agents
In the landscape of pharmacological research into heart failure, the choice of inotropic support in experimental models is a critical determinant of study outcomes. Among the most frequently utilized agents are isoprenaline sulphate and dobutamine (B195870). While both are sympathomimetic amines that enhance cardiac contractility, their distinct receptor selectivity profiles and consequent physiological effects warrant a detailed comparison for informed experimental design. This guide provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative effects of this compound and dobutamine on key hemodynamic parameters as reported in various preclinical and clinical studies. These data facilitate a direct comparison of their inotropic and chronotropic efficacy.
Table 1: Hemodynamic Effects of Isoprenaline vs. Dobutamine in a Canine Model
| Parameter | Isoprenaline | Dobutamine | Reference |
| Cardiac Output | Significant Increase | Significant Increase | [1] |
| Heart Rate | Significant Increase | Moderate Increase | [1] |
| Mean Arterial Pressure | Decrease | No significant change or slight increase | [1] |
| Total Peripheral Resistance | Significant Decrease | Slight Decrease | [1] |
| Myocardial Contractility | Potent Increase | Potent Increase | [1] |
Table 2: Comparative Effects on Cardiac Function in Human Patients Post-Cardiac Surgery
| Parameter | Isoprenaline (0.005-0.04 µg/kg/min) | Dobutamine (1.25-10 µg/kg/min) | Reference |
| Cardiac Index | Dose-dependent increase | Dose-dependent increase | |
| Heart Rate | Dose-dependent increase | Dose-dependent increase | |
| Mean Arterial Pressure | Slightly increased | Slightly increased | |
| Peripheral Resistance | Dose-dependent decrease | Dose-dependent decrease |
Table 3: Effects on Myocardial Oxygen Consumption
| Parameter | Isoprenaline | Dobutamine | Reference |
| Myocardial Oxygen Consumption | Significant Increase | Significant Increase | [2] |
| Myocardial Oxygen Extraction | Decreased | Unchanged | [2] |
| Coronary Vascular Tone | Direct Vasodilator Action | No Direct Effect | [2] |
Signaling Pathways and Mechanism of Action
Isoprenaline and dobutamine exert their effects through the stimulation of adrenergic receptors, yet their receptor selectivity differs significantly, leading to distinct downstream signaling cascades and physiological responses.
Isoprenaline is a non-selective β-adrenergic agonist, potently stimulating both β1 and β2 receptors.[3] Stimulation of cardiac β1-receptors leads to a robust increase in heart rate (chronotropy) and contractility (inotropy).[3] Concurrently, its potent agonism at β2-receptors in peripheral blood vessels results in significant vasodilation and a decrease in systemic vascular resistance.[3]
Dobutamine, conversely, is a relatively selective β1-adrenergic agonist.[4] Its primary action is to increase myocardial contractility with a comparatively milder effect on heart rate than isoprenaline.[4] Dobutamine is a racemic mixture of two isomers: the (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[4] The overall effect is a potent inotropic response with less pronounced chronotropic and peripheral vascular effects compared to isoprenaline.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust research. Below are standardized methodologies for inducing heart failure in rodent models and for the subsequent administration of inotropic support.
Isoproterenol-Induced Heart Failure in Rats
This model is widely used to induce cardiac hypertrophy and fibrosis, mimicking certain aspects of human heart failure.
Materials:
-
Male Wistar rats (200-250 g)
-
Isoproterenol (B85558) hydrochloride
-
Sterile 0.9% saline
-
Subcutaneous injection needles and syringes
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Isoproterenol Preparation: Dissolve isoproterenol hydrochloride in sterile 0.9% saline to the desired concentration. A commonly used dose is 85 mg/kg.[5]
-
Induction: Administer isoproterenol via subcutaneous injection at a dose of 85 mg/kg for two consecutive days.[5]
-
Monitoring: Monitor animals for signs of distress. Heart failure typically develops over a period of weeks following the injections.
-
Confirmation: Assess the development of heart failure using echocardiography to measure parameters such as ejection fraction and left ventricular dimensions.
Dobutamine Administration via Continuous Intravenous Infusion in a Canine Model
This protocol is suitable for assessing the acute hemodynamic effects of dobutamine.
Materials:
-
Beagle dogs
-
Dobutamine hydrochloride
-
Sterile 5% dextrose solution
-
Infusion pump
-
Intravenous catheters
-
Hemodynamic monitoring equipment (e.g., pressure transducer, ECG)
Procedure:
-
Animal Preparation: Anesthetize the dog and insert intravenous catheters for drug administration and hemodynamic monitoring.
-
Dobutamine Preparation: Dilute dobutamine hydrochloride in 5% dextrose to the desired concentration.
-
Baseline Measurements: Record baseline hemodynamic parameters, including heart rate, blood pressure, and cardiac output.
-
Infusion: Begin a continuous intravenous infusion of dobutamine at a low dose (e.g., 2.5 µg/kg/min) using a calibrated infusion pump.[6]
-
Dose Titration: Increase the infusion rate incrementally (e.g., by 2.5-5 µg/kg/min) every 5-10 minutes, allowing for hemodynamic stabilization at each dose.[6]
-
Data Collection: Continuously record all hemodynamic parameters throughout the infusion period.
-
Post-Infusion Monitoring: After discontinuing the infusion, continue to monitor the animal until all parameters return to baseline.
Concluding Remarks
The choice between this compound and dobutamine for inotropic support in heart failure models depends on the specific research question. Isoprenaline, with its potent, non-selective β-adrenergic agonism, is a robust tool for inducing cardiac stress and studying the consequences of maximal sympathetic stimulation. However, its significant chronotropic and vasodilatory effects may not be representative of all clinical scenarios. Dobutamine, with its more selective β1-adrenergic action, provides a model of enhanced contractility with less pronounced effects on heart rate and peripheral resistance, which may be more relevant for studies mimicking therapeutic interventions for decompensated heart failure. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is paramount for the design and interpretation of preclinical cardiovascular research.
References
- 1. ovid.com [ovid.com]
- 2. Haemodynamic effects of dobutamine with special reference to myocardial blood flow. A comparison with dopamine and isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. litfl.com [litfl.com]
- 5. Induction of Heart Failure in Rats [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Isoprenaline Sulphate and Adrenaline for Arrhythmia Induction
For researchers and professionals in drug development, the choice of pharmacological agents to reliably induce arrhythmias in experimental and clinical settings is critical. This guide provides a detailed comparison of two commonly used catecholamines, Isoprenaline Sulphate and Adrenaline (Epinephrine), in their efficacy to provoke cardiac arrhythmias. The following sections present a comprehensive overview of their mechanisms, comparative efficacy data from clinical studies, and detailed experimental protocols.
Mechanism of Action: A Tale of Two Receptors
Isoprenaline (also known as isoproterenol) and adrenaline are both sympathomimetic drugs that exert their effects by stimulating adrenergic receptors. However, their receptor selectivity differs, which accounts for their distinct physiological and arrhythmogenic effects.
This compound is a non-selective β-adrenergic agonist, meaning it stimulates both β1 and β2 receptors.[1][2] Stimulation of β1 receptors, predominantly found in the heart, leads to a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect.[2] The activation of β2 receptors results in vasodilation and a potential decrease in diastolic blood pressure.[1] This nearly pure beta-adrenergic stimulation makes it a common choice for arrhythmia induction in electrophysiology studies (EPS).[3]
Adrenaline (Epinephrine) , in contrast, is a non-selective agonist of both α- and β-adrenergic receptors.[4] Its stimulation of β1 receptors mirrors the cardiac effects of isoprenaline. However, its action on α1 receptors causes vasoconstriction, leading to an increase in blood pressure.[5][6] Adrenaline is a potent pro-arrhythmic agent through several mechanisms, including causing hypokalemia and prolonging the QTc interval at high doses.[5]
The differing effects on blood pressure are a key distinction: isoprenaline tends to lower or not significantly change mean arterial pressure, while adrenaline generally increases it.[6][7]
Comparative Efficacy in Arrhythmia Induction
Several studies have directly compared the efficacy of isoprenaline and adrenaline in inducing supraventricular tachycardias (SVT), particularly atrioventricular nodal reentrant tachycardia (AVNRT), in a clinical electrophysiology laboratory setting. The data suggests that while both are effective, isoprenaline may hold a slight advantage in induction success rates.
| Study / Cohort | Drug Administered | Number of Patients | Successful Induction Rate | Type of Arrhythmia | Key Findings |
| Patel et al. (Retrospective Cohort)[3][8][9] | Isoproterenol (B85558) | 75 | 71% | SVT | Isoproterenol was significantly better than epinephrine (B1671497) for SVT induction. |
| Epinephrine | 59 | 53% | SVT | Epinephrine was safe and effective in the majority of patients. | |
| Cismaru et al.[7] | Isoprenaline | 20 | 90% | AVNRT | No significant statistical difference in efficacy between the two drugs. |
| Adrenaline | 49 | 81.6% | AVNRT | Adrenaline is a viable alternative when isoprenaline is unavailable. | |
| Cismaru et al. (SVT Induction)[10] | Adrenaline | 66 (with prior documented SVT) | 82% | SVT | Adrenaline has high sensitivity and specificity for SVT induction. |
One study found that isoproterenol was significantly more effective than epinephrine for inducing SVT, with success rates of 71% versus 53%, respectively.[3][8][9] Another study focusing on AVNRT found a higher induction rate with isoprenaline (90%) compared to adrenaline (81.6%), though this difference was not statistically significant.[7] This study concluded that adrenaline can be a suitable substitute when isoprenaline is not available.[7] A separate investigation into adrenaline's efficacy demonstrated an 82% success rate in inducing SVT in patients with a history of the arrhythmia.[10]
Side effects for both drugs are generally well-tolerated. For adrenaline, tremor has been noted, and in a small percentage of patients, infusions had to be stopped due to headache and high blood pressure.[7][10] Isoprenaline can cause agitation and tremor.[7]
Experimental Protocols for Arrhythmia Induction
The following are generalized protocols for arrhythmia induction using this compound and adrenaline during an electrophysiology study (EPS). These are typically performed in a clinical setting on patients with suspected or documented arrhythmias.
General Electrophysiology Study (EPS) Setup
-
Patient Preparation: The patient is brought to the electrophysiology laboratory in a fasting state. Local anesthesia (e.g., 1% lidocaine) is administered at the catheter insertion site. Sedation may or may not be used.[7]
-
Catheter Placement: Multiple electrode catheters are inserted, typically via the femoral vein, and positioned at various locations within the heart, such as the high right atrium, His bundle region, coronary sinus, and right ventricular apex.[6][7]
-
Baseline Electrophysiological Measurements: Programmed electrical stimulation is performed to measure baseline parameters, including refractory periods of the atrium, ventricle, and AV node.[7]
-
Baseline Induction Attempt: Attempts to induce the clinical arrhythmia are made using programmed atrial and ventricular stimulation with up to three extrastimuli and burst pacing.[6][7]
Pharmacological Induction Protocol
If the arrhythmia is not inducible at baseline, a continuous intravenous infusion of either isoprenaline or adrenaline is initiated.
Isoprenaline Infusion Protocol:
-
Dosage: The infusion is typically started at 1 μg/kg/min.[7] Other studies have used a median maximum dose of 2 mcg/min.[3] For diagnostic tests of catecholamine-sensitive ventricular arrhythmias, the test is performed after discontinuing beta-blockers and other antiarrhythmic agents for at least five half-lives.[11]
-
Endpoint: The infusion is continued to facilitate arrhythmia induction during repeated programmed electrical stimulation.
Adrenaline Infusion Protocol:
-
Dosage: The infusion is often started at a rate of 0.05 μg/kg/min and titrated upwards to a maximum of 0.3 μg/kg/min.[4][10] The goal is to achieve a target heart rate increase of at least 50% from baseline or a heart rate of at least 100 beats/min.[4][10]
-
Endpoint: Once the target heart rate is achieved, programmed electrical stimulation is repeated to attempt to induce the arrhythmia.[4][10]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Signaling pathways of Isoprenaline and Adrenaline.
Caption: Experimental workflow for arrhythmia induction.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Test with Isoproterenol - AF-ABLATION [af-ablation.org]
Validating Beta-Adrenergic Blockade: A Comparative Guide to the Isoprenaline Challenge
For Researchers, Scientists, and Drug Development Professionals
The Isoprenaline (Isoproterenol) challenge is a well-established pharmacological method used to assess the degree of beta-adrenergic blockade. By administering Isoprenaline, a non-selective β-adrenoceptor agonist, researchers can quantify the antagonistic effects of beta-blockers on the cardiovascular system. This guide provides a comparative overview of the performance of various beta-blockers in response to an Isoprenaline challenge, supported by experimental data and detailed protocols.
Beta-Adrenergic Signaling Pathway
The beta-adrenergic signaling cascade is initiated by the binding of an agonist, such as Isoprenaline, to beta-adrenergic receptors. This activation leads to a series of intracellular events, primarily mediated by the Gs alpha subunit of the G-protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) results in the phosphorylation of various downstream targets, leading to physiological responses such as increased heart rate and contractility. Beta-blockers competitively antagonize these receptors, thereby attenuating the effects of agonists.
A Comparative Guide: Isoprenaline Sulphate vs. Norepinephrine in Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock, a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, remains a significant challenge in critical care medicine. The cornerstone of hemodynamic management in septic shock is the use of vasopressors to restore mean arterial pressure (MAP) and improve organ perfusion. Norepinephrine (B1679862), a potent α- and β1-adrenergic agonist, is the current first-line vasopressor recommended by the Surviving Sepsis Campaign. Isoprenaline sulphate, a non-selective β-adrenergic agonist, is not typically used as a primary vasopressor in septic shock due to its potent vasodilatory effects. However, its inotropic and chronotropic properties may be beneficial in specific scenarios, such as septic shock complicated by severe myocardial dysfunction.
This guide provides an objective comparison of this compound and norepinephrine based on available experimental data from animal models of septic shock. Due to a lack of direct head-to-head comparative studies in a single septic shock model, this guide synthesizes findings from separate relevant studies. Researchers should consider the differences in experimental protocols when interpreting the data.
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative effects of norepinephrine and isoprenaline on key hemodynamic parameters in different animal models of septic shock.
Table 1: Effects of Norepinephrine on Hemodynamics in Animal Models of Septic Shock
| Parameter | Animal Model | Sepsis Induction | Norepinephrine Dosage | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Canine | Intraperitoneal E. coli | 0.2, 1.0, or 2.0 µg/kg/min | Dose-dependent increase in MAP.[1][2][3] | [1][2][3] |
| Rat (CLP) | Cecal Ligation and Puncture | 1, 3, and 10 nmol/kg (bolus) | Dose-dependent increase in MAP.[4] | [4] | |
| Cardiac Index (CI) | Canine | Intraperitoneal E. coli | 0.2, 1.0, or 2.0 µg/kg/min | Maintained or slightly increased CI.[1][2][3] | [1][2][3] |
| Heart Rate (HR) | Rat (CLP) | Cecal Ligation and Puncture | 1, 3, and 10 nmol/kg (bolus) | No significant change in septic animals.[4] | [4] |
| Systemic Vascular Resistance (SVR) | Canine | Intraperitoneal E. coli | 0.2, 1.0, or 2.0 µg/kg/min | Dose-dependent increase in SVR.[1][2][3] | [1][2][3] |
Table 2: Effects of Isoprenaline on Myocardial Function in a Rat Model of Sepsis
| Parameter | Animal Model | Sepsis Induction | Isoprenaline Dosage | Key Findings |
| Contractile Function | Rat (Langendorff) | Cecal Ligation and Puncture | 2.4 mg/kg/day IV | Reversed sepsis-induced myocardial depression. |
| Myocardial Hypertrophy | Rat | Cecal Ligation and Puncture | 2.4 mg/kg/day IV | Induced myocardial hypertrophy. |
| Ischemia-Reperfusion Injury | Rat | Cecal Ligation and Puncture | 2.4 mg/kg/day IV | Attenuated the protective effects of sepsis against ischemia-reperfusion injury. |
Experimental Protocols
Canine Model of Septic Shock (Intraperitoneal E. coli)
-
Sepsis Induction: Differing doses of intraperitoneal Escherichia coli were administered to induce varying mortality rates.[1][2][3]
-
Intervention: Animals were randomized to receive norepinephrine (0.2, 1.0, or 2.0 µg/kg/min), other vasopressors, or placebo, in addition to antibiotics and fluids.[1][2][3]
-
Hemodynamic Monitoring: Serial measurements of mean arterial pressure (MAP), cardiac index (CI), and other hemodynamic variables were performed.[1][2][3]
Rat Model of Septic Shock (Cecal Ligation and Puncture - CLP)
-
Animal Model: Male Wistar rats.[4]
-
Sepsis Induction: The cecum was ligated at 50% of its length and perforated with an 18G needle (four holes).[4] This was followed by subcutaneous injections of sterile saline for fluid resuscitation and tramadol (B15222) for analgesia.[4]
-
Intervention: After 48 hours, baseline hemodynamic data were recorded, followed by single bolus administrations of norepinephrine (1, 3, and 10 nmol/kg, i.v.).[4]
-
Hemodynamic Monitoring: A pressure-volume catheter was inserted into the left ventricle via the carotid artery to measure cardiac function.[4]
Signaling Pathways
The distinct hemodynamic profiles of norepinephrine and isoprenaline stem from their differential activation of adrenergic receptors and subsequent downstream signaling cascades.
Caption: Norepinephrine's signaling cascade.
Caption: Isoprenaline's signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for inducing septic shock in a rodent model and subsequent therapeutic intervention.
Caption: Septic shock experimental workflow.
Conclusion
Norepinephrine effectively increases mean arterial pressure in various animal models of septic shock, primarily through its potent α1-adrenergic receptor-mediated vasoconstriction. Its effects on cardiac output are generally maintained or slightly increased. Isoprenaline, a non-selective β-agonist, demonstrates a capacity to reverse sepsis-induced myocardial depression. However, its potent vasodilatory effects via β2-adrenergic receptors make it unsuitable as a primary vasopressor in the management of septic shock.
The choice between these agents in a clinical or experimental setting is dictated by the specific hemodynamic profile of the septic shock state. In cases of profound vasodilation, norepinephrine is the agent of choice. In scenarios where septic shock is accompanied by significant cardiac dysfunction, the inotropic support offered by a β-agonist may be considered, although dobutamine (B195870) is more commonly used in this context than isoprenaline.
Further direct comparative studies in standardized septic shock models are warranted to provide a more definitive and comprehensive understanding of the relative merits and drawbacks of this compound and norepinephrine.
References
- 1. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the cardiac effects of norepinephrine and dobutamine in rats with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoprenaline Sulphate and Other Beta-Agonists on cAMP Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Isoprenaline sulphate and other beta-agonists in stimulating the production of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in many physiological processes. The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Introduction to Beta-Agonists and cAMP Signaling
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating physiological responses to catecholamines like adrenaline and noradrenaline. Upon activation by a beta-agonist, the receptor couples to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[1][2][3] Isoprenaline is a potent non-selective beta-agonist, meaning it activates both β1 and β2 adrenergic receptors.[4][5][6] Other beta-agonists exhibit varying degrees of selectivity for these receptor subtypes, influencing their therapeutic applications and side-effect profiles.[7] This guide focuses on the comparative ability of these compounds to stimulate cAMP production, a key downstream effector of β-AR activation.
Quantitative Comparison of Beta-Agonist Activity
The potency and efficacy of various beta-agonists in stimulating cAMP production have been evaluated in numerous studies. Potency is typically measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response. Efficacy (Emax) refers to the maximum response achievable by an agonist. The following table summarizes key findings from comparative studies. Isoprenaline is often used as a reference compound, with the efficacy of other agonists expressed as a percentage of the maximal response to isoprenaline.[8]
| Beta-Agonist | Receptor Selectivity | Cell Type | EC50 (µM) | Emax (% of Isoprenaline) | Reference |
| Isoprenaline | Non-selective (β1/β2) | Human Airway Smooth Muscle (HASM) | 0.08 | 100% | [9] |
| Salbutamol | Selective β2 | Human Airway Smooth Muscle (HASM) | 0.6 | 19% | [9] |
| Terbutaline | Selective β2 | Human Airway Smooth Muscle (HASM) | 2.3 | 38% | [9] |
| Formoterol | Selective β2 | CHO-β2 cells | - | 97% | [8] |
| Salmeterol | Selective β2 | Human Airway Smooth Muscle (HASM) | 0.0012 | 18% | [9] |
| Epinephrine | Non-selective (α/β) | Human Lymphocytes | - | ~100% | [10] |
| Norepinephrine | Primarily α, some β1 | Human Lymphocytes | - | ~33% | [10] |
| Fenoterol | Selective β2 | CHO-β2 cells | - | - | [8] |
Note: EC50 and Emax values can vary depending on the cell type, experimental conditions, and specific assay used. The data presented here are for comparative purposes.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment and comparison of beta-agonist activity. Below is a representative protocol for a cAMP accumulation assay.
Protocol: In Vitro cAMP Accumulation Assay
1. Cell Culture and Plating:
-
Culture cells (e.g., Human Airway Smooth Muscle cells, CHO-K1 cells stably expressing the human β2-adrenergic receptor) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, detach cells using trypsin/EDTA, resuspend in fresh medium, and seed into 96-well plates at a predetermined density. Allow cells to adhere and grow to confluence overnight.[11][12]
2. Agonist Stimulation:
-
On the day of the experiment, aspirate the growth medium from the wells.
-
Wash the cells gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the beta-agonist solutions at varying concentrations to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known potent adenylyl cyclase activator like forskolin).
-
To prevent cAMP degradation, it is common to include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in the stimulation buffer.[11]
-
Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).[13]
3. Cell Lysis and cAMP Measurement:
-
Following incubation, terminate the stimulation by aspirating the agonist solution and adding a lysis buffer.
-
The intracellular cAMP concentration can then be measured using a variety of commercially available kits, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method involves a competitive binding reaction between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.[13]
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP conjugate for binding to an anti-camp antibody labeled with a fluorescent donor.[14]
-
Luminescence-based assays: These assays utilize a genetically encoded biosensor that emits light upon binding to cAMP.[12]
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the EC50 and Emax values for each agonist.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
References
- 1. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Isoprenaline - Wikipedia [en.wikipedia.org]
- 5. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Isoprenaline Sulphate vs. Isoprenaline Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals utilizing the non-selective β-adrenergic agonist isoprenaline, the choice between its sulphate and hydrochloride salt forms is a fundamental consideration. While both salts deliver the same active isoprenaline molecule, their distinct chemical and physical properties can have implications for experimental design, solution preparation, and data interpretation. This guide provides an objective comparison of isoprenaline sulphate and isoprenaline hydrochloride, supported by established experimental protocols and a detailed examination of their characteristics.
Chemical and Physical Properties: A Tabular Comparison
The primary difference between the two salts lies in their counter-ions, leading to variations in molecular weight and the proportion of active isoprenaline per unit mass. This is a critical factor for accurate dose calculations in experimental settings.
| Property | This compound | Isoprenaline Hydrochloride |
| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄ | C₁₁H₁₇NO₃·HCl |
| Molecular Weight | 520.59 g/mol (anhydrous) | 247.72 g/mol |
| Active Isoprenaline per unit mass | Lower | Higher |
| Mass Equivalence | 2.25 mg is approximately equivalent to 2.0 mg of the hydrochloride salt for the same amount of active isoprenaline. | 2.0 mg is approximately equivalent to 2.25 mg of the sulphate salt for the same amount of active isoprenaline. |
| Solubility | Freely soluble in water. | Freely soluble in water. |
| Stability in Solution | Aqueous solutions can degrade upon exposure to air and light. | Aqueous solutions may turn brownish-pink upon prolonged exposure to air. Solutions are more stable at a lower pH and can show significant decomposition at a pH above 6.[1][2] |
Experimental Considerations and Potential Differences
To date, the scientific literature does not contain direct, side-by-side experimental comparisons of the pharmacological or physiological effects of this compound versus isoprenaline hydrochloride. The majority of studies specify the use of one salt form or refer to the active compound as "isoprenaline" or "isoproterenol" without detailing the salt.
Theoretically, once dissolved in a physiological buffer, both salts will dissociate, yielding the same active isoprenaline cation. Therefore, significant differences in their pharmacological activity (e.g., receptor binding affinity, potency, and efficacy) are not expected, provided that equimolar concentrations of the active isoprenaline are used.
The primary experimental difference arises from the need for accurate mass correction when preparing stock solutions and experimental dilutions. Due to the difference in molecular weight, using the same mass of each salt will result in different molar concentrations of the active isoprenaline.
Isoprenaline Signaling Pathway
Isoprenaline exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors. This initiates a well-characterized signaling cascade, primarily involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Isoprenaline β-adrenergic signaling pathway.
Key Experimental Protocols
The following are detailed methodologies for common experiments involving isoprenaline. Researchers should adjust the mass of this compound or hydrochloride used to ensure equimolar concentrations of the active compound.
Induction of Cardiac Hypertrophy in Rats
This in vivo model is widely used to study the mechanisms of cardiac hypertrophy and to test potential therapeutic agents.
Objective: To induce cardiac hypertrophy in rats through chronic administration of isoprenaline.
Materials:
-
Isoprenaline hydrochloride or sulphate
-
Saline solution (0.9% NaCl)
-
Sprague Dawley or Wistar rats (male, 8-10 weeks old)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Prepare a stock solution of isoprenaline. For isoprenaline hydrochloride, dissolve in saline to a concentration of 5 mg/mL. Adjust the mass accordingly for this compound to achieve the same molar concentration.
-
Administer isoprenaline via subcutaneous injection at a dose of 5 mg/kg body weight, once daily, for a period of 7 to 14 days.[3] A control group should receive vehicle (saline) injections.
-
Monitor the animals daily for any signs of distress.
-
At the end of the treatment period, euthanize the animals.
-
Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.
-
Further analysis can include histology to measure cardiomyocyte size and molecular assays to quantify hypertrophic markers (e.g., ANP, β-MHC).
Caption: Workflow for isoprenaline-induced cardiac hypertrophy.
Adenylyl Cyclase Activation Assay
This in vitro assay measures the ability of isoprenaline to stimulate the production of cAMP in cells or membrane preparations.
Objective: To quantify the activation of adenylyl cyclase by isoprenaline in a cellular or membrane-based system.
Materials:
-
Isoprenaline hydrochloride or sulphate
-
Cell line expressing β-adrenergic receptors (e.g., HEK293, C6 glioma cells) or isolated cell membranes
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., ELISA or TR-FRET based)
Protocol:
-
Prepare a range of isoprenaline dilutions in the assay buffer. Remember to account for the mass difference if comparing sulphate and hydrochloride salts to achieve identical molar concentrations.
-
Plate cells at an appropriate density and allow them to adhere overnight, or prepare isolated cell membranes.
-
On the day of the experiment, replace the culture medium with the assay buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Add the different concentrations of isoprenaline to the cells or membranes and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by adding a lysis buffer or by heat inactivation.
-
Measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the isoprenaline concentration to generate a dose-response curve and determine the EC₅₀.
Caption: Workflow for adenylyl cyclase activation assay.
Conclusion
The choice between this compound and isoprenaline hydrochloride for experimental purposes is primarily a matter of accurate dose calculation and consideration of potential minor differences in stability. There is currently no evidence to suggest that one salt form is pharmacologically superior to the other. The key takeaway for researchers is the critical importance of being aware of the different molecular weights and adjusting the mass of the chosen salt accordingly to ensure accurate and reproducible results. Both salts are effective tools for studying the β-adrenergic system when used with appropriate methodological rigor.
References
Unraveling Isoprenaline's Cardiac Impact: A Comparative Guide to Genetic Knockout Models
A comprehensive analysis of Isoprenaline sulphate's effects on cardiac hypertrophy and fibrosis, cross-validated with genetic knockout mouse models. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding of beta-adrenergic receptor signaling in cardiac pathology.
This compound, a non-selective β-adrenergic receptor agonist, is a widely utilized pharmacological tool to induce cardiac hypertrophy and fibrosis in preclinical animal models, mimicking the effects of chronic sympathetic nervous system stimulation observed in various cardiovascular diseases.[1] The use of genetic knockout (KO) mouse models in conjunction with isoprenaline challenge has been instrumental in dissecting the molecular pathways underlying these pathological changes. This guide offers a comparative overview of key findings from studies employing this methodology.
Comparative Analysis of Isoprenaline Effects in Wild-Type and Knockout Mice
The following tables summarize quantitative data from various studies, highlighting the differential responses to isoprenaline in wild-type (WT) mice and mice with specific gene deletions. These data underscore the critical roles of β-adrenergic receptors and their regulatory proteins in the development of cardiac pathology.
Table 1: Cardiac Hypertrophy Parameters Following Isoprenaline Administration
| Genetic Model | Isoprenaline Dose & Duration | Heart Weight / Body Weight (HW/BW) Ratio (mg/g) | Left Ventricular Mass (LVM) (mg) | Cardiomyocyte Cross-Sectional Area (µm²) | Reference |
| Wild-Type (C57BL/6) | 30 mg/kg/day for 14 days (minipump) | Saline: ~4.5, Isoprenaline: ~6.8 | Saline: ~85, Isoprenaline: ~120 | Saline: ~200, Isoprenaline: ~350 | [2][3] |
| β1/β2-AR KO | Pressure overload (TAC) | Attenuated hypertrophic response compared to WT | Markedly attenuated increase compared to WT | - | [4] |
| GRK5-L41 (gain-of-function) | Catecholamine-induced cardiomyopathy | Protected against increase | Protected against increase | - | [5] |
| CD38 KO | 10 mg/kg/day for 7 days (minipump) | WT+ISO: ~7.5, KO+ISO: ~5.5 | - | WT+ISO: ~450, KO+ISO: ~280 | [6] |
| SSPN-null | 0.8 mg/day for 2 weeks (minipump) | WT+ISO: 6.63±0.58, KO+ISO: 7.41±0.64 | - | Exacerbated hypertrophy | [7] |
Table 2: Cardiac Function and Fibrosis Parameters Following Isoprenaline Administration
| Genetic Model | Isoprenaline Dose & Duration | Ejection Fraction (EF) (%) | Fractional Shortening (FS) (%) | Interstitial Fibrosis (%) | Reference |
| Wild-Type (C57BL/6) | 30 mg/kg/day for 14 days (minipump) | Saline: ~65, Isoprenaline: ~50 | Saline: ~35, Isoprenaline: ~25 | Saline: ~1-2, Isoprenaline: ~5-7 | [2][8][9] |
| β1/β2-AR KO | Pressure overload (TAC) | Preserved compared to WT | Preserved compared to WT | Markedly attenuated increase compared to WT | [4] |
| GRK5-L41 (gain-of-function) | Catecholamine-induced cardiomyopathy | Protected from decline | Protected from decline | - | [5] |
| CD38 KO | 10 mg/kg/day for 7 days (minipump) | WT+ISO: ~45, KO+ISO: ~60 | WT+ISO: ~22, KO+ISO: ~30 | WT+ISO: Significant increase, KO+ISO: No significant increase | [6] |
| SSPN-null | 0.8 mg/day for 2 weeks (minipump) | - | - | Increased fibrosis | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are standardized protocols for key experiments cited in this guide.
Isoprenaline-Induced Cardiac Hypertrophy and Fibrosis in Mice
This protocol describes the continuous subcutaneous infusion of this compound using osmotic minipumps to induce cardiac remodeling.[3][10]
Materials:
-
Isoprenaline hydrochloride (e.g., Sigma-Aldrich)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., ALZET, model 1007D or equivalent)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Wound clips or sutures
-
Analgesics (e.g., carprofen)
Procedure:
-
Animal Model: Use age- and sex-matched wild-type and genetic knockout mice (e.g., C57BL/6J background, 8-12 weeks old).
-
Isoprenaline Solution Preparation: Dissolve Isoprenaline hydrochloride in sterile 0.9% saline to achieve the desired final concentration for delivery. A common dose is 30 mg/kg/day.[3] The concentration will depend on the pump flow rate and the average weight of the mice.
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with the Isoprenaline solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) (1.5-2% v/v).
-
Administer a pre-operative analgesic (e.g., carprofen, 4 mg/kg, s.c.).[2]
-
Shave the fur on the back, slightly posterior to the scapulae.
-
Make a small subcutaneous incision.
-
Insert the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Monitor the animals for recovery from anesthesia and signs of pain or distress.
-
Duration of Treatment: Continue the infusion for the desired period, typically 7 to 28 days, to induce cardiac hypertrophy and fibrosis.[10][11]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect hearts for histological and molecular analysis.
Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive method to assess cardiac structure and function in mice.
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2%).
-
Imaging: Use a high-frequency ultrasound system with a linear transducer (e.g., Vevo 2100).
-
M-mode Imaging: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Functional Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) from the M-mode measurements to assess systolic function.
Histological Quantification of Cardiac Fibrosis
Picrosirius red staining is used to visualize and quantify collagen deposition in cardiac tissue.
Procedure:
-
Tissue Preparation: Fix hearts in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a Picrosirius red solution for 60-90 minutes.
-
Wash with acidified water.
-
Dehydrate and mount.
-
-
Image Analysis:
-
Capture images of the stained sections under bright-field or polarized light microscopy.
-
Use image analysis software (e.g., ImageJ) to quantify the red-stained fibrotic area as a percentage of the total tissue area.
-
Histological Quantification of Cardiomyocyte Hypertrophy
Wheat Germ Agglutinin (WGA) or Hematoxylin and Eosin (H&E) staining can be used to delineate cardiomyocyte borders for size measurement.
Procedure:
-
Tissue Preparation: Prepare paraffin-embedded heart sections as described for fibrosis analysis.
-
Staining:
-
For WGA staining, incubate rehydrated sections with a fluorescently labeled WGA solution.
-
For H&E staining, follow standard protocols.
-
-
Image Analysis:
-
Capture images of the stained sections.
-
Using image analysis software, measure the cross-sectional area of individual cardiomyocytes.
-
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by Isoprenaline and a typical experimental workflow for its cross-validation with genetic knockout models.
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
- 2. Chronic isoprenaline/phenylephrine vs. exclusive isoprenaline stimulation in mice: critical contribution of alpha1-adrenoceptors to early cardiac stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 7. ahajournals.org [ahajournals.org]
- 8. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 9. Frontiers | Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 10. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Isoprenaline Sulphate with Selective Beta-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-selective beta-adrenergic agonist, Isoprenaline sulphate, with various selective beta-blockers. Through the presentation of supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers and professionals in the field of pharmacology and drug development.
Isoprenaline is a synthetic catecholamine that acts as a non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its lack of selectivity allows it to be used as a tool to characterize the activity and selectivity of various beta-blockers. Understanding the interaction between Isoprenaline and selective beta-blockers is crucial for the development of more targeted and effective therapeutics.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Isoprenaline and a selection of beta-blockers at β1 and β2 adrenergic receptors. This data, compiled from multiple in vitro and in vivo studies, allows for a direct comparison of their selectivity.
Table 1: Binding Affinity (Ki in nM) of Isoprenaline and Selective Beta-Blockers for β1 and β2-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) | Reference |
| Isoprenaline | β1 | ~220 (in presence of GTP) | ~0.48 | [3] |
| β2 | ~460 (in presence of GTP) | [3] | ||
| Bisoprolol | β1 | 2.8 - 34.2 | 19 - 34.7 | [4] |
| β2 | 77 - 1170 | [4] | ||
| Atenolol | β1 | 46 | - | [5] |
| β2 | - | - | ||
| Metoprolol | β1 | 207 (antagonist KB) | - | [6] |
| β2 | 456 (antagonist KB) | [6] | ||
| ICI 118,551 | β1 | 49.5 - 120 | ~0.01 - 0.02 | [4] |
| β2 | 0.7 - 1.2 | [4] |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki for β2 to Ki for β1. A value > 1 indicates β1 selectivity, while a value < 1 indicates β2 selectivity.
Table 2: Functional Potency (EC50 in nM) of Isoprenaline and Antagonist Potency (KB in nM) of Selective Beta-Blockers
| Compound | Assay Type | Receptor Subtype | EC50 (nM) / KB (nM) | Reference |
| Isoprenaline | ICa increase (frog ventricular myocytes) | β2-like | 20.0 | [6] |
| Metoprolol (antagonist) | Competitive antagonism of Isoprenaline | β1 | 207 | [6] |
| ICI 118,551 (antagonist) | Competitive antagonism of Isoprenaline | β2 | 3.80 | [6] |
Note: EC50 represents the concentration of an agonist that produces 50% of the maximal response. KB represents the equilibrium dissociation constant for a competitive antagonist.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for key experiments used to assess the specificity of Isoprenaline and beta-blockers.
1. Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenergic receptor subtype (e.g., rat heart for β1, rat lung for β2) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is centrifuged at high speed to pellet the membranes containing the receptors.[4]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains the prepared membranes, a fixed concentration of a radioligand that binds to beta-receptors (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol), and increasing concentrations of the unlabeled competitor drug (Isoprenaline or a beta-blocker).[4]
-
To differentiate between receptor subtypes, a high concentration of a selective antagonist for the non-target receptor can be included. For example, to determine affinity for β1 receptors, a saturating concentration of the β2-selective antagonist ICI 118,551 is added.[4]
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Assay: cAMP Accumulation
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway, and the ability of an antagonist to block this effect.
-
Cell Culture:
-
Cells endogenously expressing or transfected with the desired beta-adrenergic receptor subtype are cultured to an appropriate density.
-
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For antagonist studies, cells are pre-incubated with varying concentrations of the beta-blocker.
-
Cells are then stimulated with Isoprenaline at various concentrations.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence-based).
-
-
Data Analysis:
-
For agonist activity, dose-response curves are generated by plotting cAMP levels against the log concentration of Isoprenaline to determine the EC50 value.
-
For antagonist activity, the shift in the Isoprenaline dose-response curve in the presence of the antagonist is used to calculate the antagonist's potency (pA2 or KB value) using a Schild plot analysis.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways of beta-1 and beta-2 adrenergic receptors and a typical experimental workflow for assessing beta-blocker specificity.
Caption: Beta-adrenergic receptor signaling pathways.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. edcentral.co [edcentral.co]
- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isoprenaline Sulphate
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Isoprenaline sulphate, a beta-adrenergic agonist, requires careful management to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for its proper disposal, adhering to safety and regulatory standards.
Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step in safe handling. Key quantitative data for this compound are summarized below.
| Property | Value |
| Appearance | White or almost white, crystalline powder[1] |
| Solubility | Freely soluble in water; very slightly soluble in ethanol[1][2][3] |
| Melting Point | Approximately 130°C[2][3] |
| Storage Temperature | 2-8°C[2][3] |
This compound is noted to gradually darken upon exposure to air and light.[1]
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. In the event of a spill, immediate and correct action is necessary to mitigate any potential hazards.
Recommended Personal Protective Equipment:
-
Gloves: Inspect gloves prior to use and use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Respiratory Protection: Required when dusts are generated.[4]
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect street clothing.
Spill Management Protocol:
-
Assess the Spill: Determine the extent and nature of the spill. For major spills, alert personnel in the area and, if necessary, emergency responders.[5]
-
Contain the Spill: For dry spills, dampen with water to prevent dust from becoming airborne before sweeping.[5] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).
-
Collect the Material: Carefully sweep or collect the absorbed material and place it into a suitable, labeled container for disposal.[5][6]
-
Clean the Area: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[6] Collect all wash water for treatment before disposal; do not allow it to enter drains.[5]
This compound Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations.[4][5][7] The following procedure outlines the general steps for its safe disposal.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, contaminated materials (e.g., PPE, absorbent materials from spills), and empty containers.
-
Segregate this compound waste from other chemical waste streams. Do not mix with other waste.[4]
-
-
Proper Containment:
-
Whenever possible, leave the chemical in its original container.[4] If this is not feasible, use a compatible and clearly labeled waste container.
-
Ensure the container is tightly closed to prevent leaks or spills.
-
-
Handling Uncleaned Containers:
-
Handle uncleaned containers as you would the product itself.[4]
-
-
Consult Regulations and Waste Management Professionals:
-
Final Disposal:
-
Dispose of the contained this compound waste through an approved hazardous waste management facility.
-
Do not empty this compound down the drain.[8]
-
It is important to note that legislation regarding waste disposal may vary by country, state, and territory. Each user must refer to the laws operating in their specific area.[5]
References
- 1. cdn.who.int [cdn.who.int]
- 2. ISOPRENALINE SULFATE | 6700-39-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
